Product packaging for Boc-3-iodo-L-tyrosine(Cat. No.:CAS No. 71400-63-0)

Boc-3-iodo-L-tyrosine

Cat. No.: B112932
CAS No.: 71400-63-0
M. Wt: 407.2 g/mol
InChI Key: VQTPRGZNDPHKOU-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Boc-3-iodo-L-tyrosine is a useful research compound. Its molecular formula is C14H18INO5 and its molecular weight is 407.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H18INO5 B112932 Boc-3-iodo-L-tyrosine CAS No. 71400-63-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-3-(4-hydroxy-3-iodophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18INO5/c1-14(2,3)21-13(20)16-10(12(18)19)7-8-4-5-11(17)9(15)6-8/h4-6,10,17H,7H2,1-3H3,(H,16,20)(H,18,19)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQTPRGZNDPHKOU-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1)O)I)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC(=C(C=C1)O)I)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18INO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50573936
Record name N-(tert-Butoxycarbonyl)-3-iodo-L-tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50573936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

407.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71400-63-0
Record name N-(tert-Butoxycarbonyl)-3-iodo-L-tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50573936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-Tyrosine, N-[(1,1-dimethylethoxy)carbonyl]-3-iodo-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of Boc-3-iodo-L-tyrosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-tert-butoxycarbonyl-3-iodo-L-tyrosine (Boc-3-iodo-L-tyrosine) is a synthetically modified amino acid derivative of significant interest in medicinal chemistry and pharmaceutical sciences. It serves as a crucial building block in solid-phase peptide synthesis (SPPS), enabling the precise incorporation of an iodinated tyrosine residue into peptide chains. The presence of the bulky tert-butyloxycarbonyl (Boc) protecting group on the α-amino function enhances stability and solubility in organic solvents, facilitating its use in synthetic protocols.[1] The iodine atom on the phenolic ring offers unique properties, making it a valuable tool for developing targeted therapeutics, radiolabeled compounds for imaging applications, and for studying protein-protein interactions.[1] This guide provides an in-depth overview of its physicochemical properties, experimental protocols, and key applications.

Physicochemical Properties

The fundamental physicochemical characteristics of this compound are summarized below. This data is essential for its handling, storage, and application in experimental settings.

PropertyValueReference(s)
CAS Number 71400-63-0[1]
Molecular Formula C₁₄H₁₈INO₅[1]
Molecular Weight 407.21 g/mol [1]
Appearance Solid[2]
Melting Point 82-90 °C[1]
Optical Rotation [α]²⁵_D = +41 ± 2° (c=1 in Dioxane)[1]
Purity (Typical) ≥ 98% (by HPLC)[1]
Solubility Soluble in organic solvents like methanol and DMSO.[3] Less soluble in water.[3]
Storage Conditions 0-8 °C, Sealed in dry, Keep in dark place[1]

Core Applications in Research and Development

This compound is a versatile reagent with several key applications:

  • Peptide Synthesis: It is a fundamental building block for introducing iodinated tyrosine residues into peptides.[1] This modification can enhance the biological activity or serve as a handle for further chemical modification.

  • Drug Development: The compound is utilized to create pharmaceuticals that target specific biological pathways.[1] Modifying tyrosine residues within a peptide therapeutic can improve efficacy and selectivity.[1]

  • Radiolabeling: The stable iodine atom can be replaced with a radioactive isotope (e.g., ¹²³I, ¹²⁵I, ¹³¹I), making it invaluable for developing radiolabeled peptides and compounds for diagnostic imaging techniques like SPECT and PET, particularly in oncology.[1]

  • Bioconjugation: It serves as a linker to attach biomolecules to other entities, such as imaging agents or drug payloads, to improve targeted delivery.[1]

Experimental Protocols

The following sections provide representative methodologies for the synthesis and analysis of this compound and its application in peptide synthesis.

Synthesis of this compound: A Representative Workflow

The synthesis of this compound is typically a two-step process starting from L-tyrosine. First, the α-amino group is protected with a Boc group, followed by the regioselective iodination of the aromatic ring.

Step 1: N-Boc Protection of L-Tyrosine This protocol is adapted from general procedures for Boc protection of amino acids.[4][5]

  • Dissolution: Dissolve L-Tyrosine in an aqueous solution of a base like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃).[4]

  • Addition of Boc Anhydride: Cool the solution in an ice bath. Add a solution of di-tert-butyl dicarbonate ((Boc)₂O) in a suitable organic solvent (e.g., dioxane) dropwise while stirring vigorously.[4]

  • Reaction: Allow the mixture to warm to room temperature and stir overnight.

  • Workup: Wash the reaction mixture with a non-polar organic solvent (e.g., ether) to remove unreacted (Boc)₂O.

  • Acidification & Extraction: Carefully acidify the aqueous layer with a cold, dilute acid (e.g., 1 M HCl or KHSO₄) to a pH of approximately 3-4 to precipitate the N-Boc-L-tyrosine product.[4][5]

  • Isolation: Extract the product with an organic solvent like ethyl acetate.[4] Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and remove the solvent under reduced pressure to yield Boc-L-tyrosine.

Step 2: Iodination of N-Boc-L-tyrosine This step involves electrophilic aromatic substitution on the activated phenolic ring.

  • Reaction Setup: Dissolve the N-Boc-L-tyrosine in a suitable solvent.

  • Iodinating Agent: Add an iodinating agent, such as iodine monochloride (ICl) or a mixture of sodium iodide (NaI) and an oxidizing agent (e.g., sodium hypochlorite), to the solution. The reaction is often buffered to control pH.

  • Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Quenching: Quench the reaction by adding a reducing agent solution (e.g., sodium thiosulfate) to remove any excess iodine.

  • Purification: The crude product is then purified, typically by recrystallization or column chromatography, to yield pure this compound.[6]

Start L-Tyrosine Boc_Protect Step 1: Boc Protection Reagent: (Boc)₂O, Base Start->Boc_Protect Boc_Tyr Boc-L-Tyrosine Boc_Protect->Boc_Tyr Iodination Step 2: Iodination Reagent: I₂, Oxidant Boc_Tyr->Iodination Crude_Product Crude this compound Iodination->Crude_Product Purify Purification (Recrystallization or Chromatography) Crude_Product->Purify Final_Product Pure This compound Purify->Final_Product

Representative synthesis workflow for this compound.
Analytical Characterization

High-Performance Liquid Chromatography (HPLC) HPLC is a standard method to assess the purity of this compound.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[7]

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).[7]

  • Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).[7]

  • Gradient: A typical linear gradient from 5% B to 95% B over 20-30 minutes.[7]

  • Flow Rate: 1.0 mL/min.[7]

  • Detection: UV detector at 220 nm (for the peptide backbone) and 280 nm (for the tyrosine aromatic ring).[7]

  • Injection Volume: 10 µL.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H NMR spectroscopy is used to confirm the chemical structure. While specific data for the Boc-protected version is not readily available, the expected shifts can be inferred from the parent compound, 3-iodo-L-tyrosine.[8]

  • Sample Preparation: Dissolve 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD).[8]

  • Expected ¹H NMR Signals:

    • Aromatic Protons: Signals in the aromatic region (approx. 6.8-7.8 ppm) showing a characteristic splitting pattern for a 1,2,4-trisubstituted benzene ring.

    • α-Proton: A multiplet around 4.0-4.5 ppm.

    • β-Protons: Diastereotopic protons appearing as multiplets around 2.9-3.2 ppm.

    • Boc Group Protons: A characteristic singlet at approximately 1.4 ppm, integrating to 9 protons.

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is primarily used in Boc-chemistry SPPS. The cyclical process involves deprotection, neutralization, and coupling steps to build the peptide chain on a solid support.[9]

Resin Resin-Bound Peptide (N-terminal Boc) Deprotection 1. Deprotection (TFA in DCM) Resin->Deprotection Remove Boc group Ammonium_Salt Resin-Bound Peptide (N-terminal NH₃⁺TFA⁻) Deprotection->Ammonium_Salt Neutralization 2. Neutralization (DIEA in DCM/DMF) Ammonium_Salt->Neutralization Generate free amine Free_Amine Resin-Bound Peptide (N-terminal NH₂) Neutralization->Free_Amine Coupling 3. Coupling (this compound, Coupling Agents) Free_Amine->Coupling Form new peptide bond Elongated Elongated Peptide (N+1 residues) Coupling->Elongated Cycle Repeat Cycle Elongated->Cycle Cycle->Deprotection for next amino acid

General workflow for a Boc-SPPS cycle.
General Boc-SPPS Cycle Protocol

  • Resin Swelling: The solid support resin (e.g., Merrifield resin) is swollen in a suitable solvent like dichloromethane (DCM).[9]

  • Boc Deprotection: The N-terminal Boc protecting group of the resin-bound peptide is removed by treatment with a moderately strong acid, typically 25-50% trifluoroacetic acid (TFA) in DCM.[10][11]

  • Washing: The resin is washed thoroughly with DCM and/or dimethylformamide (DMF) to remove TFA and the cleaved Boc group.

  • Neutralization: The resulting N-terminal ammonium trifluoroacetate salt is neutralized to the free amine using a hindered base, such as N,N-diisopropylethylamine (DIEA), in DCM or DMF.[9]

  • Coupling: The this compound (2-4 equivalents) is pre-activated with a coupling agent (e.g., HBTU/HOBt) and added to the resin-bound peptide. The reaction is agitated for 1-2 hours until completion, which can be monitored by a Kaiser (ninhydrin) test.[9]

  • Final Washing: The resin is washed again with DMF and DCM to remove excess reagents and byproducts. This cycle is repeated for each subsequent amino acid in the peptide sequence.[9]

Logical Relationships and Derivatives

The synthesis and application of this compound are based on the stepwise modification of the parent amino acid, L-tyrosine. Each modification serves a specific purpose in the context of peptide synthesis.

L_Tyr L-Tyrosine (Starting Material) Boc_Tyr Boc-L-Tyrosine L_Tyr->Boc_Tyr Boc Protection (Protects α-amino group) Iodo_Tyr 3-Iodo-L-Tyrosine L_Tyr->Iodo_Tyr Iodination (Modifies side chain) Target This compound (Final Building Block) Boc_Tyr->Target Iodination Iodo_Tyr->Target Boc Protection Peptide Incorporation into Peptides (via SPPS) Target->Peptide

Logical pathway from L-Tyrosine to its use in peptide synthesis.

References

An In-Depth Technical Guide to the Synthesis and Characterization of N-Boc-3-iodo-L-tyrosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of N-Boc-3-iodo-L-tyrosine, a critical building block in peptide synthesis and drug discovery. This document details the experimental protocols for its preparation from L-tyrosine, followed by a thorough characterization of the final product.

Synthesis Pathway

The synthesis of N-Boc-3-iodo-L-tyrosine is a two-step process commencing with the protection of the amino group of L-tyrosine with a tert-butyloxycarbonyl (Boc) group, followed by the regioselective iodination of the aromatic ring at the 3-position.

Synthesis_Pathway L_Tyrosine L-Tyrosine Boc_Tyrosine N-Boc-L-tyrosine L_Tyrosine->Boc_Tyrosine Boc Anhydride, Base Final_Product N-Boc-3-iodo-L-tyrosine Boc_Tyrosine->Final_Product N-Iodosuccinimide (NIS)

Caption: Overall synthesis pathway for N-Boc-3-iodo-L-tyrosine.

Experimental Protocols

Synthesis of N-Boc-L-tyrosine

This procedure outlines the protection of the amino group of L-tyrosine using di-tert-butyl dicarbonate (Boc anhydride).

Materials:

  • L-Tyrosine

  • Dioxane

  • Water

  • Potassium Carbonate (K₂CO₃)

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Ethyl Acetate

  • Magnesium Sulfate (MgSO₄)

  • Saturated Potassium Hydrogen Sulfate (KHSO₄) solution

Procedure:

  • In a flask, dissolve potassium carbonate (9.12 g, 66.0 mmol) in a 1:1 mixture of water and dioxane (100 mL).[1]

  • Cool the solution to 0°C in an ice bath.

  • To the cooled solution, add L-tyrosine (4.00 g, 22.0 mmol) followed by a solution of di-tert-butyl dicarbonate (4.80 g, 22.0 mmol) in dioxane (30 mL).[1]

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • The following day, add water (100 mL) and acidify the mixture to a pH of 4 with a saturated solution of potassium hydrogen sulfate.[1]

  • Extract the product with ethyl acetate (3 x 100 mL).

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter the solution and remove the solvent under reduced pressure to yield N-Boc-L-tyrosine as a yellow oil, which can be used in the next step without further purification.[1]

Synthesis of N-Boc-3-iodo-L-tyrosine

This protocol describes the regioselective iodination of N-Boc-L-tyrosine using N-iodosuccinimide (NIS).

Materials:

  • N-Boc-L-tyrosine

  • N-Iodosuccinimide (NIS)

  • Acetonitrile

  • Water

  • Ethyl Acetate

  • Sodium thiosulfate solution (aqueous)

  • Brine

  • Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve N-Boc-L-tyrosine (1.0 eq) in acetonitrile.

  • Add N-Iodosuccinimide (1.1 eq) to the solution and stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, quench by adding an aqueous solution of sodium thiosulfate to remove any unreacted iodine.

  • Remove the acetonitrile under reduced pressure.

  • Dilute the residue with water and extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure N-Boc-3-iodo-L-tyrosine.

Characterization Data

The synthesized N-Boc-3-iodo-L-tyrosine is characterized by its physical properties and spectroscopic data.

Physical and Chemical Properties
PropertyValueReference
Molecular Formula C₁₄H₁₈INO₅
Molecular Weight 407.20 g/mol
Appearance White to off-white solid
Melting Point 82-90 °C
Optical Rotation [α]²⁵_D = +41 ± 2° (c=1 in Dioxane)
Spectroscopic Data

The following tables summarize the expected ¹H NMR, ¹³C NMR, and Mass Spectrometry data for N-Boc-3-iodo-L-tyrosine based on the analysis of its precursors and related iodo-tyrosine compounds.

¹H NMR (Predicted)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.5d1HAr-H
~7.0dd1HAr-H
~6.8d1HAr-H
~4.3m1Hα-CH
~3.0m2Hβ-CH₂
1.4s9HBoc (C(CH₃)₃)

¹³C NMR (Predicted)

Chemical Shift (δ) ppmAssignment
~174C=O (acid)
~155C=O (Boc)
~153Ar-C-OH
~138Ar-C
~131Ar-C
~130Ar-C
~115Ar-C
~86Ar-C-I
~80C(CH₃)₃ (Boc)
~55α-CH
~37β-CH₂
~28C(CH₃)₃ (Boc)

Mass Spectrometry (Predicted)

m/zIon
408.02[M+H]⁺
430.00[M+Na]⁺
352.03[M-tBu+H]⁺
308.03[M-Boc+H]⁺

Experimental Workflow and Logic

The overall workflow for the synthesis and characterization of N-Boc-3-iodo-L-tyrosine is depicted below, illustrating the logical progression from starting materials to the fully characterized final product.

Experimental_Workflow cluster_synthesis Synthesis cluster_characterization Characterization Start L-Tyrosine Step1 Boc Protection Start->Step1 Intermediate N-Boc-L-tyrosine Step1->Intermediate Step2 Iodination (NIS) Intermediate->Step2 Crude_Product Crude N-Boc-3-iodo-L-tyrosine Step2->Crude_Product Purification Column Chromatography Crude_Product->Purification Final_Product Pure N-Boc-3-iodo-L-tyrosine Purification->Final_Product MP Melting Point Final_Product->MP OR Optical Rotation Final_Product->OR NMR NMR Spectroscopy (¹H & ¹³C) Final_Product->NMR MS Mass Spectrometry Final_Product->MS

Caption: Workflow from synthesis to characterization.

References

An In-depth Technical Guide to Boc-3-iodo-L-tyrosine: Synthesis, Applications, and Cellular Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-α-tert-butoxycarbonyl-3-iodo-L-tyrosine (Boc-3-iodo-L-tyrosine), a key synthetic amino acid derivative. This document details its physicochemical properties, provides experimental protocols for its use in peptide synthesis and radiolabeling, and explores its application in dissecting cellular signaling pathways.

Core Compound Data

This compound is a versatile building block in medicinal chemistry and chemical biology. Its key quantitative properties are summarized below.

PropertyValueCitations
CAS Number 71400-63-0[1]
Molecular Formula C₁₄H₁₈INO₅[1]
Molecular Weight 407.21 g/mol [1]
Melting Point 82-90 °C[1]
Optical Rotation [α]D²⁵ = +41 ± 2º (c=1 in Dioxane)[1]
Purity ≥ 98% (HPLC)[1]
Appearance White to off-white solid
Solubility Soluble in organic solvents such as methanol and DMSO; limited solubility in water. The related compound, 3-iodo-L-tyrosine, has low aqueous solubility at neutral pH, which increases significantly in acidic (pH < 2) or alkaline (pH > 9) conditions.[2][3]
Storage Store at 0-8°C[1]

Key Applications and Experimental Protocols

This compound is primarily utilized in two significant areas of research: as a building block for incorporating an iodinated tyrosine residue into peptides via Solid-Phase Peptide Synthesis (SPPS), and as a precursor for radiolabeling studies.[1]

Experimental Protocol 1: Incorporation of this compound in Boc-SPPS

This protocol outlines a generalized cycle for the incorporation of this compound into a growing peptide chain on a solid support using the Boc protection strategy.

Materials:

  • Appropriate resin (e.g., Merrifield resin)

  • This compound

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • N,N-Diisopropylethylamine (DIEA)

  • Coupling reagent (e.g., HBTU/HOBt)

  • Kaiser test kit

Methodology:

  • Resin Preparation: Swell the resin in DCM for 1-2 hours in a reaction vessel.

  • N-terminal Boc Deprotection:

    • Treat the resin with a solution of 25-50% TFA in DCM for 1-2 minutes, then drain.

    • Add a fresh solution of 25-50% TFA in DCM and agitate for 20-30 minutes.

    • Wash the resin thoroughly with DCM, followed by isopropanol, and then DMF.

  • Neutralization:

    • Treat the resin with a 5-10% solution of DIEA in DMF (2 x 2 minutes) to neutralize the trifluoroacetate salt of the N-terminal amine.

    • Wash the resin with DMF and DCM to remove excess base.

  • Coupling of this compound:

    • In a separate vessel, dissolve this compound (2-4 equivalents relative to resin loading) and a coupling agent like HBTU (equivalent to the amino acid) in DMF.

    • Add DIEA (2-3 equivalents) to this solution to pre-activate the amino acid.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Monitor the reaction's completion using the Kaiser test.

  • Washing: After complete coupling, wash the resin thoroughly with DMF and DCM to remove any excess reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.

An experimental workflow for this process is visualized below.

SPPS_Workflow Resin Resin-Bound Peptide (Free N-terminus) Coupling Coupling: This compound + HBTU/DIEA Resin->Coupling Wash1 Wash (DMF, DCM) Coupling->Wash1 Deprotection Boc Deprotection: TFA in DCM Wash1->Deprotection Neutralization Neutralization: DIEA in DMF Deprotection->Neutralization Wash2 Wash (DMF, DCM) Neutralization->Wash2 Ready Ready for Next Cycle Wash2->Ready

Workflow for a single coupling cycle of this compound in Boc-SPPS.
Experimental Protocol 2: Radioiodination of Tyrosine-Containing Peptides

The iodine atom on the tyrosine residue serves as a site for radioiodination, enabling the use of these peptides in diagnostic imaging and biomedical research.[4] This protocol describes a general method for radioiodination using Chloramine-T.

Materials:

  • Peptide containing a 3-iodo-L-tyrosine residue

  • Radioactive sodium iodide (e.g., [¹²⁵I]NaI)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Chloramine-T solution

  • Sodium metabisulfite solution (quenching agent)

  • Purification system (e.g., RP-HPLC)

Methodology:

  • Reaction Setup: In a shielded vial, mix the peptide solution with the phosphate buffer.

  • Initiation: Add the radioactive sodium iodide solution to the vial, followed by the addition of a freshly prepared Chloramine-T solution to initiate the electrophilic iodination.

  • Incubation: Incubate the reaction mixture at room temperature for approximately 30-60 seconds. The reaction time is critical and may need optimization.

  • Quenching: Stop the reaction by adding a sodium metabisulfite solution. This reduces the excess Chloramine-T.

  • Purification: Purify the radiolabeled peptide from unreacted iodide and other reagents using RP-HPLC.

  • Analysis: Analyze the purified product to determine radiochemical purity and specific activity.

The logical flow of the radioiodination process is illustrated below.

Radioiodination_Workflow cluster_reagents Reagents Peptide Peptide with 3-Iodo-Tyr Reaction Reaction Mixture (Phosphate Buffer, pH 7.4) Peptide->Reaction NaI [¹²⁵I]NaI NaI->Reaction ChloramineT Chloramine-T (Oxidizing Agent) ChloramineT->Reaction Quench Quench Reaction (Sodium Metabisulfite) Reaction->Quench Purify Purification (RP-HPLC) Quench->Purify Analysis Analysis of Radiolabeled Peptide Purify->Analysis

General workflow for the radioiodination of a tyrosine-containing peptide.

Application in Dissecting Cell Signaling Pathways

Genetically encoding 3-iodo-L-tyrosine into proteins within cells provides a powerful tool for studying signaling pathways, particularly those regulated by protein tyrosine kinases. The bulky iodine atom can sterically hinder or alter phosphorylation events, allowing researchers to probe the function of specific tyrosine residues. Key pathways that can be investigated using this approach include the STAT3 and c-Src signaling cascades, which are crucial in cell growth, proliferation, and cancer progression.[5][6]

STAT3 Signaling Pathway

The STAT3 (Signal Transducer and Activator of Transcription 3) pathway is a critical signaling cascade activated by various cytokines and growth factors. Upon activation, STAT3 is phosphorylated on a key tyrosine residue, leading to its dimerization, nuclear translocation, and regulation of target gene expression.[6] Incorporating 3-iodo-L-tyrosine at the phosphorylation site can inhibit this process, helping to elucidate the downstream effects of STAT3 signaling.

STAT3_Pathway Cytokine Cytokine/Growth Factor (e.g., IL-6, EGF) Receptor Receptor Tyrosine Kinase (e.g., gp130, EGFR) Cytokine->Receptor Binds JAK JAK Kinase Receptor->JAK Activates STAT3_mono STAT3 (monomer) JAK->STAT3_mono Phosphorylates (Tyr705) STAT3_p p-STAT3 STAT3_mono->STAT3_p STAT3_dimer p-STAT3 Dimer STAT3_p->STAT3_dimer Dimerizes Nucleus Nucleus STAT3_dimer->Nucleus Translocates to Transcription Gene Transcription (Proliferation, Survival) Nucleus->Transcription Regulates

Simplified diagram of the STAT3 signaling pathway.
c-Src Tyrosine Kinase Signaling

c-Src is a non-receptor tyrosine kinase that plays a pivotal role in regulating signals related to cell adhesion, growth, and differentiation. Its activity is tightly controlled by phosphorylation at two key tyrosine residues (Tyr416 for activation and Tyr527 for inhibition in chickens).[7] Introducing 3-iodo-L-tyrosine at these sites can be used to investigate the mechanisms of c-Src regulation and its interaction with downstream substrates.

cSrc_Pathway cluster_regulation c-Src Regulation cluster_downstream Downstream Signaling cSrc_inactive c-Src (Inactive) p-Tyr527 cSrc_open c-Src (Open/Primed) cSrc_inactive->cSrc_open PTP Phosphatase (e.g., PTP1B) PTP->cSrc_inactive Dephosphorylates cSrc_active c-Src (Active) p-Tyr416 cSrc_open->cSrc_active Autophosphorylates FAK FAK cSrc_active->FAK Phosphorylates STAT3 STAT3 cSrc_active->STAT3 Activates EGFR EGFR cSrc_active->EGFR Activates Cell_Response Cellular Responses (Proliferation, Migration) FAK->Cell_Response STAT3->Cell_Response EGFR->Cell_Response

Regulation and downstream signaling of c-Src tyrosine kinase.

References

Navigating the Physicochemical Landscape of Boc-3-iodo-L-tyrosine: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the physicochemical properties of active pharmaceutical ingredients and key intermediates is paramount. This technical guide provides an in-depth analysis of the solubility and stability of N-α-Boc-3-iodo-L-tyrosine, a critical building block in the synthesis of targeted therapeutics and radiolabeled compounds.

This document collates available solubility and stability information, outlines detailed experimental methodologies for their determination, and presents a visual workflow to guide laboratory practices. While specific quantitative data for Boc-3-iodo-L-tyrosine is not extensively published, this guide leverages data from analogous compounds to provide a robust framework for its handling and application.

Core Compound Profile

N-α-Boc-3-iodo-L-tyrosine is a derivative of the amino acid L-tyrosine, featuring a tert-butyloxycarbonyl (Boc) protecting group on the α-amino group and an iodine atom at the 3-position of the phenol ring. The Boc group enhances the compound's stability and its solubility in organic solvents, facilitating its use in peptide synthesis and other organic reactions.[1][2] The presence of iodine makes it a valuable precursor for radiolabeling, particularly in the development of imaging agents for techniques like Positron Emission Tomography (PET) scans.[1]

Solubility Profile

The parent amino acid, L-tyrosine, exhibits low solubility in water (0.453 g/L at 25°C) and is insoluble in absolute alcohol, ether, and acetone.[3] Its solubility is enhanced in alkaline solutions.[3] The addition of the lipophilic Boc group generally increases solubility in organic solvents. For instance, Boc-L-tyrosine is described as soluble in organic solvents like methanol and dimethyl sulfoxide (DMSO), but less soluble in water.[4] A related compound, Boc-Tyr(Bzl)-OH, is reported to be soluble in dimethylformamide (DMF), dichloromethane (DCM), chloroform, ethyl acetate, and DMSO.

Based on this, a qualitative solubility profile for this compound can be inferred. Experimental determination is crucial for obtaining precise values.

Table 1: Qualitative and Contextual Solubility Data

SolventChemical ClassExpected Qualitative Solubility of this compoundQuantitative Solubility of L-Tyrosine (Parent Compound)Quantitative Solubility of a Related Compound (Boc-L-Tyrosine methyl ester in DMSO)
Dimethyl Sulfoxide (DMSO)SulfoxideExpected to be SolubleHigh solubility100 mg/mL[5]
Dimethylformamide (DMF)AmideExpected to be Soluble--
MethanolAlcoholExpected to be SolubleMole fraction solubility is lower than in DMSO and water[6]-
EthanolAlcoholExpected to be SolubleMole fraction solubility is lower than in methanol[6]-
Dichloromethane (DCM)Halogenated HydrocarbonExpected to be Soluble--
Ethyl AcetateEsterExpected to be Soluble--
WaterProticExpected to be Sparingly Soluble to Insoluble0.453 g/L (at 25 °C)[3]-

Note: "Expected to be Soluble" indicates that a significant amount of the compound is likely to dissolve to form a clear solution suitable for synthetic applications. Researchers are strongly encouraged to determine precise solubility experimentally.

Stability Profile

The Boc protecting group is known to enhance the stability of amino acids under a variety of conditions.[1][2] It is generally stable to most nucleophiles and bases, allowing for flexibility in synthetic strategies. However, the Boc group is labile under acidic conditions, which facilitates its removal when required.

The stability of this compound in different solvents over time is a critical parameter for storage and handling. While specific degradation kinetics are not widely published, potential degradation pathways could involve deiodination or cleavage of the Boc group, particularly under harsh pH or light conditions. For long-term storage, it is recommended to store the compound at 0-8°C.[1]

Table 2: General Stability of Boc-Protected Amino Acids

ConditionStability of Boc GroupPotential Degradation of this compound
Acidic (e.g., TFA, HCl)Labile (cleaved)Cleavage of the Boc group.
Basic (e.g., NaOH, NaHCO₃)Generally StablePotential for side reactions, though the Boc group itself is stable.
NucleophilesGenerally StableGenerally stable.
LightTo be determinedPotential for photo-degradation, particularly of the C-I bond.
TemperatureStable at recommended storage temperatures (0-8°C)Degradation may accelerate at elevated temperatures.

Experimental Protocols

For researchers requiring precise quantitative data, the following generalized experimental protocols for solubility and stability determination are recommended.

Protocol 1: Solubility Determination by Shake-Flask Method

This method determines the equilibrium solubility of a compound in a given solvent at a specific temperature.

Objective: To determine the quantitative solubility of this compound in various solvents.

Materials and Equipment:

  • This compound

  • Selected solvents (e.g., DMSO, DMF, Methanol, Ethanol, Water)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker

  • Centrifuge or syringe filters (e.g., 0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions: Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Securely cap the vials and place them in a constant temperature shaker set to the desired temperature (e.g., 25 °C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Separation: After equilibration, cease agitation and allow the vials to stand undisturbed for a sufficient time for the excess solid to settle.

  • Sample Preparation for Analysis: Carefully withdraw a clear aliquot of the supernatant. To remove any remaining particulates, either centrifuge the aliquot and take the supernatant or filter it through a syringe filter.

  • Dilution: Accurately dilute the clear, saturated solution with a suitable solvent to a concentration that falls within the linear range of the HPLC calibration curve.

  • HPLC Analysis: Analyze the diluted samples and a series of standard solutions of known concentrations using a validated HPLC method.

  • Quantification: Construct a calibration curve from the analysis of the standard solutions. Use the peak area from the HPLC analysis of the diluted sample to determine its concentration from the calibration curve.

  • Calculation: Calculate the solubility of this compound in the test solvent, taking into account the dilution factor. Express the solubility in desired units (e.g., mg/mL or mol/L).

Protocol 2: Stability Assessment by HPLC

This protocol outlines a method to assess the stability of this compound in a specific solvent over time.

Objective: To evaluate the degradation of this compound in solution under defined conditions.

Procedure:

  • Solution Preparation: Prepare a solution of this compound in the solvent of interest at a known concentration.

  • Storage: Store the solution under specific conditions (e.g., temperature, light exposure).

  • Time-Point Sampling: At designated time intervals (e.g., 0, 24, 48, 72 hours), withdraw an aliquot of the solution.

  • HPLC Analysis: Analyze each aliquot by HPLC to determine the concentration of the parent compound. The appearance of new peaks may indicate the formation of degradation products.

  • Data Analysis: Plot the concentration of this compound as a function of time. A decrease in concentration indicates degradation. The rate of degradation can be determined from this data.

Recommended HPLC Method for Analysis
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[7][8]

  • Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA).[7][8]

  • Flow Rate: 1.0 mL/min.[7]

  • Detection: UV at 220 nm and 280 nm (to detect the tyrosine aromatic ring).[7]

  • Injection Volume: 10 µL.[7]

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility and stability of this compound.

experimental_workflow cluster_solubility Solubility Determination cluster_stability Stability Assessment cluster_hplc HPLC Analysis Core prep_sat Prepare Saturated Solutions (Excess Solute in Solvent) equilibrate Equilibrate (Constant Temp. Shaker) prep_sat->equilibrate separate Separate Solid/Liquid (Centrifuge/Filter) equilibrate->separate analyze_sol Analyze Supernatant (HPLC) separate->analyze_sol calc_sol Calculate Solubility analyze_sol->calc_sol quantify Quantify Compound analyze_sol->quantify prep_sol Prepare Solution of Known Concentration store Store Under Defined Conditions prep_sol->store sample Sample at Time Intervals store->sample analyze_stab Analyze Samples (HPLC) sample->analyze_stab plot_data Plot Concentration vs. Time analyze_stab->plot_data analyze_stab->quantify prep_std Prepare Standard Solutions cal_curve Generate Calibration Curve prep_std->cal_curve cal_curve->quantify

Workflow for Solubility and Stability Determination

Conclusion

While direct quantitative data for the solubility and stability of this compound remains to be extensively published, a strong qualitative and predictive understanding can be established based on the behavior of analogous compounds. The Boc protecting group imparts enhanced stability and solubility in organic solvents, crucial for its application in synthetic chemistry. For researchers and drug development professionals, the experimental protocols outlined in this guide provide a robust framework for determining the precise physicochemical parameters of this important molecule, ensuring its effective and reliable use in the development of novel therapeutics and diagnostic agents.

References

Spectroscopic Characterization of Boc-3-iodo-L-tyrosine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for N-tert-butyloxycarbonyl-3-iodo-L-tyrosine (Boc-3-iodo-L-tyrosine), a critical building block in peptide synthesis and pharmaceutical development. The presence of an iodine atom on the tyrosine ring offers unique properties for applications such as radiolabeling and the development of targeted therapies. Accurate spectroscopic characterization is paramount for ensuring the identity, purity, and quality of this compound for research and manufacturing purposes.

Molecular Structure

The structure of this compound is characterized by a tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino group of the L-tyrosine backbone and an iodine atom at the 3-position of the phenolic ring.

Spectroscopic Data

The following sections present the expected spectroscopic data for this compound based on the analysis of related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this compound in solution. The chemical shifts are influenced by the electron-withdrawing effect of the iodine atom on the aromatic ring.

¹H NMR (Proton NMR) Data

The predicted ¹H NMR spectrum of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) is summarized in Table 1. The signals of the aromatic protons are expected to be shifted downfield compared to the non-iodinated Boc-L-tyrosine due to the deshielding effect of the iodine atom.

Table 1: Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ) [ppm]MultiplicityCoupling Constant (J) [Hz]
H-2 (Aromatic)~7.5 - 7.7d~2.0
H-5 (Aromatic)~6.8 - 7.0d~8.5
H-6 (Aromatic)~7.1 - 7.3dd~8.5, ~2.0
H-α~4.2 - 4.4m-
H-β~2.9 - 3.2m-
Boc (t-butyl)~1.4s-
NH (Amide)~5.0 - 5.2d~8.0
OH (Phenolic)~9.0 - 10.0s-
COOH (Carboxylic)~12.0 - 13.0s-

Note: Chemical shifts can vary depending on the solvent and concentration.

¹³C NMR (Carbon-13 NMR) Data

The predicted ¹³C NMR spectrum of this compound is presented in Table 2. The carbon atom directly attached to the iodine (C-3) will show a significantly upfield chemical shift, a characteristic feature of carbon-iodine bonds.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ) [ppm]
C=O (Carboxylic)~173 - 175
C=O (Boc)~155 - 157
C-4 (Aromatic)~154 - 156
C-2 (Aromatic)~138 - 140
C-6 (Aromatic)~130 - 132
C-1 (Aromatic)~128 - 130
C-5 (Aromatic)~115 - 117
C-3 (Aromatic)~85 - 90
C (Boc quaternary)~79 - 81
C-α~55 - 57
C-β~36 - 38
CH₃ (Boc)~28
Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. The characteristic absorption bands for this compound are listed in Table 3.

Table 3: Predicted FT-IR Data for this compound

Wavenumber (cm⁻¹)Functional GroupDescription
3400 - 3200O-H stretchPhenolic hydroxyl, broad
3300 - 2500O-H stretchCarboxylic acid, very broad
~3350N-H stretchAmide
3100 - 3000C-H stretchAromatic
2980 - 2850C-H stretchAliphatic
~1710C=O stretchCarboxylic acid & Urethane
~1590, ~1490C=C stretchAromatic ring
~1160C-O stretchBoc group
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For this compound (Molecular Formula: C₁₄H₁₈INO₅), the expected molecular weight is approximately 407.02 g/mol .

Table 4: Predicted Mass Spectrometry Data for this compound

m/zIonDescription
408.03[M+H]⁺Protonated molecular ion
352.05[M-C₄H₉O]⁺Loss of the tert-butoxy group
308.04[M-Boc+H]⁺Loss of the Boc group
281.98[M-I]⁺Loss of iodine

The fragmentation pattern will likely involve the loss of the Boc group, the carboxyl group, and potentially the iodine atom.

Experimental Protocols

The following are general protocols for acquiring the spectroscopic data described above.

NMR Data Acquisition
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Spectrometer: 400 MHz or higher.

    • Pulse Program: Standard single-pulse sequence.

    • Number of Scans: 16-64.

    • Relaxation Delay: 1-5 seconds.

  • ¹³C NMR Acquisition:

    • Spectrometer: 100 MHz or higher.

    • Pulse Program: Proton-decoupled pulse sequence.

    • Number of Scans: 1024 or more, depending on concentration.

    • Relaxation Delay: 2-5 seconds.

  • Processing: Perform Fourier transform, phase correction, and baseline correction. The residual solvent peak is used for chemical shift referencing.

FT-IR Data Acquisition
  • Sample Preparation (KBr Pellet Method):

    • Grind 1-2 mg of the dry sample with 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) to a fine powder.

    • Press the powder in a die under high pressure to form a transparent pellet.

  • Data Acquisition:

    • Spectrometer: Fourier Transform Infrared (FT-IR) spectrometer.

    • Mode: Transmittance.

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

Mass Spectrometry Data Acquisition
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile/water with 0.1% formic acid).

  • Data Acquisition (Electrospray Ionization - ESI):

    • Infuse the sample solution into the ESI source.

    • Acquire the mass spectrum in positive or negative ion mode over a suitable m/z range (e.g., 100-1000).

    • For fragmentation studies (MS/MS), select the parent ion of interest and subject it to collision-induced dissociation (CID).

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized compound like this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Final Confirmation Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Structure Verification IR FT-IR Spectroscopy Purification->IR Functional Group ID MS Mass Spectrometry Purification->MS Molecular Weight Confirmation Data_Analysis Data Analysis & Structure Elucidation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Purity_Assessment Purity Assessment Data_Analysis->Purity_Assessment Final_Report Confirmed Structure & Purity Report Purity_Assessment->Final_Report

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.

An In-depth Technical Guide to Boc Protection in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the tert-butyloxycarbonyl (Boc) protection strategy in solid-phase peptide synthesis (SPPS). A foundational method in peptide chemistry, Boc-SPPS remains a powerful tool for the synthesis of complex and hydrophobic peptides. This document details the core chemical principles, provides in-depth experimental protocols, presents quantitative data for key steps, and outlines potential side reactions and mitigation strategies.

Introduction to Boc Solid-Phase Peptide Synthesis

Developed by R.B. Merrifield, for which he was awarded the Nobel Prize in Chemistry in 1984, solid-phase peptide synthesis revolutionized the way peptides are created.[1] The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy was the first widely adopted chemistry for SPPS and is based on a principle of graduated acid lability.[2][3]

The core concept involves the use of the acid-labile Boc group for the temporary protection of the α-amino group of the growing peptide chain.[4] This group is stable under neutral and basic conditions but is readily removed by a moderately strong acid, typically trifluoroacetic acid (TFA).[2][4] In contrast, the side-chain protecting groups, which are generally benzyl-based, and the linker anchoring the peptide to the solid support require a much stronger acid, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), for their removal during the final cleavage step.[2][5] This differential acid stability allows for the selective deprotection of the N-terminus at each cycle of amino acid addition, followed by a final, single-step deprotection and cleavage of the completed peptide from the resin.[3]

While Fmoc/tBu chemistry has become more prevalent due to its milder conditions, Boc-SPPS offers distinct advantages in certain applications, such as the synthesis of long, difficult, or hydrophobic sequences where aggregation can be problematic in Fmoc-based methods.[6] The acidic deprotection step in Boc chemistry helps to keep the peptide chain protonated and solvated, thereby reducing interchain aggregation.[2]

The Boc-SPPS Workflow: A Cyclical Process

The synthesis of a peptide using Boc chemistry follows a repeated cycle of deprotection, neutralization, and coupling. This cycle is carried out for each amino acid to be incorporated into the sequence.

Boc_SPPS_Workflow Resin Boc-AA-Resin Deprotection Nα-Boc Deprotection (TFA/DCM) Resin->Deprotection TFA_Salt H₂N⁺-AA-Resin (TFA Salt) Deprotection->TFA_Salt Neutralization Neutralization (DIEA/DCM) TFA_Salt->Neutralization Free_Amine H₂N-AA-Resin Neutralization->Free_Amine Coupling Coupling of next Boc-AA-OH Free_Amine->Coupling Elongated Boc-AA-AA-Resin Coupling->Elongated Elongated->Deprotection Repeat Cycle

Figure 1: The cyclical workflow of Boc solid-phase peptide synthesis (SPPS).

Core Chemical Principles and Mechanisms

The Boc Protecting Group

The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group used for the temporary protection of the α-amino function of an amino acid. Its stability to basic and nucleophilic conditions, combined with its ease of removal with moderately strong acids, makes it ideal for SPPS.[4][7]

Mechanism of Boc Deprotection

The removal of the Boc group is an acid-catalyzed process. The mechanism involves the protonation of the carbonyl oxygen of the Boc group by trifluoroacetic acid (TFA), which facilitates the cleavage of the tert-butyl-oxygen bond. This results in the formation of a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and rapidly decomposes to release the free α-amino group and carbon dioxide.[4]

To prevent the highly reactive tert-butyl cation from causing unwanted side reactions, such as the alkylation of sensitive amino acid side chains (e.g., Tryptophan, Cysteine, and Methionine), scavengers are often added to the deprotection solution.[8][9]

Boc_Deprotection_Mechanism cluster_0 Boc-Protected Peptide cluster_1 Protonation cluster_2 Cleavage cluster_3 Decarboxylation Boc_Peptide Boc-NH-Peptide Protonated_Boc Protonated Boc-Peptide Boc_Peptide->Protonated_Boc + TFA Carbocation tert-Butyl Cation Protonated_Boc->Carbocation Carbamic_Acid Carbamic Acid Intermediate Protonated_Boc->Carbamic_Acid Free_Amine H₂N⁺-Peptide Carbamic_Acid->Free_Amine CO2 CO₂ Carbamic_Acid->CO2

Figure 2: Mechanism of acid-catalyzed Boc deprotection.

Experimental Protocols

The following sections provide detailed, step-by-step protocols for manual Boc-SPPS. These protocols are generalized and may require optimization based on the specific peptide sequence and resin characteristics.

Materials and Reagents
Reagent/MaterialPurposeTypical Grade/Specification
Resins
Merrifield ResinFor peptide acids1% DVB cross-linked polystyrene, 100-200 mesh
PAM ResinFor peptide acids, more stable linker than MerrifieldPhenylacetamidomethyl linker on polystyrene
MBHA/BHA ResinFor peptide amidesMethylbenzhydrylamine/Benzhydrylamine on polystyrene
Solvents
Dichloromethane (DCM)Resin swelling, washing, reaction solventPeptide synthesis grade
N,N-Dimethylformamide (DMF)Coupling solvent, washingPeptide synthesis grade
Isopropanol (IPA)WashingACS grade
Reagents
Nα-Boc-amino acidsBuilding blocksPeptide synthesis grade
Trifluoroacetic acid (TFA)Boc deprotectionReagent grade, >99%
Diisopropylethylamine (DIEA)Neutralization basePeptide synthesis grade
Coupling Reagents
HBTU/HATUUronium salt activatorsPeptide synthesis grade
HOBtRacemization suppressantAnhydrous
DIC/DCCCarbodiimide activatorsPeptide synthesis grade
Cleavage Reagents
Anhydrous Hydrogen Fluoride (HF)Final cleavage and deprotectionHigh purity
Trifluoromethanesulfonic acid (TFMSA)Alternative cleavage reagentReagent grade, >98%
Scavengers
Anisole, p-Cresol, ThioanisoleCation scavengersReagent grade
Standard Boc-SPPS Cycle (per amino acid addition)

This protocol is based on a 0.1 mmol scale using a resin with a substitution of 0.5 mmol/g (i.e., 200 mg of resin).

  • Resin Swelling:

    • Place 200 mg of the appropriate resin in a reaction vessel.

    • Add 5 mL of DCM and allow the resin to swell for 30-60 minutes with gentle agitation.

    • Drain the solvent by filtration.

  • Nα-Boc Deprotection:

    • Add 5 mL of a 50% TFA in DCM solution to the swollen resin.

    • Agitate for 2 minutes (pre-wash) and drain.

    • Add a fresh 5 mL portion of 50% TFA in DCM.

    • Agitate for 20-30 minutes. For sequences containing sensitive residues like Cys, Met, or Trp, add 0.5% dithiothreitol (DTE) to the TFA solution.[9]

    • Drain the TFA solution and wash the resin with DCM (3 x 5 mL) and IPA (2 x 5 mL), followed by DCM (3 x 5 mL).[3][9]

  • Neutralization:

    • Add 5 mL of a 10% DIEA in DCM solution to the resin.

    • Agitate for 2 minutes and drain.

    • Repeat the neutralization step once more.

    • Wash the resin with DCM (5 x 5 mL) to remove excess base.

  • Amino Acid Coupling (HBTU activation):

    • In a separate vial, dissolve the next Nα-Boc-protected amino acid (0.4 mmol, 4 equivalents) and HBTU (0.38 mmol, 3.8 equivalents) in 2 mL of DMF.

    • Add this solution to the neutralized peptide-resin.

    • Add DIEA (0.8 mmol, 8 equivalents) to the reaction vessel.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Monitor the reaction completion using the Kaiser test (see section 4.4). If the test is positive (blue beads), recoupling may be necessary.

    • Once the coupling is complete (negative Kaiser test), drain the coupling solution and wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).

  • Repeat:

    • Repeat steps 2-4 for each subsequent amino acid in the desired peptide sequence.

In Situ Neutralization Protocol

This protocol combines the neutralization and coupling steps, which can improve efficiency, especially for "difficult" sequences prone to aggregation.[8][10]

  • Resin Swelling and Deprotection:

    • Follow steps 1 and 2 from the standard protocol (section 4.2).

  • Washing:

    • After the final TFA drain, perform a single, brief (30-second) flow wash with DMF to remove the bulk of the residual TFA.[10][11]

  • In Situ Neutralization and Coupling:

    • In a separate vial, pre-activate the Nα-Boc-protected amino acid (0.4 mmol, 4 equivalents) with HBTU (0.38 mmol, 3.8 equivalents) in a minimal amount of DMF (~1.5 mL).

    • Add the activated amino acid solution directly to the peptide-resin TFA salt.

    • Immediately add DIEA (0.8 mmol, 8 equivalents) to the reaction vessel.[11]

    • Agitate for 10-20 minutes.[11]

    • Monitor, drain, and wash as described in the standard coupling protocol.

Monitoring the Coupling Reaction: The Kaiser Test

The Kaiser (ninhydrin) test is a qualitative colorimetric assay used to detect the presence of free primary amines on the resin. A negative test indicates that the coupling reaction is complete.[10]

  • Reagents:

    • Solution A: 5 g ninhydrin in 100 mL ethanol.

    • Solution B: 80 g phenol in 20 mL ethanol.

    • Solution C: 2 mL of 0.001 M KCN in 98 mL pyridine.

  • Procedure:

    • Take a small sample of resin beads (1-2 mg) and wash them with ethanol.

    • Add 2-3 drops of each of solutions A, B, and C.

    • Heat the sample at 100-110°C for 5 minutes.

  • Interpretation:

    • Intense blue beads/solution: Incomplete coupling (free primary amines present).

    • Yellow/colorless beads/solution: Complete coupling.

Quantitative Data and Performance

The efficiency of each step in Boc-SPPS is critical for the overall yield and purity of the final peptide.

Coupling Efficiency

Coupling efficiency is highly dependent on the specific amino acid being coupled, the coupling reagents used, and the nature of the peptide sequence.

Amino Acid CategoryRepresentative Amino AcidsTypical Coupling EfficiencyPrimary Challenges & Mitigation Strategies
High Efficiency Ala, Gly, Leu, Phe, Trp>99%Minimal under standard conditions.
Sterically Hindered Ile, Val, Thr90-98%Slower reaction kinetics. Mitigation: Use stronger activating agents (e.g., HATU), extend coupling times, or perform a second coupling.[12]
Side-Chain Reactive Asp, Asn, Gln, His, ArgVariableAspartimide formation (Asp), dehydration of side-chain amide (Asn, Gln). Mitigation: Use of HOBt in coupling can suppress side reactions. For Asp, using the β-cyclohexyl ester protecting group can reduce aspartimide formation.[13]
Final Cleavage and Deprotection

The final cleavage step removes the peptide from the resin and simultaneously removes the side-chain protecting groups. The two most common methods use HF and TFMSA.

ParameterHF CleavageTFMSA Cleavage
Reagent Anhydrous Hydrogen Fluoride (HF)Trifluoromethanesulfonic acid (TFMSA)
Conditions 0°C, 1-2 hours0°C to room temperature, 2-10+ hours
Apparatus Specialized HF-resistant apparatus (Teflon/Kel-F) required.[14]Standard laboratory glassware can be used.
Advantages Highly effective and versatile for most protecting groups.[15]Avoids the use of highly hazardous HF gas.
Disadvantages Extremely toxic and corrosive, requires specialized equipment and safety precautions.Slower reaction times, may not efficiently cleave some protecting groups (e.g., Arg(Tos)).[16]
Crude Purity Generally high, but sequence-dependent.Can be comparable to HF, but may be lower for difficult sequences or incomplete cleavage.[17]
Common Scavengers for Final Cleavage

Scavengers are crucial for preventing the modification of sensitive amino acid residues by carbocations generated during cleavage.

ScavengerTarget Residue(s)Typical Concentration
Anisole General scavenger, Trp, Tyr5-10% (v/v)
p-Cresol General scavenger, Tyr5-10% (v/v)
Thioanisole Trp, Met5% (v/v)
1,2-Ethanedithiol (EDT) Trp (for formyl group removal), Cys2.5-5% (v/v)
Dimethyl Sulfide (DMS) MetUsed in "low-HF" procedures

Final Cleavage Protocols

Safety Precaution: Anhydrous HF and TFMSA are extremely corrosive and toxic. These procedures must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Standard "High" HF Cleavage Protocol
  • Preparation: Dry the peptide-resin (e.g., 200 mg) under high vacuum for at least 3 hours. Place the dried resin and a Teflon-coated stir bar in the reaction vessel of the HF apparatus. Add the appropriate scavenger (e.g., 1 mL of anisole).

  • HF Distillation: Cool the reaction vessel to -78°C (dry ice/acetone bath). Distill approximately 10 mL of anhydrous HF into the vessel.

  • Cleavage Reaction: Warm the reaction vessel to 0°C and stir for 1-1.5 hours.

  • HF Removal: Evaporate the HF under a stream of nitrogen or under vacuum.

  • Peptide Precipitation: Wash the resin with cold diethyl ether to remove the scavengers. Precipitate the peptide by adding a large volume of cold diethyl ether.

  • Isolation: Collect the precipitated peptide by filtration or centrifugation, wash with cold ether, and dry under vacuum.

TFMSA Cleavage Protocol
  • Preparation: Place the dried peptide-resin (e.g., 200 mg) in a round-bottom flask with a stir bar and cool in an ice bath.

  • Cleavage Cocktail: In a fume hood, prepare the cleavage cocktail. A common mixture is TFMSA/TFA/thioanisole (1:10:1 v/v/v).[17] Add approximately 2.4 mL of this cocktail to the resin.

  • Cleavage Reaction: Stir the mixture at 0°C. Reaction times can vary from 2 to over 10 hours depending on the peptide and resin.[17]

  • Peptide Precipitation and Isolation: Follow steps 5 and 6 from the HF cleavage protocol.

Cleavage_Workflow Peptide_Resin Dried Peptide-Resin Add_Cocktail Add Cleavage Cocktail (e.g., HF or TFMSA + Scavengers) Peptide_Resin->Add_Cocktail Reaction Cleavage Reaction (0°C, 1-10h) Add_Cocktail->Reaction Evaporation Evaporate Strong Acid Reaction->Evaporation Precipitation Precipitate Peptide (Cold Diethyl Ether) Evaporation->Precipitation Isolation Isolate Crude Peptide (Filter/Centrifuge & Wash) Precipitation->Isolation Purification Purification (RP-HPLC) Isolation->Purification

Figure 3: General workflow for the final cleavage and isolation of the peptide.

Common Side Reactions and Troubleshooting

Side ReactionDescriptionCommon Cause(s)Mitigation Strategies
Diketopiperazine (DKP) Formation Intramolecular cyclization of a dipeptide, leading to its cleavage from the resin.Most common with Pro or Gly as the second or third residue.Use in situ neutralization protocols; couple the first two amino acids as a pre-formed dipeptide.[13]
Aspartimide Formation Cyclization of aspartic acid residues to a five-membered ring, which can lead to a mixture of α- and β-peptides upon ring-opening.Acidic or basic conditions, particularly with Asp-Gly or Asp-Ser sequences.Use β-cyclohexyl ester protection for Asp; add HOBt during coupling.[13]
Alkylation of Side Chains Modification of nucleophilic side chains (Trp, Met, Cys) by carbocations generated during deprotection or cleavage.Insufficient scavenging during TFA deprotection or final cleavage.Use appropriate scavengers (e.g., DTE in TFA, anisole/thioanisole in HF/TFMSA).[8][9]
Chain Truncation Incomplete peptide sequence.Incomplete coupling or deprotection.Monitor coupling reactions with the Kaiser test and recouple if necessary; ensure sufficient deprotection times.[4]

Conclusion

The Boc/Bzl strategy for solid-phase peptide synthesis, while being the older of the two major chemistries, remains a robust and valuable method. Its advantages in synthesizing difficult and aggregation-prone sequences ensure its continued relevance in both academic research and industrial drug development. A thorough understanding of the underlying chemical principles, detailed protocols, and potential side reactions, as outlined in this guide, is essential for the successful application of this powerful technique. The choice between Boc and Fmoc chemistry should be made based on the specific requirements of the target peptide, with the Boc strategy being a formidable option for particularly challenging synthetic targets.

References

The Unseen Architect: A Technical Guide to the Biological Significance of Mono-iodinated Tyrosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mono-iodinated tyrosine (MIT), a seemingly simple iodinated amino acid, plays a foundational role in vertebrate physiology, primarily as an essential precursor to the thyroid hormones triiodothyronine (T3) and thyroxine (T4). While often overshadowed by its more hormonally active derivatives, a deeper understanding of MIT's biosynthesis, metabolism, and extrathyroidal presence is revealing its broader biological significance and potential as a therapeutic target and biomarker. This technical guide provides an in-depth exploration of the core biological importance of MIT, complete with quantitative data, detailed experimental protocols, and visualizations of key pathways to support advanced research and drug development endeavors.

Core Biological Functions

The primary and most well-understood biological significance of mono-iodinated tyrosine lies in its role as a critical intermediate in the synthesis of thyroid hormones.[1][2] This process occurs within the thyroid gland and is meticulously orchestrated by a series of enzymatic reactions.

Thyroid Hormone Synthesis

The journey of MIT begins with the iodination of tyrosine residues on the thyroglobulin protein, a reaction catalyzed by thyroid peroxidase (TPO).[1][2][3] Subsequently, MIT can be further iodinated to form di-iodinated tyrosine (DIT). The coupling of one molecule of MIT with one molecule of DIT, also catalyzed by TPO, results in the formation of the biologically active thyroid hormone, triiodothyronine (T3).[1][2]

Iodine Salvage

Following the breakdown of thyroglobulin to release thyroid hormones, any remaining MIT and DIT are deiodinated by the enzyme iodotyrosine deiodinase.[4] This crucial step salvages iodide, allowing it to be recycled for the synthesis of new thyroid hormones, a vital process for maintaining iodine homeostasis.[4]

Extrathyroidal Presence and Potential Roles

While the thyroid gland is the primary site of MIT synthesis and metabolism, evidence suggests its presence and physiological relevance in other tissues. Studies have detected MIT in the serum of athyrotic patients, indicating extrathyroidal sources.[5] Tissues such as the kidney and liver also express iodotyrosine deiodinase, hinting at a role in iodine conservation beyond the thyroid.[6] Furthermore, the uptake of MIT analogs in tissues like the pancreas and brain tumors is being explored for diagnostic imaging, suggesting the involvement of specific transport mechanisms and potential roles in cellular processes in these tissues.[7][8][9]

Quantitative Data

A comprehensive understanding of MIT's biological role requires precise quantitative data. The following tables summarize key parameters related to its concentration, enzyme kinetics, and analytical detection.

Table 1: Concentration and Pharmacokinetic Data of Mono-iodinated Tyrosine
ParameterValueSpeciesTissue/FluidReference
Normal Serum Level0.69 ± 0.20 nmol/LHumanSerum[5]
Serum Level (Athyrotic Patients)0.32 ± 0.08 nmol/LHumanSerum[5]
Serum Half-life (after ingestion of 1g)45 minHumanSerum[5]
Concentration in Brown Algae (Laminaria)10-15 ppmLaminaria sp.Whole organism
Table 2: Enzyme Kinetic Data for MIT-related Enzymes
EnzymeSubstrateKinetic ParameterValueReference
Thyroid PeroxidaseTyrosine (for MIT formation)Rate Constant (k)2.1 x 10^6 M⁻¹s⁻¹[1]
Thyroid PeroxidaseMono-iodinated Tyrosine (for DIT formation)Rate Constant (k)3.3 x 10^6 M⁻¹s⁻¹[1]
Iodotyrosine DeiodinaseDi-iodotyrosine (DIT)Km0.25, 0.36, 0.7, 1, 1.5 µM[5]
Iodotyrosine DeiodinaseNADPH (Cofactor for DIT deiodination)Km15, 22, 30, 45, 60 µM[5]

Experimental Protocols

The accurate quantification and characterization of mono-iodinated tyrosine are paramount for research and clinical applications. Below are detailed methodologies for key experiments.

Quantification of MIT in Biological Samples by HPLC-MS/MS

This protocol outlines a robust method for the sensitive and specific quantification of MIT in various biological matrices.

a. Sample Preparation (Tissue Extraction):

  • Homogenize 100 mg of tissue in 1 mL of ice-cold homogenization buffer (e.g., 250 mmol/L sucrose, 10 mmol/L Tris at pH 7.4).

  • Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.

  • Collect the supernatant.

  • To 500 µL of the supernatant, add 1 mL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute and centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

b. Solid Phase Extraction (SPE) for Serum/Plasma and Urine:

  • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

  • Load 500 µL of serum/plasma or urine onto the cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water to remove interfering substances.

  • Elute MIT with 1 mL of methanol.

  • Evaporate the eluate to dryness and reconstitute as described above.

c. HPLC-MS/MS Analysis:

  • HPLC System: A high-performance liquid chromatography system capable of gradient elution.

  • Column: A reversed-phase C18 column (e.g., 2.1 mm × 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient:

    • 0-5 min: 5% B

    • 5-35 min: Linear gradient to 50% B

    • 35-40 min: Hold at 50% B

    • 40-41 min: Return to 5% B

    • 41-45 min: Re-equilibration at 5% B

  • Flow Rate: 0.2 mL/min.

  • Injection Volume: 10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • MRM Transitions: Monitor the specific precursor-to-product ion transitions for MIT (e.g., m/z 308 -> 182).

In Vitro Thyroid Peroxidase (TPO) Activity Assay

This assay measures the ability of TPO to catalyze the iodination of tyrosine to form MIT.

  • Prepare a reaction mixture containing:

    • 100 mM Phosphate buffer (pH 7.4)

    • 1 mM L-Tyrosine

    • 100 µM Potassium Iodide (KI)

    • Thyroid microsomal preparation (as a source of TPO)

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding 100 µM hydrogen peroxide (H₂O₂).

  • Incubate at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding an equal volume of ice-cold acetonitrile.

  • Centrifuge to pellet the precipitated protein.

  • Analyze the supernatant for MIT formation using the HPLC-MS/MS method described above.

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows related to mono-iodinated tyrosine.

Thyroid_Hormone_Synthesis cluster_blood Bloodstream cluster_follicular_cell Thyroid Follicular Cell cluster_colloid Colloid Iodide_blood Iodide (I⁻) NIS NIS Transporter Iodide_blood->NIS Uptake Iodide_cell Iodide (I⁻) NIS->Iodide_cell Pendrin Pendrin Iodide_cell->Pendrin Efflux Iodide_colloid Iodide (I⁻) Pendrin->Iodide_colloid Thyroglobulin_synthesis Thyroglobulin Synthesis Thyroglobulin_vesicle Thyroglobulin Vesicle Thyroglobulin_synthesis->Thyroglobulin_vesicle Exocytosis Thyroglobulin_iodinated Iodinated Thyroglobulin (containing MIT & DIT) Thyroglobulin_vesicle->Thyroglobulin_iodinated Exocytosis Lysosome Lysosome Proteolysis Proteolysis Lysosome->Proteolysis T3_T4_release T3, T4 Proteolysis->T3_T4_release MIT_DIT_recycle MIT, DIT Proteolysis->MIT_DIT_recycle T3_T4_release->Iodide_blood Secretion Iodotyrosine_deiodinase Iodotyrosine Deiodinase MIT_DIT_recycle->Iodotyrosine_deiodinase Recycled_Iodide Recycled Iodide (I⁻) Iodotyrosine_deiodinase->Recycled_Iodide Recycled_Iodide->Iodide_cell TPO Thyroid Peroxidase (TPO) Iodide_colloid->TPO Iodination Iodination TPO->Iodination H₂O₂ Iodination->Thyroglobulin_iodinated on Tyrosine residues Coupling Coupling Thyroglobulin_iodinated->Coupling catalyzed by TPO Thyroglobulin_hormones Thyroglobulin (containing T3 & T4) Coupling->Thyroglobulin_hormones Endocytosis Endocytosis Thyroglobulin_hormones->Endocytosis Endocytosis->Lysosome Fusion

Caption: Thyroid Hormone Synthesis Pathway.

MIT_Analysis_Workflow Sample Biological Sample (Tissue, Serum, Urine) Homogenization Tissue Homogenization Sample->Homogenization if Tissue SPE Solid Phase Extraction (SPE) (for Serum/Urine) Sample->SPE if Serum/Urine Protein_Precipitation Protein Precipitation (Acetonitrile) Homogenization->Protein_Precipitation Evaporation Evaporation & Reconstitution Protein_Precipitation->Evaporation SPE->Evaporation HPLC HPLC Separation (Reversed-Phase C18) Evaporation->HPLC MSMS Tandem Mass Spectrometry (MRM Detection) HPLC->MSMS Quantification Data Analysis & Quantification MSMS->Quantification

References

Unlocking New Frontiers in Drug Discovery: A Technical Guide to the Novel Properties of Halogenated Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – In a significant stride forward for pharmaceutical research and development, the strategic incorporation of halogenated amino acids into peptides and proteins is revealing a host of novel properties with profound implications for drug design and discovery. This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, detailing the unique physicochemical characteristics, biological activities, and experimental methodologies associated with these modified biomolecules.

The introduction of halogen atoms—fluorine, chlorine, bromine, and iodine—into amino acid structures offers a powerful toolkit for fine-tuning the properties of peptides and proteins. This guide provides a thorough examination of how halogenation can enhance metabolic stability, modulate protein-protein interactions, and improve binding affinity and specificity, key attributes for the development of next-generation therapeutics.

Enhanced Physicochemical and Biological Properties

Halogenation significantly alters the electronic and steric properties of amino acid side chains, leading to a range of beneficial effects. For instance, the high electronegativity of fluorine can influence peptide conformation and stability, while the larger halogens like bromine and iodine can participate in halogen bonding, a non-covalent interaction that can enhance binding to target proteins.[1] This guide summarizes key quantitative data on the physicochemical properties of various halogenated amino acids, providing a valuable reference for rational peptide design.

Property4-Fluorophenylalanine (pFF)3-Chlorotyrosine (Cl-Tyr)3-Bromotyrosine (Br-Tyr)Standard Phenylalanine (Phe)Standard Tyrosine (Tyr)
Molecular Weight ( g/mol ) 183.18[2]215.63260.08[3]165.19181.19
pKa (Side Chain) ~8.7 (phenol in fluorotyrosine analogs)[4]~8.8 (phenol)~8.8 (phenol)N/A~10.1 (phenol)
Hydrophobicity Index (pH 7) 100[5]Data not readily availableData not readily available100[5]63[5]
Solvent Accessible Surface Area (Ų) Data not readily availableData not readily availableData not readily available217.9229.6

Note: Data for some properties of halogenated amino acids are not as readily available in comprehensive databases as for standard amino acids. The provided values are based on available literature.

Detailed Experimental Protocols

To facilitate the practical application of this knowledge, this guide provides detailed, step-by-step experimental protocols for the synthesis and incorporation of halogenated amino acids, as well as for the characterization of the resulting peptides and their interactions.

Synthesis of Halogenated Amino Acids

A representative protocol for the synthesis of 4-Fluorophenylalanine is outlined below. This method can be adapted for the synthesis of other halogenated amino acids.

Protocol: Synthesis of 4-[18F]Fluorophenylalanine [6]

  • Fluorination: React a suitable precursor, such as a pinacol borane ester of phenylalanine, with [18F]fluoride. The reaction is typically carried out in a mixture of n-butanol and N,N-dimethylacetamide at 140°C in the presence of a copper catalyst (e.g., Cu(OTf)2(py)4).

  • Deprotection: Remove the protecting groups using a moderately strong acid, such as 4 M hydrochloric acid.

  • Purification: Purify the final product using high-performance liquid chromatography (HPLC).

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The guide details the widely used Fmoc/tBu strategy for incorporating halogenated amino acids into a growing peptide chain.

Protocol: Incorporation of 4-Fluorophenylalanine using Fmoc-SPPS [7][8][9]

  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin) in a suitable solvent like N,N-dimethylformamide (DMF).

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin or the growing peptide chain using a 20% piperidine solution in DMF.

  • Amino Acid Coupling: Activate the Fmoc-4-fluorophenylalanine-OH with a coupling agent (e.g., HATU) and a base (e.g., DIPEA) in DMF. Add the activated amino acid to the resin to form the peptide bond.

  • Washing: Thoroughly wash the resin with DMF to remove excess reagents.

  • Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether and purify using HPLC.

Characterization of Peptide-Protein Interactions

Understanding the binding affinity and mechanism of action of halogenated peptides is crucial. This guide provides protocols for two powerful techniques: Fluorescence Polarization (FP) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Protocol: Fluorescence Polarization Assay for Mdm2-p53 Interaction

This assay is used to quantify the binding of a fluorescently labeled peptide (containing a halogenated amino acid) to a target protein.

  • Prepare Reagents: Prepare a fluorescently labeled p53-derived peptide and the Mdm2 protein in a suitable assay buffer.

  • Titration: In a multi-well plate, perform a serial dilution of the Mdm2 protein.

  • Incubation: Add a constant concentration of the fluorescently labeled peptide to each well and incubate to allow binding to reach equilibrium.

  • Measurement: Measure the fluorescence polarization of each well using a plate reader. An increase in polarization indicates binding.

  • Data Analysis: Plot the change in polarization as a function of protein concentration and fit the data to a binding isotherm to determine the dissociation constant (Kd).

Protocol: NMR Spectroscopy - Chemical Shift Perturbation (CSP) Titration

CSP titrations are used to identify the binding interface between a peptide and a protein.

  • Sample Preparation: Prepare a solution of 15N-labeled protein.

  • Acquire Reference Spectrum: Record a 1H-15N HSQC spectrum of the free protein. This serves as a fingerprint of the protein's backbone amide signals.

  • Titration: Add increasing amounts of the halogenated amino acid-containing peptide to the protein sample.

  • Acquire Spectra: Record a 1H-15N HSQC spectrum after each addition of the peptide.

  • Data Analysis: Overlay the spectra and identify the protein residues whose signals (chemical shifts) are perturbed upon peptide binding. These residues are likely part of the binding interface.

Visualizing Molecular Interactions and Pathways

To provide a clearer understanding of the complex biological processes involved, this guide utilizes Graphviz to create diagrams of experimental workflows and signaling pathways.

Experimental Workflow: Solid-Phase Peptide Synthesis

SPPS_Workflow Start Start Resin Resin Swelling Start->Resin Deprotection Fmoc Deprotection Resin->Deprotection Coupling Amino Acid Coupling Deprotection->Coupling Washing Washing Coupling->Washing Repeat All Amino Acids Added? Washing->Repeat Repeat->Deprotection No Cleavage Cleavage & Deprotection Repeat->Cleavage Yes Purification Purification Cleavage->Purification End End Purification->End

Caption: General workflow for Fmoc solid-phase peptide synthesis.

Signaling Pathway: p53-MDM2 Interaction

Halogenated amino acids have been incorporated into peptides designed to inhibit the p53-MDM2 interaction, a key target in cancer therapy. The following diagram illustrates this critical signaling pathway.

p53_MDM2_Pathway cluster_stress Cellular Stress cluster_p53_regulation p53 Regulation cluster_cellular_outcomes Cellular Outcomes DNA_Damage DNA Damage p53 p53 DNA_Damage->p53 activates Oncogene_Activation Oncogene Activation Oncogene_Activation->p53 activates MDM2 MDM2 p53->MDM2 induces expression Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis DNA_Repair DNA Repair p53->DNA_Repair MDM2->p53 inhibits & ubiquitinates Halogenated_Peptide Halogenated Peptide Inhibitor Halogenated_Peptide->MDM2 inhibits

Caption: The p53-MDM2 signaling pathway and the inhibitory role of halogenated peptides.

Mechanism of Action: Antimicrobial Peptides

The incorporation of halogenated amino acids can enhance the antimicrobial activity of peptides. This diagram illustrates the general mechanisms by which these peptides disrupt bacterial cells.

AMP_Mechanism cluster_bacterium Bacterial Cell cluster_intracellular Intracellular Targets Cell_Membrane Cell Membrane Cytoplasm Cytoplasm DNA_RNA DNA/RNA Proteins Cellular Proteins AMP2 Internalized AMP AMP Halogenated Antimicrobial Peptide AMP->Cell_Membrane Membrane Disruption (Pore Formation) AMP->Cytoplasm Translocation AMP2->DNA_RNA Inhibition of Replication/ Transcription AMP2->Proteins Inhibition of Protein Synthesis

Caption: General mechanisms of action for halogenated antimicrobial peptides.

This technical guide underscores the transformative potential of halogenated amino acids in the field of drug discovery. By providing a solid foundation of quantitative data, detailed experimental protocols, and clear visual representations of complex biological processes, this resource aims to empower researchers to explore and harness the novel properties of these powerful molecular tools.

References

Methodological & Application

Protocol for the Incorporation of Boc-3-iodo-L-tyrosine in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the incorporation of the non-canonical amino acid Boc-3-iodo-L-tyrosine into synthetic peptides via Boc-based Solid-Phase Peptide Synthesis (SPPS). 3-Iodo-L-tyrosine is a critical residue for introducing radioisotopes (e.g., ¹²³I, ¹²⁴I, ¹³¹I) for in vivo imaging techniques such as SPECT and PET, and as a heavy atom for X-ray crystallography.[1] However, its use in Boc-SPPS presents unique challenges, including steric hindrance during coupling and potential instability of the carbon-iodine bond under the harsh acidic conditions of repetitive Nα-Boc deprotection and final cleavage. This protocol outlines best practices for coupling, strategies for mitigating side reactions, and recommendations for the final cleavage and deprotection of peptides containing 3-iodo-L-tyrosine.

Introduction

Solid-phase peptide synthesis (SPPS) employing the Boc/Bzl protection strategy is a robust method for the synthesis of a wide range of peptides.[2] The incorporation of modified amino acids like this compound expands the functional diversity of synthetic peptides, enabling their use as molecular probes and therapeutic agents.[1] The bulky iodine atom at the 3-position of the tyrosine ring introduces significant steric hindrance, which can impede coupling reactions and necessitate the use of more potent activating reagents.[3][4]

A primary concern with the use of this compound is the stability of the C-I bond during the repeated trifluoroacetic acid (TFA) treatments for Nα-Boc deprotection and the final cleavage from the resin, which typically employs strong acids like hydrogen fluoride (HF).[5][6] Furthermore, the phenolic hydroxyl group of the tyrosine side chain is susceptible to side reactions if left unprotected.[6] This protocol provides a detailed methodology to address these challenges and facilitate the successful synthesis of 3-iodo-L-tyrosine-containing peptides.

Key Considerations

Side-Chain Protection: The phenolic hydroxyl group of tyrosine is nucleophilic and can undergo acylation during coupling steps if left unprotected. While Fmoc-based strategies sometimes utilize unprotected tyrosine derivatives, the acidic conditions of Boc-SPPS make side-chain protection highly advisable to prevent the formation of branched peptide impurities. The use of a Boc group for side-chain protection, as in Boc-Tyr(Boc)-OH, is a potential strategy, though its lability to repeated TFA treatments must be considered, especially for longer synthetic sequences.[5][6]

Coupling Reactions: Due to the steric hindrance imparted by the iodine atom, standard coupling protocols may result in low yields. The use of potent coupling reagents is strongly recommended to achieve high coupling efficiencies.

Acid Stability: The carbon-iodine bond on the aromatic ring can be susceptible to cleavage under strong acidic conditions. The protocol must be designed to minimize this degradation.

Experimental Protocols

Materials and Reagents
  • This compound (with or without side-chain protection)

  • SPPS Resin (e.g., Merrifield, PAM, or MBHA resin)

  • Boc-protected amino acids

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • Coupling reagents (e.g., HBTU, HATU, DIC)

  • HOBt (1-Hydroxybenzotriazole)

  • Scavengers (e.g., anisole, p-cresol, thioanisole)

  • Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA)

  • Diethyl ether (cold)

Protocol for a Single Coupling Cycle of this compound

This protocol outlines the steps for coupling this compound to a resin-bound peptide with a free N-terminal amine.

  • Resin Swelling: Swell the peptide-resin in DCM for 30 minutes in a reaction vessel, followed by washing with DMF.

  • Nα-Boc Deprotection:

    • Treat the resin with a solution of 50% TFA in DCM for 2 minutes and drain.

    • Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.

    • Drain the TFA solution and wash the resin sequentially with DCM, Isopropanol, and DCM.[6]

  • Neutralization:

    • Add a solution of 5% DIEA in DCM to the resin and agitate for 2 minutes. Drain and repeat.

    • Wash the resin with DCM (3x) and DMF (3x).[6]

  • Coupling of this compound:

    • Activation: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and a coupling reagent such as HBTU (3 equivalents) in DMF. Add DIEA (6 equivalents) to activate the amino acid.[6]

    • Coupling: Immediately add the activated amino acid solution to the resin.

    • Agitate the mixture for 2-4 hours at room temperature. Due to steric hindrance, a longer coupling time may be necessary.

  • Monitoring the Coupling Reaction:

    • Perform a qualitative Kaiser test on a few resin beads. A negative result (yellow beads) indicates a complete reaction.

    • If the Kaiser test is positive, a second coupling with fresh reagents is recommended.

  • Washing: Once coupling is complete, wash the resin with DMF (3x) and DCM (3x).

Final Cleavage and Deprotection

The final cleavage of the peptide from the resin and removal of side-chain protecting groups is a critical step where de-iodination can occur.

  • Resin Preparation: Dry the fully synthesized peptide-resin under vacuum.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail containing a strong acid (HF or TFMSA) and a scavenger mixture. A recommended scavenger cocktail to minimize side reactions on tyrosine and other sensitive residues is a mixture of anisole, p-cresol, and thioanisole.[7]

  • Cleavage Reaction:

    • Cool the cleavage vessel containing the peptide-resin to 0°C.

    • Add the pre-chilled cleavage cocktail to the resin.

    • React for 1-2 hours at 0°C.

  • Peptide Precipitation and Washing:

    • Evaporate the cleavage acid (e.g., HF) under a stream of nitrogen.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Wash the peptide pellet with cold diethyl ether and dry under vacuum.[5]

Data Presentation

The efficiency of coupling can be influenced by the chosen coupling reagent. Below is a table summarizing the expected performance of different coupling reagents for sterically hindered amino acids like this compound.

Coupling Reagent ClassExamplesRelative EfficiencyTypical Coupling TimeRisk of RacemizationKey Considerations
CarbodiimidesDIC/HOBtGood1 - 4 hoursLow to ModerateCost-effective. The addition of HOBt is crucial to suppress racemization.[3]
Uronium/Aminium SaltsHBTU, HATUVery Good to Excellent15 - 60 minutesLowHighly efficient for hindered couplings. HATU is generally more reactive than HBTU.[3][8]
Phosphonium SaltsPyBOPExcellent15 - 60 minutesVery LowHighly effective for difficult couplings, though generally more expensive.[4]

Visualization

Experimental Workflow for Boc-SPPS Incorporation of this compound

SPPS_Workflow start Start with Peptide-Resin (Free N-terminus) deprotection Nα-Boc Deprotection (50% TFA in DCM) start->deprotection wash1 Wash (DCM, IPA) deprotection->wash1 neutralization Neutralization (5% DIEA in DCM) wash1->neutralization wash2 Wash (DCM, DMF) neutralization->wash2 coupling Coupling (this compound + HATU/DIEA in DMF) wash2->coupling wash3 Wash (DMF, DCM) coupling->wash3 monitoring Monitor Coupling (Kaiser Test) wash3->monitoring end Ready for Next Cycle or Final Cleavage monitoring->end Negative recouple Recouple with Fresh Reagents monitoring->recouple Positive recouple->wash3

Caption: Workflow for a single coupling cycle of this compound in Boc-SPPS.

Logical Relationship of Key Challenges and Solutions

Challenges_Solutions cluster_challenges Challenges cluster_solutions Solutions steric_hindrance Steric Hindrance potent_couplers Use Potent Coupling Reagents (e.g., HATU, HBTU) steric_hindrance->potent_couplers monitor_coupling Monitor Coupling Efficiency steric_hindrance->monitor_coupling acid_lability Acid Lability of C-I Bond scavengers Use Scavengers in Cleavage Cocktail acid_lability->scavengers oh_reactivity Hydroxyl Group Reactivity oh_protection Protect Hydroxyl Group (e.g., with Boc) oh_reactivity->oh_protection

Caption: Key challenges in using this compound and their respective solutions.

Conclusion

The successful incorporation of this compound into peptides using Boc-SPPS is achievable with careful consideration of the challenges posed by this modified amino acid. The use of potent coupling reagents is essential to overcome steric hindrance and ensure high coupling efficiency. Protecting the phenolic hydroxyl group is highly recommended to prevent side reactions. The potential for de-iodination during acidic deprotection and cleavage steps necessitates careful selection of scavengers and optimization of reaction conditions. By following the protocols and considering the recommendations outlined in this guide, researchers can effectively synthesize 3-iodo-L-tyrosine-containing peptides for a variety of applications in research and drug development.

References

Using Boc-3-iodo-L-tyrosine for radiolabeling peptides with iodine-125.

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on the Use of Boc-3-iodo-L-tyrosine for Site-Specific Radiolabeling of Peptides with Iodine-125

Introduction

The radiolabeling of peptides with iodine isotopes, particularly iodine-125 (¹²⁵I), is a cornerstone technique in biomedical research and radiopharmaceutical development.[1][2][3] With a half-life of approximately 60 days and easily detectable gamma emissions, ¹²⁵I is an ideal radionuclide for use in radioimmunoassays (RIAs), receptor binding studies, autoradiography, and in vivo biodistribution experiments.[1][4][5] Direct radioiodination of tyrosine or histidine residues is a common approach, often employing oxidizing agents like Chloramine-T or Iodogen.[6][7] However, these methods can sometimes lead to non-specific labeling, loss of biological activity due to harsh oxidative conditions, or modification of residues critical for peptide function.[7][8]

An alternative strategy that offers greater control over the labeling site and employs milder reaction conditions is the use of a pre-iodinated amino acid precursor during peptide synthesis. This compound is a commercially available building block used in solid-phase peptide synthesis (SPPS).[9] By incorporating this non-radioactive iodinated residue at a specific position in the peptide sequence, a subsequent radioiodine exchange reaction can be performed to replace the stable iodine-127 (¹²⁷I) with radioactive iodine-125 (¹²⁵I). This approach ensures site-specific labeling and can circumvent the disadvantages associated with direct oxidative methods.[10]

This document provides detailed protocols for the radiolabeling of peptides containing a 3-iodo-L-tyrosine residue with ¹²⁵I via an iodine exchange reaction. It also includes comparative data on traditional direct labeling methods and quality control procedures for the final radiolabeled peptide.

Principle of the Method

The strategy involves two main stages:

  • Peptide Synthesis: A peptide is synthesized using standard solid-phase or solution-phase chemistry, incorporating this compound at a desired position. This results in a non-radioactive, mono-iodinated peptide.

  • Radioiodine Exchange: The purified ¹²⁷I-containing peptide is then subjected to an exchange reaction with Na¹²⁵I. This reaction swaps the non-radioactive iodine atom on the tyrosine ring with the radioactive ¹²⁵I isotope, yielding a site-specifically radiolabeled peptide with high specific activity.

This method is particularly advantageous when the tyrosine residue is part of the peptide's active site or when the peptide contains other oxidation-sensitive amino acids, such as methionine or tryptophan.[3]

Experimental Protocols

Caution: All work with radioactive materials must be conducted in a designated and properly shielded fume hood by personnel trained in radiation safety, in compliance with all local and institutional regulations.

Protocol 1: Radioiodine Exchange Labeling of a 3-iodo-L-tyrosine containing Peptide

This protocol is adapted from the principles of iodine exchange reactions for peptides.[10]

Materials:

  • Peptide containing 3-iodo-L-tyrosine (1 mg/mL in 10 mM HCl)

  • Sodium Iodide (Na¹²⁵I) solution (carrier-free)

  • Phosphate Buffer (0.5 M, pH 7.5)

  • Reaction vial (e.g., 1.5 mL polypropylene tube)

  • Heating block or water bath set to 60-80°C

  • Quenching Buffer (e.g., Sodium Metabisulfite, 1 mg/mL, freshly prepared) - Optional, depending on purification method

  • Purification column (e.g., PD-10 desalting column)

  • Chromatography Buffer (e.g., 50 mM sodium phosphate, 150 mM NaCl, 0.25% w/v BSA, pH 6.5)

Procedure:

  • In a shielded reaction vial, add 10 µg of the 3-iodo-L-tyrosine peptide solution (10 µL).

  • Add 50 µL of 0.5 M Phosphate Buffer to adjust the pH to approximately 7.5.

  • Carefully add 1 mCi (37 MBq) of Na¹²⁵I solution to the reaction vial.

  • Gently mix the contents of the vial.

  • Seal the vial and incubate at 60-80°C for 30-60 minutes. The optimal temperature and time should be determined empirically for each peptide.

  • Allow the reaction to cool to room temperature.

  • Proceed immediately to Protocol 2 for purification.

Protocol 2: Purification of the ¹²⁵I-Labeled Peptide

Purification is essential to remove unreacted Na¹²⁵I and any potential radiolabeled byproducts.[11]

Procedure using a PD-10 Desalting Column:

  • Equilibrate the PD-10 column with 25 mL of Chromatography Buffer.

  • Dilute the reaction mixture from Protocol 1 with 300 µL of Chromatography Buffer.

  • Load the diluted sample onto the equilibrated PD-10 column and allow it to enter the column bed.

  • Wash the sample into the column with 3 x 500 µL of Chromatography Buffer.

  • Elute the column with Chromatography Buffer and collect fractions (e.g., 0.5 mL fractions).

  • Measure the radioactivity of each fraction using a gamma counter.

  • The ¹²⁵I-labeled peptide will typically elute in the void volume (fractions 6-8), while the smaller, unreacted Na¹²⁵I will be retained and elute later.

  • Pool the fractions containing the purified radiolabeled peptide.

Protocol 3: Quality Control of the ¹²⁵I-Labeled Peptide

A. Determination of Radiochemical Purity (RCP) Radiochemical purity can be assessed using radio-Thin Layer Chromatography (radio-TLC) or High-Performance Liquid Chromatography (HPLC).

Radio-TLC Procedure:

  • Spot a small aliquot (~1 µL) of the purified peptide onto a TLC plate.

  • Develop the plate using an appropriate solvent system that separates the peptide from free iodide.

  • Scan the plate using a radio-TLC scanner or by autoradiography.

  • Calculate the RCP by integrating the peaks: RCP (%) = (Counts for Peptide Peak / Total Counts on Lane) x 100. A purity of >95% is generally considered acceptable.

B. Calculation of Specific Activity (SA)

  • Determine the total radioactivity incorporated into the peptide by summing the counts of the purified fractions.

  • Quantify the peptide concentration in the pooled fractions (e.g., by UV absorbance at 280 nm, if applicable, or by comparing to a standard).

  • Calculate the Specific Activity: SA (Ci/mmol) = (Total Radioactivity in Curies) / (Total amount of peptide in millimoles).

Data Presentation

The use of a pre-iodinated precursor for exchange labeling offers distinct advantages over direct oxidative methods. The following tables summarize typical comparative data.

Table 1: Comparison of Peptide Radiolabeling Methods

ParameterIodine Exchange MethodChloramine-T MethodIodogen Method
Principle Isotopic exchange on pre-iodinated TyrOxidation of Na¹²⁵I, electrophilic substitutionSolid-phase oxidation of Na¹²⁵I
Reaction Time 30-60 min1-2 min[12]5-15 min[7]
Reaction Temp. 60-80°CRoom TemperatureRoom Temperature
Oxidizing Agent NoneChloramine-T[11]1,3,4,6-tetrachloro-3α,6α-diphenylglycoluril[6]
Quenching Agent Not requiredSodium Metabisulfite[12]Not required (reaction stopped by removal)
Typical RCY 60-90%70-95%[7]70-95%[1]
Key Advantage Site-specific, milder conditionsRapid and simpleMilder than Chloramine-T[7]
Key Disadvantage Requires synthesis of iodinated peptideHarsh, potential for peptide oxidation[8]Heterogeneous reaction, potential for lower recovery

Table 2: Typical Quality Control and Stability Data for ¹²⁵I-Labeled Peptides

ParameterExpected Value/ResultReference
Radiochemical Purity > 95%[7]
Specific Activity 1000 - 2200 Ci/mmol[4]
In Vitro Serum Stability > 95% intact after 24h at 37°C[13]
In Vivo Stability Variable, potential for deiodination[7][14]

Visualizations

Workflow and Reaction Diagrams

G Overall Workflow for Site-Specific Peptide Radiolabeling cluster_0 Peptide Synthesis cluster_1 Radiolabeling & Purification A This compound B Solid-Phase Peptide Synthesis (SPPS) A->B C Cleavage & Deprotection B->C D Purification & QC (HPLC, MS) C->D E Purified ¹²⁷I-Peptide D->E F Radioiodine Exchange (Na¹²⁵I, 60-80°C) E->F G Purification (PD-10 Column) F->G H Quality Control (Radio-TLC, Gamma Count) G->H I Purified ¹²⁵I-Peptide H->I

Caption: Workflow from peptide synthesis to final radiolabeled product.

Caption: Schematic of the iodine-125 exchange reaction.

References

Application of Boc-3-iodo-L-tyrosine in Site-Specific Protein Modification: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Site-specific modification of proteins is a cornerstone of modern biotechnology and pharmaceutical development, enabling the creation of precisely engineered biologics such as antibody-drug conjugates (ADCs), diagnostic probes, and novel biomaterials. The incorporation of non-canonical amino acids (ncAAs) into proteins provides a powerful tool for introducing unique chemical functionalities. Boc-3-iodo-L-tyrosine, a derivative of the natural amino acid tyrosine, serves as a versatile handle for post-translational modification. Once incorporated into a protein's polypeptide chain, the iodine atom on the tyrosine ring can participate in highly specific and efficient palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions. This allows for the covalent attachment of a wide array of molecules, including drugs, fluorophores, and other probes, at a predetermined site on the protein.[1][2]

This document provides detailed application notes and experimental protocols for the site-specific incorporation of this compound into proteins and its subsequent modification via palladium-catalyzed cross-coupling reactions.

Principle of the Method

The overall workflow for site-specific protein modification using this compound can be divided into two main stages:

  • Genetic Incorporation of 3-iodo-L-tyrosine: This is achieved through amber codon suppression technology. A unique stop codon (UAG, or "amber" codon) is introduced at the desired modification site in the gene of the target protein. The protein is then expressed in a host organism (e.g., E. coli) that has been engineered to contain an orthogonal aminoacyl-tRNA synthetase/tRNA pair. This specialized synthetase recognizes this compound (which is supplied in the growth medium) and attaches it to the corresponding orthogonal tRNA. The orthogonal tRNA, in turn, recognizes the amber codon in the mRNA and inserts 3-iodo-L-tyrosine at that position during translation, producing a protein with the ncAA at the specified site.[3][4][5] The Boc protecting group is typically removed in vivo by cellular esterases or during purification.

  • Palladium-Catalyzed Cross-Coupling: The iodine atom on the incorporated 3-iodo-L-tyrosine residue serves as a reactive handle for palladium-catalyzed cross-coupling reactions. This allows for the formation of a stable carbon-carbon bond between the protein and a molecule of interest.

    • Suzuki-Miyaura Coupling: This reaction couples the 3-iodotyrosine with an organoboron compound (e.g., a boronic acid or ester) to form a biaryl linkage.[6]

    • Sonogashira Coupling: This reaction couples the 3-iodotyrosine with a terminal alkyne, creating an arylethynyl bond.[7]

These reactions are highly specific and can be performed under biocompatible conditions, preserving the structure and function of the protein.

Data Presentation

The efficiency of both the incorporation and the subsequent cross-coupling steps is critical for the successful application of this technology. The following tables provide a summary of expected quantitative data based on literature for similar systems.

Table 1: Efficiency of 3-iodo-L-tyrosine Incorporation

Protein TargetExpression SystemOrthogonal System3-iodo-L-tyrosine ConcentrationIncorporation Efficiency (%)Reference
Green Fluorescent Protein (GFP)E. coliEvolved Af-TyrRS/tRNA Pair1 mM>90% (qualitative)[8]
T4 LysozymeE. coliEvolved Mj-TyrRS/tRNA Pair1 mMHigh (not quantified)[9]
Generic Antibody FragmentMammalian CellsEvolved PylRS/tRNA Pair0.25 mMVariable, context-dependent[4]

Table 2: Efficiency of Palladium-Catalyzed Cross-Coupling on 3-iodo-L-tyrosine Containing Proteins

Protein SubstrateCoupling ReactionCoupling PartnerCatalyst SystemConversion Yield (%)Reference
HPG-Ubiquitin (model)SonogashiraVarious aryl iodidesWater-soluble Pd complex55 - 93%[10]
Peptides on solid supportSonogashiraVarious alkynesPd(PPh₃)₄ / CuIGood to excellent (qualitative)[7]
Protein with aryl halideSuzuki-MiyauraVarious boronic acidsWater-soluble Pd catalystUseful conversions (qualitative)[11]
PeptidesSuzuki-MiyauraBoronic acids[Cp*RhCl₂]₂/Cu(OAc)₂High conversion (qualitative)[12]

Note: Quantitative data for these specific reactions on full-length proteins are not extensively tabulated in the literature. The yields are highly dependent on the specific protein, the reaction conditions, and the coupling partner.

Experimental Protocols

Protocol 1: Site-Specific Incorporation of 3-iodo-L-tyrosine via Amber Suppression

This protocol describes the expression of a target protein containing 3-iodo-L-tyrosine at a specific site in E. coli.

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression plasmid for the target protein with a UAG (amber) codon at the desired position.

  • Plasmid encoding the orthogonal aminoacyl-tRNA synthetase/tRNA pair for 3-iodo-L-tyrosine (e.g., an evolved Methanocaldococcus jannaschii tyrosyl-tRNA synthetase (MjTyrRS) and its corresponding tRNA). A system evolved for p-iodo-L-phenylalanine may serve as a starting point.[8]

  • This compound

  • LB medium and Terrific Broth (TB)

  • Appropriate antibiotics

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

Procedure:

  • Transformation: Co-transform the E. coli expression strain with the plasmid containing the target gene and the plasmid encoding the orthogonal synthetase/tRNA pair.

  • Starter Culture: Inoculate a single colony into 5 mL of LB medium containing the appropriate antibiotics. Grow overnight at 37°C with shaking.

  • Expression Culture: Inoculate 1 L of Terrific Broth (TB) medium with the overnight culture. Grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

  • Induction: Add this compound to a final concentration of 1 mM. Induce protein expression by adding IPTG to a final concentration of 0.5 mM.

  • Expression: Reduce the temperature to 20°C and continue to grow the culture for 16-20 hours with shaking.

  • Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Purification: Resuspend the cell pellet in a suitable lysis buffer and purify the target protein using standard chromatography techniques (e.g., Ni-NTA affinity chromatography if the protein is His-tagged, followed by size-exclusion chromatography).

  • Characterization: Confirm the incorporation of 3-iodo-L-tyrosine by mass spectrometry (e.g., ESI-MS), which should show a mass increase corresponding to the substitution of a tyrosine residue (163.06 Da) with a 3-iodotyrosine residue (289.00 Da).[13]

Protocol 2: Suzuki-Miyaura Cross-Coupling on a 3-iodo-L-tyrosine Containing Protein

This protocol is a general guideline and should be optimized for each specific protein and boronic acid derivative.

Materials:

  • Purified protein containing 3-iodo-L-tyrosine (10-50 µM in a suitable buffer, e.g., phosphate or borate buffer, pH 8-9).

  • Boronic acid derivative (10-50 equivalents relative to the protein).

  • Palladium catalyst (e.g., water-soluble palladium catalyst such as those based on sulfonated phosphine ligands, or Pd(OAc)₂ with a water-soluble ligand).

  • Base (e.g., sodium carbonate or potassium phosphate).

  • Degassed buffer.

Procedure:

  • Reaction Setup: In an inert atmosphere (e.g., in a glovebox or under argon), prepare a solution of the purified protein in degassed buffer.

  • Addition of Reagents: Add the boronic acid derivative to the protein solution.

  • Catalyst Preparation: In a separate vial, prepare the palladium catalyst solution as required.

  • Initiation of Reaction: Add the palladium catalyst to the protein/boronic acid mixture to initiate the reaction.

  • Reaction Conditions: Incubate the reaction at room temperature or slightly elevated temperature (e.g., 37°C) with gentle agitation for 2-12 hours.

  • Monitoring: Monitor the reaction progress by LC-MS to observe the conversion of the starting protein to the modified product.

  • Quenching and Purification: Once the reaction is complete, the catalyst can be removed and the excess small molecules separated from the modified protein using size-exclusion chromatography or dialysis.

  • Characterization: Confirm the successful coupling by ESI-MS, which will show a mass shift corresponding to the addition of the aryl group from the boronic acid.

Protocol 3: Sonogashira Cross-Coupling on a 3-iodo-L-tyrosine Containing Protein

This protocol is a general guideline and requires optimization for specific substrates.

Materials:

  • Purified protein containing 3-iodo-L-tyrosine (10-50 µM in a suitable buffer, e.g., phosphate or borate buffer, pH 8-9).

  • Terminal alkyne derivative (10-50 equivalents relative to the protein).

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or a water-soluble palladium complex).[10]

  • Copper(I) iodide (CuI) as a co-catalyst (for traditional Sonogashira). Copper-free methods are also available.

  • Amine base (e.g., triethylamine or diisopropylethylamine).

  • Degassed buffer.

Procedure:

  • Reaction Setup: In an inert atmosphere, prepare a solution of the purified protein in degassed buffer.

  • Addition of Reagents: Add the terminal alkyne and the amine base to the protein solution.

  • Catalyst Addition: Add the palladium catalyst and, if applicable, the CuI co-catalyst.

  • Reaction Conditions: Incubate the reaction at room temperature with gentle agitation for 1-6 hours.

  • Monitoring: Monitor the reaction progress by LC-MS.

  • Purification: Purify the modified protein from the reaction mixture using size-exclusion chromatography or dialysis to remove catalysts and excess reagents.

  • Characterization: Analyze the final product by ESI-MS to confirm the mass of the coupled product.

Mandatory Visualizations

experimental_workflow cluster_incorporation Stage 1: Genetic Incorporation cluster_coupling Stage 2: Palladium-Catalyzed Cross-Coupling plasmid Plasmids: 1. Target Gene (with UAG) 2. Orthogonal aaRS/tRNA transformation Co-transformation into E. coli plasmid->transformation expression Protein Expression (with this compound) transformation->expression purification1 Purification of Iodo-Tyrosine Protein expression->purification1 reaction_setup Reaction Setup: - Iodo-Tyrosine Protein - Coupling Partner - Pd Catalyst purification1->reaction_setup Modified Protein coupling Suzuki-Miyaura or Sonogashira Reaction reaction_setup->coupling purification2 Purification of Modified Protein coupling->purification2 characterization Characterization (MS, etc.) purification2->characterization

Caption: Overall workflow for site-specific protein modification.

suzuki_miyaura_cycle pd0 Pd(0)L₂ pd_complex1 R-Pd(II)(I)L₂ pd0->pd_complex1 Oxidative Addition pd_complex2 R-Pd(II)(Ar)L₂ pd_complex1->pd_complex2 Transmetalation pd_complex2->pd0 Reductive Elimination product Protein-Ar (Modified Protein) pd_complex2->product protein Protein-I (3-iodotyrosine) protein->pd_complex1 boronic_acid Ar-B(OH)₂ boronic_acid->pd_complex1 base Base

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

sonogashira_cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex1 R-Pd(II)(I)L₂ pd0->pd_complex1 Oxidative Addition pd_complex2 R-Pd(II)(C≡CR')L₂ pd_complex1->pd_complex2 Transmetalation pd_complex2->pd0 Reductive Elimination product Protein-C≡CR' (Modified Protein) pd_complex2->product cu_acetylide Cu-C≡CR' cu_acetylide->pd_complex1 alkyne H-C≡CR' alkyne->cu_acetylide base Base protein Protein-I (3-iodotyrosine) protein->pd_complex1

Caption: Catalytic cycle of the Sonogashira reaction.

Application in Drug Development: Antibody-Drug Conjugates (ADCs)

A significant application of this technology is in the synthesis of site-specific ADCs. Traditional methods for linking drugs to antibodies often target lysine or cysteine residues, which can result in heterogeneous mixtures with varying drug-to-antibody ratios (DARs) and conjugation sites.[14] This heterogeneity can negatively impact the ADC's pharmacokinetics, efficacy, and safety. By incorporating 3-iodo-L-tyrosine at a specific, engineered site on the antibody, a cytotoxic drug functionalized with a boronic acid or a terminal alkyne can be attached with high precision, yielding a homogeneous ADC with a defined DAR.[15]

adc_synthesis_workflow start Antibody Gene with UAG Codon expression Expression with This compound start->expression iodo_ab Iodo-Antibody expression->iodo_ab coupling Palladium-Catalyzed Cross-Coupling iodo_ab->coupling drug_linker Drug-Linker with Boronic Acid or Alkyne drug_linker->coupling purification Purification coupling->purification adc Homogeneous Antibody-Drug Conjugate (ADC) purification->adc

Caption: Workflow for site-specific ADC synthesis.

Signaling Pathways

The primary application of this compound in protein modification is for bioconjugation, rather than for the direct study of signaling pathways. The incorporated iodotyrosine acts as a chemical handle for attaching external molecules. While the resulting modified proteins (e.g., fluorescently labeled signaling proteins or ADCs targeting specific cell surface receptors) can be powerful tools to investigate signaling pathways, the 3-iodotyrosine itself does not typically mimic a natural post-translational modification involved in signaling. For instance, a fluorescent probe attached via this method could be used to track the localization of a kinase in a signaling cascade, or an ADC could be designed to target a receptor that initiates a specific downstream signaling pathway leading to apoptosis.

Conclusion

The use of this compound for site-specific protein modification offers a robust and versatile platform for creating precisely engineered proteins. The combination of genetic code expansion and palladium-catalyzed cross-coupling provides a powerful methodology for the development of advanced biotherapeutics, diagnostics, and research tools. The protocols and data presented here serve as a comprehensive guide for researchers looking to implement this technology in their work.

References

Boc-3-iodo-L-tyrosine: A Versatile Building Block for the Development of Novel Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-3-iodo-L-tyrosine is a specialized amino acid derivative that serves as a crucial building block in medicinal chemistry and drug discovery. The incorporation of an iodine atom onto the tyrosine ring offers a unique handle for further chemical modification, while the tert-butyloxycarbonyl (Boc) protecting group enhances its stability and solubility, making it highly suitable for peptide synthesis and the construction of complex organic molecules.[][2] This document provides detailed application notes and experimental protocols for utilizing this compound in the synthesis of potential enzyme inhibitors, with a focus on its application in targeting enzymes such as tyrosine hydroxylase and tyrosinase.

While this compound is primarily a synthetic intermediate, its deprotected form, 3-iodo-L-tyrosine, has demonstrated direct inhibitory activity against key enzymes. This makes this compound a valuable precursor for creating peptidomimetics and small molecule inhibitors with potentially enhanced potency and selectivity.

Key Applications

  • Peptide Synthesis: this compound is an essential component in solid-phase peptide synthesis (SPPS) for the site-specific incorporation of an iodinated tyrosine residue into peptide chains. This allows for the development of peptide-based inhibitors targeting a variety of enzymes.[2]

  • Drug Development: The unique chemical properties of the iodinated phenyl ring allow for diverse chemical transformations, such as cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), enabling the synthesis of a wide range of small molecule enzyme inhibitors.[2] The iodine atom can also serve as a heavy atom for X-ray crystallography studies of enzyme-inhibitor complexes.

  • Targeted Therapies: The presence of iodine makes this building block suitable for the development of radiolabeled compounds for use in diagnostic imaging and targeted radiotherapy.[2]

Quantitative Data: Inhibition by 3-iodo-L-tyrosine

The following table summarizes the inhibitory activity of 3-iodo-L-tyrosine, the deprotected analog of this compound, against key enzymes. This data highlights the potential of the 3-iodotyrosine scaffold as a starting point for developing more potent and selective inhibitors.

Enzyme TargetInhibitorInhibition Constant (Ki)Percent InhibitionEnzyme Source
Tyrosine Hydroxylase3-iodo-L-tyrosine0.39 µM100% at 100 µMPurified beef adrenal
Tyrosine Hydroxylase3-iodo-L-tyrosineNot Reported60-70% at 10 µMNot specified

Data sourced from studies on 3-iodo-L-tyrosine.

Signaling Pathways and Experimental Workflows

Catecholamine Biosynthesis Pathway Inhibition

3-iodo-L-tyrosine acts as a competitive inhibitor of tyrosine hydroxylase, the rate-limiting enzyme in the biosynthesis of catecholamines like dopamine, norepinephrine, and epinephrine. By blocking this crucial step, inhibitors based on the 3-iodotyrosine scaffold can modulate neurotransmitter levels, a strategy relevant for various neurological and psychiatric disorders.

G L_Tyrosine L-Tyrosine L_DOPA L-DOPA L_Tyrosine->L_DOPA Tyrosine Hydroxylase Dopamine Dopamine L_DOPA->Dopamine Norepinephrine Norepinephrine Dopamine->Norepinephrine Epinephrine Epinephrine Norepinephrine->Epinephrine Inhibitor 3-iodo-L-tyrosine Inhibitor->L_DOPA

Caption: Inhibition of the catecholamine biosynthesis pathway by 3-iodo-L-tyrosine.

Melanin Biosynthesis Pathway Inhibition

Tyrosinase is a key enzyme in the melanin biosynthesis pathway, responsible for the oxidation of L-tyrosine to L-DOPA and subsequently to dopaquinone. Inhibitors of tyrosinase are of great interest in the cosmetic and pharmaceutical industries for treating hyperpigmentation disorders. 3-iodo-L-tyrosine can act as a competitive inhibitor of tyrosinase.

G L_Tyrosine L-Tyrosine L_DOPA L-DOPA L_Tyrosine->L_DOPA Tyrosinase Dopaquinone Dopaquinone L_DOPA->Dopaquinone Tyrosinase Melanin Melanin Dopaquinone->Melanin ... Inhibitor 3-iodo-L-tyrosine Inhibitor->L_DOPA Inhibitor->Dopaquinone

Caption: Inhibition of the melanin biosynthesis pathway by 3-iodo-L-tyrosine.

Proposed Synthetic Workflow for Novel Inhibitors

This compound can be utilized in a Suzuki cross-coupling reaction to generate a library of novel tyrosine derivatives with potential enzyme inhibitory activity. This workflow allows for the introduction of diverse aryl or heteroaryl groups at the 3-position of the tyrosine ring.

G start This compound suzuki Suzuki Coupling (Aryl Boronic Acid, Pd catalyst, Base) start->suzuki product Boc-3-aryl-L-tyrosine Derivative suzuki->product deprotection Boc Deprotection (e.g., TFA) product->deprotection final_product 3-aryl-L-tyrosine Derivative deprotection->final_product screening Enzyme Inhibition Assay final_product->screening

Caption: Proposed workflow for synthesizing novel enzyme inhibitors from this compound.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a general method for the synthesis of this compound from L-tyrosine.

Materials:

  • L-Tyrosine

  • Di-tert-butyl dicarbonate ((Boc)2O)

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Dioxane

  • Water

  • Ethyl acetate

  • Hydrochloric acid (HCl)

  • Brine

Procedure:

  • Dissolve L-tyrosine in an aqueous solution of NaOH or KOH to create a basic environment (pH > 12).

  • Cool the solution in an ice bath.

  • Add di-tert-butyl dicarbonate ((Boc)2O) portion-wise while stirring.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Wash the reaction mixture with a non-polar organic solvent (e.g., hexanes) to remove unreacted (Boc)2O.

  • Acidify the aqueous layer with cold 1 M HCl to a pH of 2-3 to precipitate the product.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Boc-L-tyrosine.

  • Iodination can then be achieved using a suitable iodinating agent (e.g., iodine monochloride or N-iodosuccinimide) in an appropriate solvent.

Protocol 2: General Procedure for Solid-Phase Peptide Synthesis (SPPS) using this compound

This protocol outlines the general steps for incorporating this compound into a peptide sequence using Boc-chemistry SPPS.

Materials:

  • This compound

  • Appropriate resin (e.g., Merrifield resin)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • Coupling reagent (e.g., HBTU, HOBt)

  • Other Boc-protected amino acids

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes.

  • Boc Deprotection: Treat the resin with a solution of 50% TFA in DCM for 30 minutes to remove the Boc protecting group from the N-terminus of the growing peptide chain.

  • Washing: Wash the resin thoroughly with DCM, followed by isopropanol, and then DMF.

  • Neutralization: Neutralize the resin with a solution of 10% DIEA in DMF.

  • Washing: Wash the resin with DMF.

  • Coupling:

    • Pre-activate this compound (3 equivalents) with a coupling reagent like HBTU/HOBt (3 equivalents) and DIEA (6 equivalents) in DMF.

    • Add the activated amino acid solution to the resin and shake for 2-4 hours.

    • Monitor the reaction completion using a Kaiser test.

  • Washing: Wash the resin with DMF and DCM.

  • Repeat steps 2-7 for each subsequent amino acid in the peptide sequence.

  • Cleavage: Once the synthesis is complete, cleave the peptide from the resin and remove side-chain protecting groups using a strong acid such as hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA).

Protocol 3: Tyrosine Hydroxylase Inhibition Assay

This protocol describes a general method to screen for inhibitors of tyrosine hydroxylase.

Materials:

  • Purified or recombinant tyrosine hydroxylase

  • L-Tyrosine (substrate)

  • 6,7-dimethyl-5,6,7,8-tetrahydropterine (BH4) (cofactor)

  • Catalase

  • Dithiothreitol (DTT)

  • MES buffer (pH 6.0)

  • Test compound (e.g., synthesized from this compound)

  • Perchloric acid

  • HPLC system for L-DOPA detection

Procedure:

  • Prepare a reaction mixture containing MES buffer, catalase, DTT, and BH4.

  • Add the tyrosine hydroxylase enzyme to the reaction mixture.

  • Add various concentrations of the test compound to the reaction mixture. Include a control with no inhibitor.

  • Pre-incubate the mixture for 5-10 minutes at 37°C.

  • Initiate the reaction by adding L-tyrosine.

  • Incubate for a defined period (e.g., 20 minutes) at 37°C.

  • Stop the reaction by adding perchloric acid.

  • Centrifuge to pellet precipitated protein.

  • Analyze the supernatant for the formation of L-DOPA using HPLC with electrochemical or fluorescence detection.

  • Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of novel enzyme inhibitors. Its utility in both peptide and small molecule synthesis, combined with the proven inhibitory potential of the 3-iodotyrosine scaffold, makes it an attractive starting point for drug discovery programs targeting a range of enzymes. The protocols and data presented here provide a foundation for researchers to explore the potential of this compound in developing next-generation therapeutics.

References

Synthesis of Iodinated Peptides for Structural Biology Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of iodine into peptides is a powerful strategy in structural biology, enabling researchers to overcome challenges in determining the three-dimensional structures of these vital biomolecules. Iodinated peptides serve as valuable tools for X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy, facilitating phase determination and providing crucial structural restraints. This document provides detailed application notes and experimental protocols for the synthesis, purification, and characterization of iodinated peptides for such studies.

The introduction of a heavy atom like iodine is often necessary for solving the crystallographic phase problem in X-ray crystallography through techniques like Single Isomorphous Replacement (SIR) or Multi-wavelength Anomalous Dispersion (MAD).[1] The anomalous signal from iodine can be sufficiently strong for SAD (Single-wavelength Anomalous Diffraction) phasing.[1] In NMR spectroscopy, the large atomic radius and specific electronic properties of iodine can provide valuable distance restraints and probes for studying peptide conformation and dynamics.[2][3][4]

Methods for Peptide Iodination

The selection of an appropriate iodination method is critical to ensure efficient and site-specific incorporation of iodine while preserving the peptide's structural integrity and biological activity.[5] The two primary approaches for peptide iodination are direct and indirect methods.

Direct Iodination

Direct iodination involves the electrophilic substitution of an iodine atom onto susceptible amino acid residues within the peptide sequence, most commonly tyrosine and to a lesser extent, histidine.[5][6] This method is often straightforward and rapid.

Key Reagents for Direct Iodination:

  • Iodine Monochloride (ICl): A well-established and gentle reagent that offers mild reaction conditions, helping to preserve the biological activity of the peptide.[7][8]

  • Iodogen® (1,3,4,6-tetrachloro-3α,6α-diphenylglycoluril): A mild oxidizing agent that is insoluble in water, allowing for a solid-phase reaction that is easy to control and terminate.[6][9][10] This minimizes damage to sensitive peptides.[6]

  • Chloramine-T: A strong oxidizing agent that can lead to high specific activity but may also cause oxidative damage to the peptide if not carefully controlled.[5][9]

Indirect Iodination

Indirect iodination utilizes a bifunctional coupling agent, or "prosthetic group," which is first iodinated and then conjugated to the peptide.[5] This approach is particularly useful when the peptide lacks suitable residues for direct iodination or when milder reaction conditions are paramount.

Key Reagent for Indirect Iodination:

  • Bolton-Hunter Reagent (N-succinimidyl-3-(4-hydroxyphenyl)propionate): This reagent is first iodinated and then reacts with primary amino groups (the N-terminus or the ε-amino group of lysine residues) on the peptide to form a stable amide bond.[6][9]

Quantitative Data Summary

The efficiency of different iodination methods can be compared based on various parameters. The following table summarizes typical quantitative data for common iodination techniques.

Iodination MethodReagentTarget Residue(s)Typical Radiochemical Yield (RCY)Radiochemical PurityKey AdvantagesKey Disadvantages
Direct Iodine Monochloride (ICl)Tyrosine, HistidineGood>95% after purificationMild conditions, preserves biological activity.[7]Requires accessible Tyr/His residues.
Direct Iodogen®Tyrosine, HistidineHigh>99% after purificationMild, solid-phase reaction, easy to control.[6][10]Requires accessible Tyr/His residues.
Direct Chloramine-TTyrosine, HistidineHigh>95% after purificationHigh specific activity can be achieved.[9]Harsh conditions, risk of peptide oxidation.[5]
Indirect Bolton-Hunter ReagentN-terminus, Lysine59-70%>99% after purification[5]Milder than direct oxidative methods, site-specific.[6]Multi-step process, may alter peptide conformation.[5]

Experimental Protocols

Protocol 1: Direct Iodination of a Tyrosine-Containing Peptide using Iodine Monochloride (ICl)

This protocol describes the radioiodination of a peptide containing an accessible tyrosine residue using the ICl method.

Materials:

  • Peptide solution (1 mg/mL in 0.1 M Sodium Phosphate Buffer, pH 7.4)

  • Carrier-free Na¹²⁵I

  • Iodine Monochloride (ICl) stock solution (e.g., 1 mg/mL in 2 M NaCl)[7]

  • Sodium Metabisulfite solution (freshly prepared)

  • PD-10 desalting column

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • In a suitable reaction vial, add 50 µL of the peptide solution.

  • Add the desired amount of Na¹²⁵I (e.g., ~93 µCi) to the peptide solution.[7]

  • Freshly dilute the ICl stock solution to the desired working concentration with 2 M NaCl.

  • Add the calculated volume of the diluted ICl working solution to the reaction mixture. The molar ratio of ICl to peptide is a critical parameter and should be optimized.

  • Mix gently by pipetting and incubate at room temperature for 30 minutes.[7]

  • Quench the reaction by adding an excess of freshly prepared sodium metabisulfite solution.[7]

  • Purify the radioiodinated peptide using a pre-equilibrated PD-10 desalting column, eluting with PBS.[7]

  • Collect fractions and measure the radioactivity to identify the fractions containing the iodinated peptide.

Protocol 2: Direct Iodination of a Peptide using Iodogen®

This protocol outlines the iodination of a peptide using the solid-phase Iodogen® method.

Materials:

  • Iodogen®-coated tubes (prepared by dissolving Iodogen® in chloroform or dichloromethane, adding to a tube, and evaporating the solvent)[10]

  • Peptide solution (5-10 µg in 20 µL of a suitable buffer like phosphate, HEPES, or borate buffer, pH 6.0-8.5)[10]

  • Na¹²⁵I solution

  • Phosphate buffer with KI and 0.15 M NaCl (Buffer 2)[10]

  • Gel filtration column

Procedure:

  • To an Iodogen®-coated tube, add 20 µL of the peptide solution and 5 µL of the Na¹²⁵I solution.[10]

  • Mix gently and incubate for 30-45 seconds at room temperature.[10]

  • Transfer the reaction solution to a fresh tube containing Buffer 2.[10]

  • Incubate for an additional 5 minutes to allow unincorporated iodine to convert to molecular iodine.[10]

  • Purify the iodinated peptide using a gel filtration column to separate it from unreacted iodine.[10]

Protocol 3: Indirect Iodination using Bolton-Hunter Reagent

This protocol describes the labeling of a peptide via its primary amino groups using the Bolton-Hunter reagent.

Materials:

  • Iodinated Bolton-Hunter Reagent

  • Peptide solution in a suitable buffer (pH 7-9)[6]

  • Quenching solution (e.g., glycine solution)

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system

Procedure:

  • The Bolton-Hunter reagent is first radioiodinated according to established protocols.

  • The radioiodinated Bolton-Hunter reagent is then added to the peptide solution in a buffered solution (pH 7-9).[6]

  • The reaction mixture is incubated to allow the N-hydroxysuccinimide (NHS) ester of the reagent to acylate the primary amino groups of the peptide, forming a stable amide bond.[6]

  • The reaction is quenched by the addition of a quenching solution like glycine to react with any excess reagent.

  • The labeled peptide is purified from unreacted components using RP-HPLC.[5]

Purification and Characterization

Following the iodination reaction, purification is essential to remove unreacted iodine, byproducts, and unlabeled peptide.[5] Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common and effective method for purifying iodinated peptides, allowing for high separation efficiency.[5][6]

Characterization of the purified iodinated peptide is crucial to confirm the success of the iodination and to ensure the quality of the product. Techniques such as mass spectrometry can be used to confirm the incorporation of iodine, and analytical RP-HPLC can assess the purity of the final product.

Visualizations

experimental_workflow_direct_iodination cluster_start Preparation cluster_reaction Reaction cluster_quenching Quenching cluster_purification Purification cluster_final Final Product Peptide Peptide Solution Reaction_Vessel Reaction (Incubation) Peptide->Reaction_Vessel Iodination_Reagent Iodination Reagent (e.g., ICl, Iodogen) Iodination_Reagent->Reaction_Vessel Radioiodine Radioactive Iodine (e.g., Na¹²⁵I) Radioiodine->Reaction_Vessel Quenching_Step Quenching (e.g., Sodium Metabisulfite) Reaction_Vessel->Quenching_Step Purification Purification (e.g., HPLC, Desalting Column) Quenching_Step->Purification Iodinated_Peptide Purified Iodinated Peptide Purification->Iodinated_Peptide

Caption: Workflow for direct iodination of peptides.

experimental_workflow_indirect_iodination cluster_reagent_prep Prosthetic Group Preparation cluster_conjugation Conjugation cluster_purification Purification cluster_final Final Product Prosthetic_Group Prosthetic Group (e.g., Bolton-Hunter Reagent) Iodinated_Prosthetic_Group Iodinated Prosthetic Group Prosthetic_Group->Iodinated_Prosthetic_Group Radioiodine Radioactive Iodine Radioiodine->Iodinated_Prosthetic_Group Conjugation_Reaction Conjugation Reaction Iodinated_Prosthetic_Group->Conjugation_Reaction Peptide Peptide Solution Peptide->Conjugation_Reaction Purification Purification (e.g., HPLC) Conjugation_Reaction->Purification Iodinated_Peptide Purified Iodinated Peptide Purification->Iodinated_Peptide

Caption: Workflow for indirect iodination of peptides.

Applications in Structural Biology

X-ray Crystallography

The incorporation of iodine into a peptide provides a heavy atom for phasing, which is often a bottleneck in determining a new crystal structure.[1] By collecting diffraction data at a wavelength where iodine exhibits anomalous scattering, the phase information can be derived, leading to the calculation of an electron density map and subsequent model building.[1] The incorporation of p-iodophenylalanine during peptide synthesis is a common strategy for introducing iodine for crystallographic studies.[1]

NMR Spectroscopy

In NMR, iodinated peptides can be used to obtain long-range distance information, which is challenging to acquire with standard NOE-based methods.[2] The paramagnetic properties of certain iodine isotopes or the introduction of a spin-label at the iodinated site can provide valuable restraints for structure calculation. Furthermore, the chemical shift perturbations induced by iodination can offer insights into the local environment and interactions of the peptide.[3][4]

Conclusion

The synthesis of iodinated peptides is a cornerstone technique for advancing structural biology research. The choice of iodination method should be carefully considered based on the peptide's sequence, stability, and the intended application. The detailed protocols and data presented in these application notes provide a comprehensive guide for researchers to successfully produce and utilize iodinated peptides for their structural studies, ultimately contributing to a deeper understanding of biological processes and facilitating drug discovery.

References

Application Notes and Protocols: A Method for Introducing a Heavy Atom into Peptides Using Boc-3-iodo-L-tyrosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The site-specific incorporation of heavy atoms into peptides is a powerful technique with significant applications in structural biology and drug development. The introduction of an iodine atom, in particular, serves as an excellent tool for X-ray crystallography, enabling phase determination through single-wavelength anomalous dispersion (SAD) or multiple isomorphous replacement (MIR) methods. Furthermore, iodinated peptides can be utilized in radio-imaging studies and to probe peptide-protein interactions, as the bulky iodine atom can influence binding affinity and conformation.[1][2]

This document provides a detailed methodology for introducing a heavy atom into peptides using the protected amino acid building block, Boc-3-iodo-L-tyrosine. The use of a pre-iodinated and protected amino acid ensures site-specific incorporation during solid-phase peptide synthesis (SPPS), offering greater control compared to post-synthetic iodination of tyrosine residues. These protocols are designed to guide researchers through the synthesis of the iodinated building block, its incorporation into a target peptide sequence, and the subsequent characterization and application of the heavy-atom-labeled peptide.

Synthesis of this compound

The synthesis of this compound is a two-step process involving the protection of the alpha-amino group of L-tyrosine with a tert-butyloxycarbonyl (Boc) group, followed by the regioselective iodination of the aromatic ring at the 3-position.

Synthesis of N-α-Boc-L-tyrosine

A general and efficient method for the Boc protection of L-tyrosine is outlined below.

Experimental Protocol:

  • Dissolve L-tyrosine in a 1:1 mixture of dioxane and water.

  • Adjust the pH of the solution to ≥12 by adding a concentrated solution of sodium hydroxide or potassium hydroxide.[3]

  • Add di-tert-butyl dicarbonate ((Boc)₂O) to the solution in portions while maintaining the alkaline pH.[4]

  • Stir the reaction mixture at room temperature overnight.

  • Wash the aqueous phase with an organic solvent such as ether to remove any unreacted (Boc)₂O.

  • Carefully acidify the aqueous layer with cold 1 M HCl to a pH of approximately 3-4 to precipitate the N-α-Boc-L-tyrosine.[4]

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield N-α-Boc-L-tyrosine.

Iodination of N-α-Boc-L-tyrosine

The following protocol describes the mono-iodination of N-α-Boc-L-tyrosine using iodine monochloride (ICl) as the iodinating agent.

Experimental Protocol:

  • Dissolve N-α-Boc-L-tyrosine in a suitable solvent such as methanol or a mixture of methanol and water.

  • Cool the solution in an ice bath.

  • Slowly add one equivalent of iodine monochloride (ICl) solution in methanol to the cooled N-α-Boc-L-tyrosine solution with constant stirring.

  • Allow the reaction to proceed at 0-5°C for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC) or HPLC.

  • Upon completion, quench the reaction by adding a solution of sodium thiosulfate to remove any excess iodine.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Incorporation of this compound into Peptides via Boc-SPPS

The following is a generalized protocol for a manual Boc-based solid-phase peptide synthesis (SPPS) cycle for incorporating this compound into a peptide sequence.

Experimental Protocol:

  • Resin Swelling: Swell the appropriate resin (e.g., Merrifield or PAM resin) in dichloromethane (DCM) for 30 minutes.[2]

  • Boc Deprotection:

    • Treat the resin with 50% trifluoroacetic acid (TFA) in DCM for 5 minutes (pre-wash).

    • Treat the resin with 50% TFA in DCM for an additional 20-30 minutes to ensure complete removal of the Boc group.[2]

    • Wash the resin with DCM (3x) and isopropanol (2x), followed by DCM (3x).

  • Neutralization:

    • Neutralize the resin with 10% diisopropylethylamine (DIEA) in DCM for 2 x 5 minutes.[1]

    • Wash the resin with DCM (3x) and dimethylformamide (DMF) (3x).

  • Coupling of this compound:

    • Pre-activate this compound (3 equivalents relative to resin loading) with a coupling agent such as HBTU/HOBt (3 equivalents) and DIEA (6 equivalents) in DMF for 10 minutes.

    • Add the activated amino acid solution to the resin and shake for 2-4 hours at room temperature.

    • Monitor the coupling reaction using a qualitative ninhydrin (Kaiser) test. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), a second coupling may be necessary.

  • Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and methanol (3x), and then dry under vacuum.

  • Repeat Cycles: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

Data Presentation

Table 1: Representative Coupling Efficiencies in Boc-SPPS
Amino Acid TypeRepresentative Amino AcidsTypical Coupling Efficiency (%)Notes
StandardAla, Gly, Leu, Phe>99%Minimal side reactions under standard conditions.
Sterically HinderedVal, Ile, Thr98-99%May require longer coupling times or more potent activating agents.
Modified/HeavyThis compound 95-98% The bulky iodine atom can slightly reduce coupling efficiency. Double coupling may be beneficial.
Table 2: Characterization of an Iodinated Peptide by HPLC and ESI-MS
PeptideHPLC Retention Time (min)Calculated Monoisotopic Mass (Da)Observed [M+H]⁺ (m/z)Iodination State
Native Peptide (e.g., GGYG)12.5352.13353.14Non-iodinated
Mono-iodinated Peptide (e.g., GG(3-I-Y)G)15.2478.03479.04Mono-iodinated
Di-iodinated Peptide (e.g., GG(3,5-I₂-Y)G)17.8603.93604.94Di-iodinated

Note: HPLC conditions: C18 column with a linear gradient of water/acetonitrile containing 0.1% TFA. The retention time will vary depending on the peptide sequence and exact HPLC conditions.[5][6]

Experimental Protocols for Peptide Characterization and Application

Peptide Cleavage and Deprotection
  • Dry the peptide-resin under vacuum.

  • Treat the resin with a cleavage cocktail, typically anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), for 1-2 hours at 0°C. Scavengers such as anisole and thioanisole should be included to prevent side reactions.[2]

  • Precipitate the crude peptide by adding the cleavage mixture to a large volume of cold diethyl ether.

  • Isolate the peptide pellet by centrifugation and wash it multiple times with cold diethyl ether.

  • Dry the crude peptide under vacuum.

Purification by HPLC
  • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., aqueous acetic acid or a buffer compatible with HPLC).

  • Purify the peptide using preparative reverse-phase HPLC (RP-HPLC) on a C18 column.

  • Use a linear gradient of acetonitrile in water (both containing 0.1% TFA) to elute the peptide.

  • Collect fractions and analyze them by analytical HPLC and mass spectrometry to identify the fractions containing the pure iodinated peptide.

  • Lyophilize the pure fractions to obtain the final product.

X-ray Crystallography of the Iodinated Peptide

The incorporation of iodine provides a heavy atom for phasing in X-ray crystallography.

Experimental Protocol:

  • Crystallization Screening:

    • Dissolve the purified iodinated peptide in a suitable buffer to a concentration of 5-20 mg/mL.

    • Screen for crystallization conditions using commercially available sparse-matrix screens (e.g., Hampton Research Crystal Screen, PEG/Ion Screen) and the hanging drop or sitting drop vapor diffusion method.[7]

  • Crystal Optimization:

    • Once initial crystals are obtained, optimize the crystallization conditions by systematically varying the pH, precipitant concentration, and temperature to obtain diffraction-quality crystals.

  • Data Collection:

    • Harvest a suitable crystal and cryo-protect it if necessary.

    • Collect X-ray diffraction data at a synchrotron source or a home X-ray source. For SAD phasing with iodine, data collection at the copper Kα wavelength (1.54 Å) is often sufficient.[7]

  • Structure Determination:

    • Process the diffraction data to determine the unit cell parameters and space group.

    • Locate the position of the iodine atom using anomalous diffraction data.

    • Use the phase information from the iodine atom to calculate an initial electron density map and build the peptide model.

    • Refine the model against the diffraction data.

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis of this compound cluster_spps Solid-Phase Peptide Synthesis cluster_characterization Purification & Characterization cluster_application Application Boc_protection Boc Protection of L-Tyrosine Iodination Iodination of Boc-L-Tyrosine Boc_protection->Iodination SPPS Incorporation into Peptide Iodination->SPPS Cleavage Cleavage from Resin SPPS->Cleavage Purification HPLC Purification Cleavage->Purification Characterization Mass Spectrometry Purification->Characterization Crystallography X-ray Crystallography Characterization->Crystallography

Caption: Workflow for heavy atom introduction into peptides.

Impact of Iodination on Peptide-Protein Interaction

logical_relationship cluster_interaction Peptide-Protein Interaction cluster_outcome Functional Outcome Native_Peptide Native Peptide (Tyrosine) Target_Protein Target Protein Receptor Native_Peptide->Target_Protein Binds Binding_Affinity Altered Binding Affinity Native_Peptide->Binding_Affinity Iodinated_Peptide Iodinated Peptide (3-iodo-Tyrosine) Iodinated_Peptide->Target_Protein Binds Iodinated_Peptide->Binding_Affinity Target_Protein->Binding_Affinity Signaling_Pathway Downstream Signaling Binding_Affinity->Signaling_Pathway Modulates

References

The Strategic Incorporation of Boc-3-iodo-L-tyrosine in the Synthesis of Therapeutic Peptides: Applications and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The non-canonical amino acid, Boc-3-iodo-L-tyrosine, serves as a critical building block in the synthesis of therapeutic peptides, offering unique advantages for drug discovery and development. Its applications span from enhancing the pharmacokinetic properties of peptides to enabling advanced diagnostic imaging. This document provides detailed application notes and experimental protocols for the effective utilization of this compound in peptide synthesis.

Application Notes

The introduction of an iodine atom onto the tyrosine residue imparts several beneficial characteristics to therapeutic peptides. These include:

  • Radio-iodination for Molecular Imaging: Peptides containing 3-iodotyrosine can be readily labeled with radioactive iodine isotopes (e.g., ¹²³I, ¹²⁴I, ¹³¹I).[1] These radiolabeled peptides are invaluable probes for in vivo imaging techniques such as Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET), which allow for the visualization and tracking of biological processes and the localization of diseases like cancer.[1]

  • Enhanced Biological Activity: The iodine atom can influence the conformation of the peptide, potentially leading to improved binding affinity and selectivity for its biological target. This modification can result in enhanced therapeutic efficacy.

  • Structural Biology: The heavy iodine atom can be utilized in X-ray crystallography to aid in phase determination, providing crucial insights into the three-dimensional structure of the peptide and its interaction with its target.[1]

  • Metabolic Stability: In some cases, the presence of the iodine atom can increase the peptide's resistance to enzymatic degradation, thereby extending its half-life in vivo.

  • Therapeutic Applications: Radioiodinated peptides can be designed for targeted radionuclide therapy, where the radioactive iodine delivers a cytotoxic dose directly to the target cells, minimizing damage to healthy tissues.

Quantitative Data on Iodinated Peptide Synthesis

The efficiency of incorporating this compound and the overall yield of the final iodinated peptide are critical parameters in the drug development process. The following tables summarize representative quantitative data from the synthesis of iodinated peptides.

ParameterValueReference Peptide/Method
Chemical Synthesis Yield25.60%cWIWLYA (Nocardiotide A analog)
Radiochemical Yield93.37%¹³¹I-cWIWLYA (Nocardiotide A analog)
Isolated YieldNot Specified[Monoiodo-Tyr3]neurotensin
Purity>95% (by HPLC)Not Specified

Table 1: Representative Yields for Iodinated Peptide Synthesis.

PeptideModificationPurity (HPLC)Mass Confirmation (MS)
Model PentapeptideBoc-D-Tyr(Me)-OH incorporation>98%Confirmed
Iodinated Iberiotoxin AnalogueMono-iodo-TyrNot SpecifiedConfirmed
[Trp11]-neurotensinPrecursor for iodinationHomogeneousConfirmed

Table 2: Purity and Characterization of Peptides Containing Modified Tyrosine Residues.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Neurotensin Analogue using this compound

This protocol describes the manual solid-phase synthesis of a neurotensin analogue using the Boc/Bzl protection strategy, incorporating this compound. Neurotensin and its analogues are of therapeutic interest for their role in pain perception, temperature regulation, and as potential cancer therapeutics.

Materials:

  • Merrifield resin (or other suitable resin for C-terminal acid)

  • Boc-protected amino acids (including this compound)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • N,N-Diisopropylethylamine (DIEA)

  • Coupling reagents (e.g., HBTU/HOBt or HATU)

  • Cleavage cocktail (e.g., HF/anisole or a low-toxicity alternative)

  • Cold diethyl ether

  • Kaiser test kit

Workflow for Boc-SPPS:

Resin 1. Resin Swelling Deprotection 2. Nα-Boc Deprotection Resin->Deprotection Neutralization 3. Neutralization Deprotection->Neutralization Coupling 4. Coupling of this compound Neutralization->Coupling Washing 5. Washing Coupling->Washing Repeat Repeat Cycle for Subsequent Amino Acids Washing->Repeat Repeat->Deprotection Cleavage 6. Cleavage and Deprotection Repeat->Cleavage Purification 7. Purification and Analysis Cleavage->Purification

Caption: General workflow for Boc-SPPS.

Procedure:

  • Resin Swelling: Swell the Merrifield resin in DCM in a reaction vessel for 30-60 minutes. Drain the solvent.

  • First Amino Acid Attachment (if not pre-loaded): Attach the C-terminal Boc-protected amino acid to the resin using standard procedures (e.g., cesium salt method).

  • Nα-Boc Deprotection:

    • Treat the resin with a solution of 50% TFA in DCM for 5 minutes (pre-wash).

    • Drain and add a fresh 50% TFA in DCM solution and agitate for 20-30 minutes.

    • Drain the TFA solution and wash the resin thoroughly with DCM, followed by isopropanol, and then DCM again.

  • Neutralization:

    • Treat the resin with a solution of 10% DIEA in DCM for 2 minutes.

    • Drain and repeat the neutralization step.

    • Wash the resin with DCM.

  • Coupling of this compound:

    • In a separate vessel, dissolve this compound (2-3 equivalents relative to resin loading) and a coupling agent (e.g., HBTU, 2-3 equivalents) in DMF.

    • Add DIEA (4-6 equivalents) to the amino acid solution to activate it.

    • Immediately add the activated amino acid solution to the neutralized peptide-resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

    • Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result, indicated by yellow beads). If the test is positive (blue/purple beads), the coupling step should be repeated.

  • Washing: Once coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF and then DCM to remove excess reagents and byproducts.

  • Repeat Synthesis Cycle: Repeat steps 3-6 for each subsequent amino acid in the peptide sequence.

  • Final Cleavage and Deprotection:

    • After the final amino acid has been coupled and the N-terminal Boc group removed, wash the peptide-resin with DCM and dry it under vacuum.

    • Treat the dried peptide-resin with a cleavage cocktail (e.g., anhydrous HF with anisole as a scavenger) at 0°C for 1-2 hours. Caution: HF is extremely hazardous and requires specialized equipment and safety precautions.

  • Peptide Precipitation and Purification:

    • After cleavage, remove the cleavage reagent by evaporation under a stream of nitrogen.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Collect the peptide by centrifugation or filtration and wash it with cold diethyl ether.

    • Dry the crude peptide and purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the final peptide using mass spectrometry (MS) and analytical HPLC.

Protocol 2: Radio-iodination of a Tyrosine-containing Peptide

This protocol outlines a general procedure for the radio-iodination of a purified peptide containing a 3-iodo-L-tyrosine residue for use in imaging studies.

Materials:

  • Purified peptide containing 3-iodo-L-tyrosine

  • Radioactive iodine (e.g., Na¹²⁵I)

  • Oxidizing agent (e.g., Chloramine-T or Iodogen)

  • Phosphate buffer (pH 7.4)

  • Sodium metabisulfite solution (quenching agent)

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

Workflow for Radio-iodination:

Preparation 1. Preparation of Reagents Reaction 2. Iodination Reaction Preparation->Reaction Quenching 3. Quenching the Reaction Reaction->Quenching Purification 4. Purification of Radiolabeled Peptide Quenching->Purification Analysis 5. Quality Control Purification->Analysis

Caption: Workflow for peptide radio-iodination.

Procedure:

  • Preparation: Dissolve the purified peptide in phosphate buffer. If using Iodogen, coat a reaction vial with it and evaporate the solvent.

  • Reaction: Add the peptide solution to the Iodogen-coated vial, or add Chloramine-T solution to a vial containing the peptide and Na¹²⁵I. Allow the reaction to proceed for a few minutes at room temperature.

  • Quenching: Stop the reaction by adding a sodium metabisulfite solution.

  • Purification: Separate the radiolabeled peptide from free iodine and other reactants using a size-exclusion chromatography column.

  • Quality Control: Analyze the radiochemical purity of the final product using techniques such as radio-TLC or radio-HPLC.

Signaling Pathway of a Neurotensin Analogue

Neurotensin exerts its effects by binding to neurotensin receptors (NTRs), which are G protein-coupled receptors. The binding of a neurotensin analogue containing 3-iodo-L-tyrosine to its receptor (e.g., NTR1) can trigger downstream signaling cascades, which are relevant for its therapeutic action, for instance, in cancer where NTRs can be overexpressed.

cluster_membrane Cell Membrane NTR1 Neurotensin Receptor 1 (NTR1) G_protein G Protein (Gq/11) NTR1->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes Peptide Iodinated Neurotensin Analogue Peptide->NTR1 binds IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Cellular_Response Cellular Response (e.g., Proliferation, Migration) Ca_release->Cellular_Response PKC_activation->Cellular_Response

Caption: Neurotensin receptor signaling pathway.

By providing a versatile platform for creating peptides with enhanced properties, this compound continues to be a valuable tool in the development of the next generation of peptide-based therapeutics and diagnostics. The protocols and data presented here offer a foundation for researchers to harness the full potential of this unique amino acid derivative.

References

Application Notes and Protocols for Boc-3-iodo-L-tyrosine in Bioconjugation Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of N-α-Boc-3-iodo-L-tyrosine in the field of bioconjugation chemistry. This versatile amino acid derivative serves as a powerful tool for the site-specific modification of peptides and proteins, enabling the development of advanced biotherapeutics, diagnostic agents, and research tools.

Introduction

N-α-Boc-3-iodo-L-tyrosine is a protected amino acid that features an iodine atom on the phenyl ring of tyrosine. This iodine atom serves as a versatile chemical handle for various bioconjugation strategies, most notably palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Sonogashira couplings.[1] These reactions allow for the precise installation of a wide array of functionalities, including drug molecules, imaging agents, and other biomolecules, onto peptides and proteins.[2] The Boc (tert-butyloxycarbonyl) protecting group on the α-amine ensures compatibility with standard peptide synthesis methodologies.[3]

The site-specific incorporation of Boc-3-iodo-L-tyrosine into a peptide or protein sequence allows for controlled and homogenous bioconjugation, overcoming the challenges of heterogeneity often associated with traditional methods that target abundant residues like lysine. This precision is particularly crucial in the development of antibody-drug conjugates (ADCs), where a defined drug-to-antibody ratio (DAR) is critical for therapeutic efficacy and safety.[2][4]

Key Applications

  • Antibody-Drug Conjugates (ADCs): Site-specific incorporation of this compound into the antibody sequence allows for the homogenous attachment of cytotoxic payloads, leading to ADCs with a controlled DAR.[2][5]

  • Peptide-Drug Conjugates (PDCs): Functionalization of therapeutic peptides with small molecule drugs to enhance their pharmacological properties.

  • Radiolabeling: The iodine atom can be directly used for the introduction of radioactive iodine isotopes for applications in medical imaging (SPECT, PET) and radiotherapy.[1]

  • Fluorescent Labeling: Attachment of fluorescent probes for studying protein trafficking, localization, and interactions.

  • Protein Engineering: Introduction of novel functionalities to proteins to create biocatalysts with enhanced properties or to study protein structure and function.

Bioconjugation Strategies

The primary bioconjugation strategies involving this compound are palladium-catalyzed cross-coupling reactions. These reactions are typically performed after the peptide or protein has been synthesized and the this compound residue is incorporated at the desired position.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between the iodotyrosine residue and an organoboron compound, typically a boronic acid or a boronate ester. This reaction is highly versatile for installing aryl or heteroaryl moieties.

Sonogashira Coupling

The Sonogashira coupling facilitates the formation of a carbon-carbon bond between the iodotyrosine residue and a terminal alkyne. This is a powerful method for introducing alkyne-containing molecules, which can be further functionalized using "click chemistry" reactions.[6]

Experimental Protocols

The following are generalized protocols for the Suzuki-Miyaura and Sonogashira coupling reactions on peptides containing a 3-iodo-L-tyrosine residue. These protocols may require optimization depending on the specific peptide or protein, the coupling partner, and the desired outcome.

Protocol 1: On-Resin Suzuki-Miyaura Coupling of a Peptide Containing 3-Iodo-L-Tyrosine

This protocol describes the modification of a peptide containing a 3-iodo-L-tyrosine residue while it is still attached to the solid-phase synthesis resin.[7]

Materials:

  • Peptide-resin containing a 3-iodo-L-tyrosine residue

  • Arylboronic acid (1.5 - 3 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.1 - 0.2 equivalents)

  • Base (e.g., K₃PO₄ or Na₂CO₃, 2 - 4 equivalents)

  • Anhydrous solvent (e.g., DMF or DME/H₂O mixture)

  • Inert gas (Argon or Nitrogen)

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the peptide-resin in the chosen anhydrous solvent for 30-60 minutes.

  • Reagent Preparation: In a separate vial, dissolve the arylboronic acid, palladium catalyst, and base in the reaction solvent.

  • Inert Atmosphere: Purge the reaction vessel containing the swollen resin with an inert gas.

  • Reaction Mixture Addition: Add the reagent solution to the peptide-resin under the inert atmosphere.

  • Reaction: Shake the reaction mixture at the desired temperature (typically ranging from 50 to 80 °C) for 12-24 hours.[7]

  • Washing: After the reaction is complete, drain the solvent and wash the resin extensively with the reaction solvent, followed by DCM and methanol to remove unreacted reagents and byproducts.

  • Cleavage and Deprotection: Cleave the modified peptide from the resin and remove side-chain protecting groups using a standard cleavage cocktail (e.g., TFA/TIS/H₂O).

  • Purification: Purify the resulting bioconjugate by reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the product by mass spectrometry (e.g., ESI-MS or MALDI-TOF).

Quantitative Data for On-Resin Suzuki-Miyaura Coupling:

EntryArylboronic AcidCatalystBaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄K₃PO₄DMF8020High
24-Methoxyphenylboronic acidPd(PPh₃)₄Na₂CO₃DMF8020High
33-Pyridylboronic acidPd(OAc)₂ / P(o-tolyl)₃K₃PO₄DME/H₂O8020Moderate

Yields are generally reported as high, moderate, or low based on qualitative analysis of the crude product by HPLC-MS. Actual isolated yields will vary depending on the specific peptide sequence and purification efficiency.[7]

Protocol 2: Sonogashira Coupling of a Peptide Containing 3-Iodo-L-Tyrosine in Solution

This protocol outlines the modification of a purified peptide containing a 3-iodo-L-tyrosine residue in a solution-phase reaction.

Materials:

  • Purified peptide containing a 3-iodo-L-tyrosine residue

  • Terminal alkyne (1.5 - 5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.05 - 0.1 equivalents)

  • Copper(I) iodide (CuI, 0.1 - 0.2 equivalents)

  • Base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA))

  • Anhydrous, degassed solvent (e.g., DMF or a mixture of aqueous buffer and organic co-solvent)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Peptide Dissolution: Dissolve the peptide in the chosen solvent system. For aqueous systems, a co-solvent like DMF or DMSO may be necessary to solubilize the reagents.

  • Inert Atmosphere: Degas the peptide solution by bubbling with an inert gas for 15-30 minutes.

  • Reagent Addition: Under a positive pressure of inert gas, add the base, terminal alkyne, copper(I) iodide, and finally the palladium catalyst.

  • Reaction: Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 37 °C) for 2-12 hours. Monitor the reaction progress by HPLC-MS.

  • Quenching (Optional): The reaction can be quenched by the addition of a chelating agent like EDTA to sequester the metal catalysts.

  • Purification: Purify the bioconjugate using reverse-phase HPLC or size-exclusion chromatography (SEC).

  • Characterization: Characterize the final product by mass spectrometry to confirm the desired modification.

Quantitative Data for Sonogashira Coupling:

EntryAlkyneCatalyst SystemBaseSolventTemp (°C)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ / CuITEADMF25>90
2Propargyl alcoholPd(PPh₃)₂Cl₂ / CuIDIPEADMF/H₂O3770-85
3Alkyne-modified drugPd₂(dba)₃ / LigandDIPEAAqueous Buffer/DMSO3750-70

Yields are based on HPLC analysis of the reaction mixture and can vary significantly based on the complexity of the peptide and the alkyne coupling partner.[8]

Characterization of Bioconjugates

Thorough characterization of the resulting bioconjugate is essential to ensure its quality and homogeneity.

  • Mass Spectrometry (MS): ESI-MS or MALDI-TOF MS is used to confirm the covalent attachment of the desired molecule and to determine the final mass of the bioconjugate. For ADCs, native MS can be used to determine the DAR distribution.[4]

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is used to assess the purity of the bioconjugate. Hydrophobic interaction chromatography (HIC) is a common method for determining the DAR of ADCs.[2]

  • Size-Exclusion Chromatography (SEC): SEC is used to assess the presence of aggregates in the final product.

  • UV-Vis Spectroscopy: Can be used to determine the concentration of the protein and, in some cases, to estimate the DAR if the drug has a distinct chromophore.

Table of Typical DAR Values for ADCs:

Conjugation MethodTypical DAR RangeHomogeneityReference
Lysine Conjugation0 - 8Heterogeneous[2]
Cysteine Conjugation (reduced disulfides)0, 2, 4, 6, 8Moderately Heterogeneous[2]
Site-Specific (e.g., via 3-iodotyrosine) 2 or 4 Homogeneous [5]

Visualizations

Signaling Pathways and Experimental Workflows

Suzuki_Miyaura_Coupling_Cycle cluster_pd_cycle Palladium Catalytic Cycle cluster_boron_activation Boronic Acid Activation Pd(0) Pd(0) Oxidative_Addition Oxidative Addition (R-I) Pd(0)->Oxidative_Addition Pd(II)_Complex R-Pd(II)-I Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation (Ar-B(OH)₂) Pd(II)_Complex->Transmetalation Diaryl_Pd(II) R-Pd(II)-Ar Transmetalation->Diaryl_Pd(II) Reductive_Elimination Reductive Elimination Diaryl_Pd(II)->Reductive_Elimination Reductive_Elimination->Pd(0) Regeneration Product R-Ar Reductive_Elimination->Product ArB(OH)2 Ar-B(OH)₂ Base Base (e.g., K₃PO₄) ArB(OH)2->Base Activated_Boronate [Ar-B(OH)₃]⁻ Base->Activated_Boronate Activated_Boronate->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Sonogashira_Coupling_Cycle cluster_pd_cycle Palladium Catalytic Cycle cluster_cu_cycle Copper Catalytic Cycle Pd(0) Pd(0) Oxidative_Addition Oxidative Addition (R-I) Pd(0)->Oxidative_Addition Pd(II)_Complex R-Pd(II)-I Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation Alkynyl_Pd(II) R-Pd(II)-C≡C-R' Transmetalation->Alkynyl_Pd(II) Reductive_Elimination Reductive Elimination Alkynyl_Pd(II)->Reductive_Elimination Reductive_Elimination->Pd(0) Regeneration Product R-C≡C-R' Reductive_Elimination->Product Alkyne R'-C≡C-H Cu(I) CuI Alkyne->Cu(I) Pi_Complex π-Alkyne-Cu Complex Cu(I)->Pi_Complex Base Base (e.g., TEA) Pi_Complex->Base Cu_Acetylide R'-C≡C-Cu Base->Cu_Acetylide Cu_Acetylide->Transmetalation

Caption: Dual catalytic cycles of the Sonogashira cross-coupling reaction.

ADC_Synthesis_Workflow Start Start: Antibody with This compound Coupling Palladium-Catalyzed Coupling (Suzuki or Sonogashira) with Drug-Linker Start->Coupling Purification1 Purification of ADC (e.g., SEC, Protein A) Coupling->Purification1 Characterization Characterization Purification1->Characterization DAR DAR Determination (HIC, MS) Characterization->DAR Purity Purity Analysis (RP-HPLC, SEC) Characterization->Purity End Final Homogeneous ADC DAR->End Purity->End

Caption: General workflow for ADC synthesis using this compound.

References

Application of Peptides with Iodinated Tyrosine in Molecular Imaging: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peptides radiolabeled with iodine isotopes are powerful tools in molecular imaging and targeted radionuclide therapy. Their high specificity and affinity for biological targets, such as overexpressed receptors on cancer cells, make them ideal candidates for developing diagnostic and therapeutic agents.[1][2][3] The incorporation of a radioiodine atom, most commonly onto a tyrosine residue, allows for non-invasive imaging using Single Photon Emission Computed Tomography (SPECT) with Iodine-123 or Positron Emission Tomography (PET) with Iodine-124.[1][4] Furthermore, Iodine-131, a beta and gamma emitter, can be utilized for targeted radiotherapy.[1] Iodine-125, with its longer half-life, is a valuable tool for in vitro assays and preclinical biodistribution studies.[4][5]

This document provides detailed application notes and experimental protocols for the use of peptides containing iodinated tyrosine in molecular imaging, covering direct and indirect radiolabeling methods, as well as in vitro and in vivo evaluation techniques.

Key Applications

The primary application of iodinated peptides in molecular imaging is in oncology for the detection, staging, and monitoring of cancer.[2][3] By targeting receptors that are overexpressed on tumor cells, these radiolabeled peptides can provide high-contrast images of tumors and their metastases.[2]

Examples of Targeted Receptors:

  • Somatostatin Receptors (SSTRs): Overexpressed in many neuroendocrine tumors, radiolabeled somatostatin analogs like octreotide are widely used in clinical practice.[2][6]

  • Integrins (e.g., αvβ3): Involved in tumor angiogenesis and metastasis, making them a key target for imaging various cancers.[2]

  • Bombesin/Gastrin-Releasing Peptide (GRP) Receptors: Overexpressed in prostate, breast, and other cancers.

Quantitative Data Summary

The following tables summarize key quantitative data for representative radioiodinated peptides used in molecular imaging.

Table 1: Radioisotopes of Iodine for Molecular Imaging and Therapy

IsotopeHalf-lifePrincipal EmissionsPrimary Application
¹²³I 13.2 hoursGamma (159 keV)SPECT Imaging[1][2]
¹²⁴I 4.2 daysPositron (β+), GammaPET Imaging[1][4]
¹³¹I 8.0 daysBeta (β-), GammaTherapy, SPECT Imaging[1][3]
¹²⁵I 59.4 daysGamma (35 keV), X-raysIn vitro assays, preclinical imaging[4][5]

Table 2: Performance of Selected Radioiodinated Peptides

PeptideTargetRadioisotopeRadiolabeling Yield (%)Radiochemical Purity (%)Tumor Uptake (%ID/g)Reference
¹³¹I-cWIWLYASSTR2¹³¹I93.37>95Not Reported[3][7]
[¹²⁵I]IBMF3Nucleolin¹²⁵I73 (overall)>99~1.5 (4h)[8]
[¹²⁵I]6 (Dimeric RGD)αvβ3 Integrin¹²⁵INot Reported>994.12 ± 0.42 (4h)[9]
¹²⁴I-RBDACE2¹²⁴I83.9 ± 4.6>99Not Applicable[1]
¹³¹I-TFMP-Y4Hepatocellular Carcinoma¹³¹I~95>98Not Reported (in vivo inhibition)[10]

%ID/g: percentage of injected dose per gram of tissue.

Experimental Protocols

Protocol 1: Direct Radioiodination of Peptides using the Chloramine-T Method

This protocol describes the direct electrophilic radioiodination of a tyrosine-containing peptide using Chloramine-T as the oxidizing agent.[7][11]

Materials:

  • Peptide containing a tyrosine residue

  • Sodium Iodide ([¹²³I], [¹²⁵I], or [¹³¹I]NaI)

  • Chloramine-T solution (e.g., 1 mg/mL in water or buffer)

  • Sodium metabisulfite solution (e.g., 2 mg/mL in water or buffer) to quench the reaction

  • Phosphate buffer (0.1 M, pH 7.4)

  • Purification system (e.g., HPLC, Sep-Pak C18 cartridge)

  • Thin-layer chromatography (TLC) system for quality control

Procedure:

  • To a reaction vial, add the peptide solution in phosphate buffer.

  • Add the desired amount of radioiodide solution (e.g., 1-10 mCi).

  • Initiate the reaction by adding the Chloramine-T solution. The amount of Chloramine-T may need to be optimized for each peptide.

  • Allow the reaction to proceed at room temperature for a short period (typically 1-5 minutes).[7]

  • Quench the reaction by adding sodium metabisulfite solution.

  • Purify the radioiodinated peptide using reverse-phase HPLC or a Sep-Pak C18 cartridge.

  • Determine the radiochemical purity of the final product using TLC or HPLC.

Protocol 2: In Vitro Cell Binding Assay

This protocol assesses the binding affinity of the radioiodinated peptide to its target receptor on cultured cells.

Materials:

  • Cancer cell line overexpressing the target receptor

  • Radioiodinated peptide

  • Unlabeled ("cold") peptide for competition

  • Cell culture medium

  • Binding buffer (e.g., PBS with 1% BSA)

  • Gamma counter

Procedure:

  • Plate the cells in a multi-well plate and allow them to adhere overnight.

  • Wash the cells with binding buffer.

  • For saturation binding, incubate the cells with increasing concentrations of the radioiodinated peptide.

  • For competitive binding, incubate the cells with a fixed concentration of the radioiodinated peptide and increasing concentrations of the unlabeled peptide.

  • Incubate at the appropriate temperature (e.g., 4°C or 37°C) for a defined period (e.g., 1-2 hours).

  • Wash the cells multiple times with cold binding buffer to remove unbound radioactivity.

  • Lyse the cells and measure the radioactivity in the cell lysate using a gamma counter.

  • Analyze the data to determine the binding affinity (Kd) or the half-maximal inhibitory concentration (IC50).

Protocol 3: In Vivo Biodistribution Study

This protocol evaluates the distribution and tumor uptake of the radioiodinated peptide in a tumor-bearing animal model.

Materials:

  • Tumor-bearing animal model (e.g., nude mice with xenografts)

  • Radioiodinated peptide

  • Anesthetic

  • Gamma counter or SPECT/PET scanner

Procedure:

  • Inject a known amount of the radioiodinated peptide intravenously into the tumor-bearing animals.

  • At various time points post-injection (e.g., 1, 4, 24 hours), euthanize a group of animals.

  • Dissect major organs and the tumor.

  • Weigh each tissue sample and measure the radioactivity using a gamma counter.

  • Calculate the percentage of injected dose per gram of tissue (%ID/g) for each organ and the tumor.

  • Alternatively, perform whole-body imaging at different time points using a SPECT or PET scanner.[12]

Visualizations

experimental_workflow cluster_synthesis Peptide Radiolabeling cluster_evaluation Evaluation peptide Tyrosine-containing Peptide labeling Radioiodination peptide->labeling radioiodine Radioiodide (e.g., Na¹²³I) radioiodine->labeling oxidant Oxidizing Agent (e.g., Chloramine-T) oxidant->labeling quench Quenching (e.g., Na₂S₂O₅) labeling->quench purification Purification (HPLC/Sep-Pak) quench->purification qc Quality Control (TLC/HPLC) purification->qc labeled_peptide Radioiodinated Peptide qc->labeled_peptide invitro In Vitro (Cell Binding Assay) labeled_peptide->invitro Assess Affinity invivo In Vivo (Biodistribution/Imaging) labeled_peptide->invivo Assess Targeting

Caption: Workflow for radioiodination and evaluation of a tyrosine-containing peptide.

signaling_pathway cluster_cell Tumor Cell receptor Overexpressed Receptor (e.g., SSTR2) internalization Internalization receptor->internalization signaling Downstream Signaling internalization->signaling spect SPECT Imaging internalization->spect Signal Detection nucleus Nucleus signaling->nucleus Gene Expression Changes ligand Radioiodinated Peptide (¹²³I-Peptide) ligand->receptor High Affinity Binding

Caption: Targeted binding and imaging of a tumor cell with a radioiodinated peptide.

logical_relationship cluster_preclinical Preclinical Development cluster_clinical Clinical Translation peptide_design Peptide Design & Synthesis iodination_method Choice of Iodination Method (Direct vs. Indirect) peptide_design->iodination_method isotope_selection Radioisotope Selection (SPECT/PET/Therapy) peptide_design->isotope_selection radiolabeling_optimization Radiolabeling Optimization iodination_method->radiolabeling_optimization isotope_selection->radiolabeling_optimization in_vitro_eval In Vitro Evaluation (Stability, Affinity) radiolabeling_optimization->in_vitro_eval in_vivo_eval In Vivo Evaluation (Biodistribution, Imaging) in_vitro_eval->in_vivo_eval dosimetry Dosimetry Studies in_vivo_eval->dosimetry clinical_trials Clinical Trials dosimetry->clinical_trials regulatory_approval Regulatory Approval clinical_trials->regulatory_approval

Caption: Logical progression for the development of a radioiodinated peptide imaging agent.

References

Troubleshooting & Optimization

Overcoming low coupling efficiency of Boc-3-iodo-L-tyrosine in SPPS.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to overcoming the challenges associated with the low coupling efficiency of Boc-3-iodo-L-tyrosine in Solid-Phase Peptide Synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: Why does this compound exhibit low coupling efficiency in SPPS?

A1: The primary reason for the low coupling efficiency of this compound is significant steric hindrance. The bulky iodine atom at the 3-position of the tyrosine ring, combined with the tert-butoxycarbonyl (Boc) protecting group on the alpha-amino group, physically obstructs the approach of the activated carboxyl group to the free amine of the growing peptide chain on the solid support. This hindrance slows down the rate of peptide bond formation and can lead to incomplete reactions.[1][2]

Q2: What are the most common side reactions observed with this compound during peptide synthesis?

A2: Besides incomplete coupling, a potential side reaction is racemization, which is the loss of stereochemical purity at the alpha-carbon of the amino acid.[1] This can be exacerbated by the stronger activation methods and longer reaction times often required to overcome steric hindrance. Additionally, if the hydroxyl group of the tyrosine is not protected, side reactions such as O-acylation can occur. Although less common with this compound itself, iodinated tyrosine residues can be susceptible to in vivo deiodination in biological systems.[3]

Q3: Which coupling reagents are most effective for incorporating this compound?

A3: For sterically hindered amino acids like this compound, standard carbodiimide reagents such as DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are often insufficient.[1] More powerful onium salt-based reagents are highly recommended. These include:

  • Uronium/Aminium Salts: HATU, HCTU, and COMU are known for their high reactivity and speed.[1][4] HATU, in particular, is very effective for difficult couplings.[1]

  • Phosphonium Salts: PyBOP and PyAOP are also excellent choices, particularly for minimizing racemization.[1]

Q4: Can I use standard coupling protocols for this compound?

A4: It is generally not advisable to use standard coupling protocols. Due to the steric hindrance, modifications to standard protocols are necessary to achieve satisfactory coupling efficiency. These modifications may include using more potent coupling reagents, increasing the reaction time, performing double couplings, and using a higher excess of the amino acid and coupling reagent.[2][5]

Q5: How does the choice of solvent affect the coupling efficiency of this compound?

A5: The choice of solvent is crucial in SPPS, especially when dealing with difficult couplings. The solvent must effectively swell the resin and solvate the growing peptide chain to ensure the accessibility of the reactive sites.[6] For challenging sequences, switching from the standard N,N-dimethylformamide (DMF) to a more effective solubilizing solvent like N-methyl-2-pyrrolidone (NMP) or a mixture of solvents (e.g., DMF/DCM) can sometimes improve coupling efficiency by reducing peptide aggregation.[2]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Incomplete coupling of this compound (positive ninhydrin or Kaiser test) Steric Hindrance: The bulky iodine and Boc group are preventing efficient reaction.Optimize Coupling Chemistry: - Switch to a more potent coupling reagent like HATU, HCTU, or PyBOP. - Perform a double coupling: After the first coupling, drain the vessel and repeat the coupling step with a fresh solution of activated this compound.[5] - Increase reaction time: Extend the coupling time to 2-4 hours or, in very difficult cases, overnight.[1][2] - Increase reagent excess: Use a 3-4 fold excess of this compound and the coupling reagent.[2]
Peptide Aggregation: The growing peptide chain is poorly solvated, blocking access to the N-terminus.Improve Solvation: - Change the solvent from DMF to NMP or a mixture of DMF and dichloromethane (DCM).[2] - Increase the temperature: Gently heat the reaction vessel to 30-40°C to disrupt aggregation. Monitor for potential racemization.[2]
Mass spectrometry analysis shows unexpected byproducts Racemization: Loss of stereochemical integrity due to harsh activation conditions.Use Racemization-Suppressing Reagents: - Employ phosphonium salt reagents like PyBOP or PyAOP, which are known to reduce racemization.[1] - Add an auxiliary nucleophile like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) if using a carbodiimide, although onium salts are preferred.
Side-chain modification: Reaction at the unprotected hydroxyl group of tyrosine.Protect the Hydroxyl Group: - While this compound is often used with an unprotected hydroxyl group, for sensitive sequences or if O-acylation is observed, consider using a derivative with a protected hydroxyl group (e.g., with a 2-bromobenzyloxycarbonyl group).
Low yield of the final peptide containing 3-iodo-L-tyrosine Cumulative effect of low coupling efficiency at each step. Implement a Comprehensive Strategy: - Combine the solutions mentioned above: use a potent coupling reagent, perform double couplings for the iodotyrosine residue, and consider optimizing the solvent and temperature. - Capping: After the coupling of this compound, cap any unreacted amino groups with acetic anhydride to prevent the formation of deletion sequences.[5]

Data Presentation

Table 1: Comparison of Coupling Reagents for Sterically Hindered Amino Acids

Coupling ReagentReagent TypeTypical Coupling TimeEfficiency for Hindered CouplingsRacemization RiskNotes
DIC/HOBt Carbodiimide/Additive1 - 4 hoursModerateModerateCost-effective, but may be insufficient for highly hindered residues.[2]
HBTU Aminium Salt30 - 60 minutesVery GoodLowA reliable and widely used reagent.[1][2]
HATU Aminium Salt15 - 45 minutesExcellentVery LowHighly recommended for difficult couplings due to its high reactivity.[1][2][4]
PyBOP Phosphonium Salt30 - 60 minutesVery GoodLowGood for sterically hindered couplings and minimizing racemization.[1][2]
COMU Aminium Salt15 - 45 minutesExcellentVery LowHigh efficiency, good solubility, and a safer alternative to HOBt/HOAt-based reagents.[1][4]

Experimental Protocols

Protocol 1: Enhanced Coupling of this compound using HATU

  • Resin Preparation: Swell the resin-bound peptide in DMF for 30 minutes. Drain the solvent. Perform the N-terminal Fmoc deprotection using 20% piperidine in DMF. Wash the resin thoroughly with DMF.

  • Amino Acid Activation: In a separate vessel, dissolve this compound (3-4 equivalents relative to resin loading) and HATU (3-4 equivalents) in DMF. Add N,N-diisopropylethylamine (DIPEA) (6-8 equivalents). Allow the activation to proceed for 1-2 minutes.

  • Coupling Reaction: Add the activation mixture to the drained resin. Agitate the reaction vessel using a shaker or nitrogen bubbling for 2-4 hours at room temperature.

  • Monitoring and Washing: Take a small sample of the resin and perform a Kaiser test to monitor the completion of the coupling. If the test is positive, indicating free amines, proceed to a second coupling (see Protocol 2). If the test is negative, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

Protocol 2: Double Coupling and Capping Procedure

  • First Coupling: Follow steps 1-3 of Protocol 1.

  • Monitoring: After the initial coupling time, perform a Kaiser test. If it is positive, proceed with the second coupling.

  • Second Coupling (Recoupling): Drain the reaction vessel and wash the resin once with DMF. Repeat the coupling step using a freshly prepared activation mixture as described in Protocol 1, steps 2 and 3. Allow the reaction to proceed for another 1-2 hours.

  • Final Monitoring: Perform another Kaiser test. If it remains positive, proceed to the capping step.

  • Capping: Prepare a capping solution of 10% acetic anhydride and 1% DIPEA in DMF. Add this solution to the resin and agitate for 30 minutes. This will acetylate any unreacted N-terminal amines, preventing the formation of deletion sequences.

  • Washing: Wash the resin thoroughly with DMF and then with DCM to prepare for the next synthesis cycle.

Visualizations

Troubleshooting_Workflow start Start: Low Coupling Efficiency of this compound check_coupling Perform Kaiser Test after Initial Coupling start->check_coupling is_positive Test Positive? check_coupling->is_positive recouple Perform Double Coupling (e.g., with HATU) is_positive->recouple Yes end Coupling Successful is_positive->end No check_recouple Perform Kaiser Test after Recoupling recouple->check_recouple is_recouple_positive Test Still Positive? check_recouple->is_recouple_positive capping Cap Unreacted Amines with Acetic Anhydride is_recouple_positive->capping Yes is_recouple_positive->end No proceed Proceed to Next Deprotection/Coupling Cycle capping->proceed proceed->end

Caption: Troubleshooting workflow for low coupling efficiency.

Factors_Influencing_Coupling cluster_factors Influencing Factors main Coupling Efficiency of This compound reagent Coupling Reagent (e.g., HATU, PyBOP) reagent->main time Reaction Time (e.g., extended) time->main temp Temperature (e.g., slightly elevated) temp->main solvent Solvent (e.g., DMF, NMP) solvent->main sterics Steric Hindrance (Iodine, Boc group) sterics->main aggregation Peptide Aggregation aggregation->main

Caption: Factors influencing this compound coupling.

References

Preventing side reactions during the synthesis of iodinated peptides.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing side reactions during the synthesis of iodinated peptides. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual workflows to address common challenges encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions during the iodination of peptides?

A1: The most prevalent side reactions include:

  • Oxidation of sensitive amino acid residues: Methionine and cysteine are particularly susceptible to oxidation by the reagents used for iodination.[1][2] Tryptophan and histidine can also be oxidized, though to a lesser extent.

  • Di-iodination of tyrosine: The primary target for iodination, the tyrosine residue, can be iodinated at one or both ortho positions relative to the hydroxyl group. Formation of di-iodinated species can alter the peptide's biological activity.[3][4]

  • Iodination of other residues: Besides tyrosine, histidine and tryptophan can also undergo iodination, leading to a heterogeneous product mixture.[5]

  • Formation of mixed halogenated products: When using reagents like Chloramine-T, reactive chlorine species can lead to the formation of chloro-iodo derivatives.[1]

Q2: How can I prevent the oxidation of methionine and cysteine residues?

A2: To minimize oxidation, consider the following strategies:

  • Use a milder oxidizing agent: Iodo-Gen is generally considered milder than Chloramine-T and is less likely to cause oxidative damage to sensitive residues.[1][3]

  • Optimize reaction conditions: Use the minimum amount of oxidizing agent necessary for efficient iodination and keep the reaction time as short as possible.[6][7] Performing the reaction at a lower temperature (e.g., in an ice bath) can also help.[5]

  • Incorporate scavengers: The addition of scavengers to the reaction or cleavage cocktail can help to quench reactive species that cause oxidation.

Q3: What is the role of protecting groups for tyrosine during iodination?

A3: Protecting the hydroxyl group of tyrosine can prevent its iodination. However, in most direct iodination strategies, the goal is to specifically iodinate the tyrosine residue. Therefore, the tyrosine side chain is typically left unprotected. If iodination of other residues is desired while keeping tyrosine unmodified, a protecting group like tert-Butyl (tBu) or Benzyl (Bzl) can be used for the tyrosine side chain.[8][9] The choice of protecting group depends on the overall synthetic strategy (Fmoc or Boc chemistry).[8]

Q4: What are scavengers and how do they prevent side reactions?

A4: Scavengers are nucleophilic compounds added during peptide synthesis, cleavage, or iodination to trap reactive electrophilic species that can cause side reactions.[10] For instance, during the removal of protecting groups with strong acids like trifluoroacetic acid (TFA), carbocations are generated that can alkylate sensitive residues. Scavengers react with these carbocations, preventing them from modifying the peptide.[10] Common scavengers include thioanisole, phenol, p-cresol, and 1,2-ethanedithiol (EDT).[10]

Q5: How can I control the formation of mono- versus di-iodinated products?

A5: The ratio of mono- to di-iodinated tyrosine can be controlled by adjusting the stoichiometry of the iodinating reagent to the peptide.[3] Using a molar excess of the peptide relative to the iodine source will favor the formation of the mono-iodinated product. Careful monitoring of the reaction progress by HPLC is crucial to stop the reaction once the desired product is predominantly formed.

Q6: What is the best method for purifying iodinated peptides?

A6: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard and most effective method for purifying iodinated peptides.[1][11] It allows for the separation of the desired iodinated peptide from unreacted peptide, excess iodine, and other reaction byproducts based on differences in hydrophobicity.[11][12]

Troubleshooting Guide

Problem Probable Cause(s) Solution(s)
Low Iodination Efficiency 1. Inactive iodinating reagent. 2. Suboptimal pH of the reaction buffer.[5] 3. Insufficient amount of oxidizing agent. 4. Steric hindrance around the tyrosine residue.1. Use fresh iodinating reagents. 2. Ensure the reaction buffer is at the optimal pH (typically 7.0-8.5).[1][13] 3. Increase the molar ratio of the oxidizing agent to the peptide. 4. If sterically hindered, consider indirect iodination methods.
Multiple Iodinated Species (mono-, di-, etc.) 1. Molar excess of iodine.[3] 2. Prolonged reaction time.1. Adjust the stoichiometry to favor mono-iodination (excess peptide). 2. Monitor the reaction closely with HPLC and quench it at the optimal time.
Presence of Oxidized Peptide (e.g., Met(O), Cys(O)) 1. Harsh oxidizing conditions.[1][2] 2. Extended exposure to the oxidizing agent.1. Use a milder oxidizing agent like Iodo-Gen.[1][3] 2. Minimize the reaction time and use the lowest effective concentration of the oxidizing agent.[6] 3. Perform the reaction at a lower temperature.
Peptide Degradation 1. Extreme pH conditions. 2. Strong oxidizing agents causing peptide bond cleavage.[1]1. Maintain the pH within the peptide's stability range. 2. Use milder iodination methods (e.g., Iodo-Gen).[1][3]
Poor Recovery After Purification 1. Adsorption of the peptide to vials or chromatography columns. 2. Precipitation of the peptide during purification. 3. Inefficient elution from the HPLC column.1. Use low-adsorption vials and pre-condition the HPLC column. 2. Adjust the solvent composition to ensure peptide solubility. 3. Optimize the HPLC gradient and mobile phase composition.[12]
Unreacted Iodine in Final Product 1. Incomplete quenching of the reaction. 2. Inefficient purification.1. Ensure complete quenching with a reducing agent like sodium metabisulfite.[14] 2. Optimize the HPLC purification to effectively separate the iodinated peptide from free iodine.[15]

Experimental Protocols

Direct Iodination using Chloramine-T

This method is rapid and often results in high incorporation of iodine but can be harsh on sensitive peptides.

Materials:

  • Peptide containing a tyrosine residue

  • Chloramine-T solution (1 mg/mL in reaction buffer)

  • Sodium metabisulfite solution (2 mg/mL in reaction buffer)

  • Radioactive iodine (e.g., Na¹²⁵I)

  • Reaction Buffer (e.g., 0.1 M Sodium Phosphate, pH 7.5)[6]

  • Purification column (e.g., Sephadex G-25 or RP-HPLC)

Procedure:

  • In a suitable reaction vessel, dissolve the peptide in the reaction buffer.

  • Add the radioactive iodine solution to the peptide solution.

  • Initiate the reaction by adding the Chloramine-T solution. A typical starting point is a 1:1 molar ratio of Chloramine-T to peptide.[6]

  • Allow the reaction to proceed for 30-60 seconds at room temperature or on ice.[6][14]

  • Quench the reaction by adding an excess of the sodium metabisulfite solution.

  • Immediately purify the iodinated peptide using an appropriate chromatography method to separate it from unreacted iodine and byproducts.[6]

Direct Iodination using Iodo-Gen®

This method is milder than the Chloramine-T method and is suitable for peptides with sensitive residues.

Materials:

  • Iodo-Gen® coated reaction vials

  • Peptide containing a tyrosine residue

  • Radioactive iodine (e.g., Na¹²⁵I)

  • Reaction Buffer (e.g., 0.1 M Sodium Phosphate, pH 7.2)[16]

  • Purification column (e.g., RP-HPLC)

Procedure:

  • Prepare Iodo-Gen® coated vials by dissolving Iodo-Gen® in an organic solvent (e.g., chloroform), adding it to the vial, and evaporating the solvent under a stream of nitrogen.[13]

  • Add the reaction buffer and the radioactive iodine to the Iodo-Gen® coated vial and incubate for 5 minutes to activate the iodine.[16]

  • Add the peptide solution to the activated iodine mixture.

  • Allow the reaction to proceed for 5-15 minutes at room temperature with gentle agitation.[5][16]

  • Stop the reaction by transferring the solution to a new vial, leaving the Iodo-Gen® behind.

  • Purify the iodinated peptide using RP-HPLC.

Visualizing Workflows and Concepts

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Peptide_Solution Peptide Solution Reaction_Mix Reaction Mixture Peptide_Solution->Reaction_Mix Iodination_Reagent Iodination Reagent (Chloramine-T or Iodo-Gen) Iodination_Reagent->Reaction_Mix Radioiodine Radioactive Iodine Radioiodine->Reaction_Mix Quenching Quenching (e.g., Sodium Metabisulfite) Reaction_Mix->Quenching Crude_Product Crude Product Quenching->Crude_Product HPLC RP-HPLC Purification Crude_Product->HPLC Analysis Analysis (LC-MS, etc.) HPLC->Analysis Pure_Peptide Pure Iodinated Peptide HPLC->Pure_Peptide troubleshooting_logic Start Problem with Iodination Low_Yield Low Yield? Start->Low_Yield Multiple_Products Multiple Products? Low_Yield->Multiple_Products No Check_Reagents Check Reagent Activity & Stoichiometry Low_Yield->Check_Reagents Yes Oxidation Oxidation Detected? Multiple_Products->Oxidation No Adjust_Stoichiometry Adjust Peptide:Iodine Ratio Multiple_Products->Adjust_Stoichiometry Yes Milder_Oxidant Use Milder Oxidant (e.g., Iodo-Gen) Oxidation->Milder_Oxidant Yes End Successful Iodination Oxidation->End No Optimize_pH Optimize Buffer pH Check_Reagents->Optimize_pH Optimize_pH->End Reduce_Time Reduce Reaction Time Adjust_Stoichiometry->Reduce_Time Reduce_Time->End Lower_Temp Lower Reaction Temperature Milder_Oxidant->Lower_Temp Lower_Temp->End

References

Technical Support Center: Troubleshooting Aggregation of Peptides with Hydrophobic Iodinated Tyrosine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the aggregation of peptides containing hydrophobic iodinated tyrosine residues.

Frequently Asked Questions (FAQs)

Q1: Why does my iodinated tyrosine-containing peptide aggregate more than its non-iodinated counterpart?

A1: The introduction of an iodine atom to a tyrosine residue significantly increases its hydrophobicity and size. This alteration enhances intermolecular interactions, leading to a higher propensity for aggregation. Studies have shown that iodination can increase aromatic residue-driven aggregation.[1][2][3] The iodine atom can also participate in halogen bonding, which can improve intramolecular order and contribute to the intermolecular organization of self-assembled peptides.[1][2][3]

Q2: What are the initial signs of peptide aggregation?

A2: The initial signs of peptide aggregation can range from subtle to obvious. Visually, you might observe cloudiness, haziness, or the formation of visible precipitates in your peptide solution. Spectrophotometrically, an increase in light scattering can be detected by measuring the absorbance at wavelengths outside the normal protein absorbance range (e.g., 340-600 nm).

Q3: How can I predict the solubility of my iodinated peptide?

A3: Predicting peptide solubility with complete accuracy is challenging; however, you can make an educated estimation based on its amino acid sequence. First, calculate the peptide's overall charge at a neutral pH by assigning a value of +1 to basic residues (Lys, Arg, His, and the N-terminus) and -1 to acidic residues (Asp, Glu, and the C-terminus).[4][5] Peptides with a higher net charge are generally more soluble in aqueous solutions. The presence of a high percentage of hydrophobic residues, including the iodinated tyrosine, will decrease its solubility in aqueous buffers.[5][6]

Q4: What is the best initial approach to dissolve a new or problematic iodinated peptide?

A4: A systematic approach is recommended.[5][7] Always start by attempting to dissolve a small aliquot of the peptide in your desired aqueous buffer. If that fails, the next step depends on the peptide's net charge. For hydrophobic and neutral peptides, which is common for those containing iodinated tyrosine, the recommended method is to first dissolve the peptide in a minimal amount of a sterile organic solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[5][6] Once fully dissolved, slowly add this concentrated stock solution dropwise into your aqueous buffer while vortexing to prevent localized high concentrations that can trigger precipitation.[6][8]

Q5: Can the position of the iodinated tyrosine in the peptide sequence affect aggregation?

A5: Yes, the position of the iodinated tyrosine can influence the peptide's aggregation propensity. If the iodinated tyrosine is located within a hydrophobic patch of the peptide, it can exacerbate the tendency of that region to self-associate. Conversely, if it is flanked by charged or polar residues, its contribution to aggregation might be lessened.

Troubleshooting Guides

Issue 1: My iodinated peptide precipitates immediately upon reconstitution in an aqueous buffer.

Possible Cause Recommended Solution
High Hydrophobicity The inherent hydrophobicity of the iodinated peptide is likely the primary cause.
1. Organic Solvent First: Dissolve the peptide in a minimal volume of a compatible organic solvent (e.g., DMSO, DMF) before slowly adding it to the aqueous buffer with gentle stirring.[5][6][8]
2. Adjust pH: If the peptide has a net charge, dissolving it in a buffer with a pH at least 2 units away from its isoelectric point (pI) can increase solubility by maximizing electrostatic repulsion. For basic peptides, try a slightly acidic buffer, and for acidic peptides, a slightly basic buffer.[9][10]
Incorrect Buffer Conditions The pH or ionic strength of the buffer may be promoting aggregation.
1. Vary Ionic Strength: Both increasing and decreasing salt concentrations can influence aggregation.[11] Try preparing your solution in a buffer with a lower ionic strength to reduce "salting out" effects.
2. Use Solubility-Enhancing Additives: Consider adding small amounts of organic co-solvents (e.g., acetonitrile, ethanol) or structure-disrupting agents like guanidinium chloride or urea, if compatible with your downstream experiments.[2][12]

Issue 2: My iodinated peptide solution appears clear initially but becomes cloudy or forms a precipitate over time.

Possible Cause Recommended Solution
Nucleation-Dependent Aggregation Small, soluble oligomers may be slowly forming and acting as seeds for larger aggregate formation.
1. Filter the Stock Solution: Immediately after dissolving, filter your peptide stock solution through a 0.22 µm filter to remove any pre-existing small aggregates.
2. Store at Low Concentrations: If possible, store your peptide at a lower concentration to reduce the rate of intermolecular interactions.
3. Aliquot and Freeze: Prepare single-use aliquots of your stock solution and store them at -80°C to minimize freeze-thaw cycles, which can induce aggregation.[8]
Environmental Factors Temperature fluctuations or interactions with storage container surfaces can promote aggregation.
1. Maintain Consistent Temperature: Store your peptide solutions at a constant, recommended temperature.
2. Use Low-Binding Tubes: Store your peptide solutions in low-protein-binding microcentrifuge tubes to minimize surface-induced aggregation.

Quantitative Data Summary

The following table summarizes data from a study on MMP-9-responsive peptides, illustrating the impact of tyrosine iodination on the extent of peptide hydrolysis, which can be indirectly correlated with changes in peptide aggregation and accessibility to the enzyme.[1]

PeptideModification% Hydrolysis at 72h (± SD)
P1Non-iodinated65% (± 0.22%)
P1IIodinated100% (± 0.06%) (at 12h)
P3Non-iodinated40% (± 2.33%)
P3IIodinated70% (± 1.31%)

Experimental Protocols

Protocol 1: Solubilization of a Hydrophobic Iodinated Tyrosine-Containing Peptide

This protocol provides a step-by-step method for dissolving a challenging hydrophobic peptide.

  • Initial Assessment: Calculate the theoretical pI and net charge of your peptide sequence.

  • Small-Scale Solubility Test:

    • Weigh a small amount (e.g., 0.1 mg) of the lyophilized peptide into a low-binding microcentrifuge tube.

    • Add a small volume (e.g., 10 µL) of sterile, distilled water and vortex. If it dissolves, you can proceed with your aqueous buffer.

    • If not dissolved, proceed to step 3.

  • Organic Solvent Dissolution:

    • To the undissolved peptide, add a minimal volume (e.g., 5-10 µL) of DMSO. Vortex thoroughly until the peptide is completely dissolved.

    • Note: For peptides containing cysteine or methionine, consider using DMF to avoid oxidation.[6]

  • Aqueous Buffer Addition:

    • While vortexing gently, add your desired aqueous buffer dropwise to the concentrated peptide-organic solvent mixture until you reach the final desired concentration.

    • If the solution becomes turbid, you have exceeded the solubility limit.

  • Sonication (Optional):

    • If the solution remains slightly hazy, sonicate the tube in a water bath for 5-10 minutes.[5] This can help break up small aggregates.

  • Final Clarification:

    • Centrifuge the solution at high speed (e.g., >10,000 x g) for 10 minutes to pellet any remaining insoluble aggregates.

    • Carefully transfer the supernatant to a new low-binding tube.

Protocol 2: Characterization of Peptide Aggregation using Dynamic Light Scattering (DLS)

DLS is a non-invasive technique for measuring the size distribution of particles in a solution.[13]

  • Sample Preparation:

    • Prepare the iodinated peptide solution in a suitable, filtered (0.22 µm) buffer at the desired concentration.

    • Ensure the sample is free of air bubbles.

  • Instrument Setup:

    • Turn on the DLS instrument and allow it to warm up according to the manufacturer's instructions.

    • Set the measurement parameters, including temperature, buffer viscosity, and refractive index.

  • Cuvette Preparation:

    • Thoroughly clean the DLS cuvette with filtered, deionized water and then rinse with the filtered buffer to be used for the sample.

    • Ensure the cuvette is free of dust and scratches.

  • Measurement:

    • Carefully pipette the peptide solution into the cuvette, avoiding the introduction of air bubbles.

    • Place the cuvette in the instrument's sample holder.

    • Allow the sample to equilibrate to the set temperature for at least 5 minutes.

    • Initiate the DLS measurement. The instrument will collect data on the fluctuations in scattered light intensity.

  • Data Analysis:

    • The instrument's software will analyze the autocorrelation function of the scattered light to determine the hydrodynamic radius (Rh) and the polydispersity index (PDI) of the particles in the solution.

    • A high PDI value or the presence of multiple size populations is indicative of aggregation.

Protocol 3: Monitoring Peptide Fibrillization with the Thioflavin T (ThT) Assay

The ThT assay is a widely used method to detect the formation of amyloid-like beta-sheet structures characteristic of many peptide aggregates.[1][14]

  • Reagent Preparation:

    • Prepare a stock solution of Thioflavin T (e.g., 1 mM) in sterile, distilled water. Filter the solution through a 0.22 µm syringe filter. Store protected from light.

    • Prepare your iodinated peptide stock solution as described in Protocol 1.

  • Assay Setup:

    • In a black, clear-bottom 96-well plate, add your peptide to the desired final concentration in your chosen buffer.

    • Add ThT from the stock solution to a final concentration of 10-25 µM.

    • Include appropriate controls: buffer with ThT alone (blank) and a non-aggregating peptide control if available.

  • Incubation and Measurement:

    • Seal the plate to prevent evaporation.

    • Incubate the plate in a plate reader with temperature control (e.g., 37°C) and the option for intermittent shaking.

    • Measure the fluorescence intensity at regular intervals (e.g., every 15-30 minutes) with excitation at ~440 nm and emission at ~485 nm.[15]

  • Data Analysis:

    • Subtract the blank fluorescence from all readings.

    • Plot the fluorescence intensity as a function of time. An increase in fluorescence over time indicates the formation of beta-sheet-rich aggregates.

Visualizations

TroubleshootingWorkflow Troubleshooting Peptide Aggregation Workflow start Start: Peptide Aggregation Observed dissolution_issue Issue: Immediate Precipitation on Reconstitution start->dissolution_issue Immediate delayed_aggregation Issue: Delayed Aggregation in Solution start->delayed_aggregation Over Time assess_properties Assess Peptide Properties (Charge, Hydrophobicity) dissolution_issue->assess_properties filter_stock Filter Stock Solution (0.22 um) delayed_aggregation->filter_stock organic_solvent Use Organic Solvent (DMSO/DMF) First assess_properties->organic_solvent Hydrophobic/Neutral adjust_ph Adjust Buffer pH (away from pI) assess_properties->adjust_ph Charged aggregation_persists Aggregation Persists organic_solvent->aggregation_persists adjust_ph->aggregation_persists modify_ionic_strength Modify Ionic Strength additives Consider Solubility Enhancers modify_ionic_strength->additives solution_clear Solution is Clear additives->solution_clear Success additives->aggregation_persists aliquot_freeze Aliquot and Store at -80C filter_stock->aliquot_freeze low_concentration Use Lower Concentration aliquot_freeze->low_concentration low_binding_tubes Use Low-Binding Tubes low_concentration->low_binding_tubes low_binding_tubes->solution_clear aggregation_persists->modify_ionic_strength Try Next

Caption: A workflow for troubleshooting common peptide aggregation issues.

ExperimentalWorkflow Experimental Workflow for Aggregation Analysis start Start: Prepare Peptide Solution dls Dynamic Light Scattering (DLS) - Determine particle size - Assess polydispersity start->dls Initial Characterization tht Thioflavin T (ThT) Assay - Monitor beta-sheet formation - Analyze aggregation kinetics start->tht Time-course Monitoring hplc Reverse-Phase HPLC (RP-HPLC) - Assess purity - Quantify soluble monomer start->hplc Purity and Monomer Quantification data_analysis Data Analysis and Interpretation dls->data_analysis tht->data_analysis hplc->data_analysis

Caption: Workflow for the experimental analysis of peptide aggregation.

References

Technical Support Center: Purification of Peptides Containing Boc-3-iodo-L-tyrosine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address the specific challenges encountered during the purification of crude synthetic peptides containing Nα-Boc-3-iodo-L-tyrosine.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when purifying crude peptides containing Boc-3-iodo-L-tyrosine?

A1: The main challenges arise from the physicochemical properties imparted by the Boc group and the iodine atom:

  • Increased Hydrophobicity: The tert-butyloxycarbonyl (Boc) group significantly increases the peptide's hydrophobicity. This can lead to poor solubility in aqueous buffers, strong binding to reversed-phase HPLC columns, and co-elution with other hydrophobic impurities.[1]

  • Strong Column Retention: Due to high hydrophobicity, the peptide may require high concentrations of organic solvent to elute from C18 columns, which can sometimes lead to broader peaks.[1]

  • Co-elution of Impurities: Hydrophobic impurities, such as deletion sequences or incompletely deprotected peptides from the solid-phase synthesis (SPPS), often have similar retention times to the target peptide, making separation difficult.[1][2]

  • Incomplete Deprotection: A common and challenging impurity is the target peptide with the Boc group still attached, which can be difficult to resolve chromatographically from the desired product if the final cleavage is incomplete.[3]

  • Side Reactions: During the final acid cleavage step, the generated tert-butyl cations can cause alkylation of sensitive residues like Tryptophan or Methionine.[1] Additionally, the iodine atom can potentially participate in side reactions, although it is generally stable under standard purification conditions.[4]

Q2: Which purification method is most effective for peptides with this compound?

A2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard and most powerful method for purifying these types of peptides.[2][5] It separates molecules based on their hydrophobicity. For particularly complex crude mixtures where RP-HPLC alone is insufficient, an orthogonal approach combining two different chromatographic techniques, such as Ion-Exchange Chromatography (IEX) followed by RP-HPLC, can achieve very high purity.[6]

Q3: My peptide is poorly soluble in the initial mobile phase for RP-HPLC. What should I do?

A3: This is a common issue for hydrophobic peptides. Here are some strategies:

  • Initial Dissolution in Organic Solvent: Dissolve the crude peptide in a minimal amount of a strong organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) first.[1]

  • Dilution with Mobile Phase A: After the peptide is dissolved, carefully dilute the solution with the initial aqueous mobile phase (e.g., 0.1% TFA in water).[1]

  • Sonication: Gently sonicate the sample to aid dissolution.

  • Filter Before Injection: Always filter the sample through a 0.45 µm filter before injection to remove any particulate matter and prevent column clogging.[1]

Q4: What are the typical impurities I should expect from a Boc-SPPS synthesis of an iodinated peptide?

A4: After synthesis and cleavage, the crude product will contain the target peptide along with various impurities.[2] Common examples include:

  • Deletion Sequences: Peptides missing one or more amino acids due to incomplete coupling reactions.

  • Truncated Peptides: Sequences that were terminated prematurely during synthesis.

  • Incompletely Deprotected Peptides: Peptides where side-chain protecting groups (including the Nα-Boc group if final deprotection is incomplete) have not been fully removed.[3]

  • Products of Side Reactions: This can include peptides modified by scavengers used during cleavage or those with oxidized residues (e.g., Met(O)).[7]

  • Diastereomeric Impurities: Racemization of amino acids can occur during synthesis, leading to impurities that are very difficult to separate.[8]

Troubleshooting Guide

This guide addresses specific problems you may encounter during the RP-HPLC purification of your this compound containing peptide.

ProblemProbable Cause(s)Recommended Solution(s)
High System Backpressure 1. Clogged column inlet frit. 2. Particulate matter from the sample. 3. Precipitated peptide in the system.1. Back-flush the column with mobile phase (disconnect from the detector first). 2. Filter your sample before injection using a 0.45 µm syringe filter.[1] 3. Wash the column with a strong solvent series (e.g., isopropanol, then acetonitrile). Refer to the column manufacturer's guidelines.[9]
Broad or Tailing Peaks 1. Peptide aggregation on the column. 2. Secondary interactions with free silanol groups on the column packing. 3. Poor peptide solubility in the mobile phase during the run. 4. Column overloading.1. Increase column temperature to 40-60°C to reduce aggregation and improve peak shape.[1] 2. Ensure 0.1% Trifluoroacetic Acid (TFA) is present in both mobile phases (A and B) to act as an ion-pairing agent and minimize silanol interactions.[1] 3. Modify the gradient: Start with a slightly higher initial percentage of organic solvent if the peptide is very hydrophobic. 4. Reduce the sample load. Inject a smaller volume or a more dilute sample.[10]
Poor Peak Resolution 1. Co-eluting impurities with similar hydrophobicity. 2. Inappropriate gradient slope. 3. Column is old or contaminated.1. Flatten the gradient around the elution time of your target peptide (e.g., decrease the %B/min). This increases the separation time between peaks. 2. Try an orthogonal method: Purify the peptide first by Ion-Exchange Chromatography (IEX) to remove impurities with different charge properties, then perform RP-HPLC on the partially purified fractions.[6] 3. Test with a new column of the same type to confirm if the old column is the issue.[10]
Multiple Peaks Close to Main Product 1. Incomplete removal of the Boc protecting group (+100 Da impurity). 2. Oxidation of sensitive residues (e.g., Met, Trp) (+16 Da per oxygen). 3. Deletion sequences missing a single amino acid.1. Optimize the cleavage step: Extend the cleavage time or use a stronger cleavage cocktail as recommended for Boc-SPPS.[1][11] You can also re-treat the crude peptide with the cleavage cocktail. 2. Analyze fractions by Mass Spectrometry to identify the nature of the impurities. This will confirm if they are related to incomplete deprotection or oxidation. 3. Use a shallower gradient during HPLC to improve the separation of these closely related species.

Experimental Protocols

Protocol 1: Standard Preparative RP-HPLC Purification

This protocol provides a general method for purifying peptides containing this compound.

1. Materials and Reagents:

  • Crude lyophilized peptide

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Trifluoroacetic acid (TFA)

  • Solvents for sample dissolution (e.g., DMSO, DMF)

  • Preparative C18 RP-HPLC column (e.g., 10 µm particle size, 100-300 Å pore size)

2. Mobile Phase Preparation:

  • Mobile Phase A: 0.1% TFA in water. (Add 1 mL TFA to 999 mL water).

  • Mobile Phase B: 0.1% TFA in acetonitrile. (Add 1 mL TFA to 999 mL ACN).

  • Degas both mobile phases for at least 15 minutes using sonication or vacuum filtration.[12]

3. Sample Preparation:

  • Dissolve the crude peptide in a minimal volume of DMSO or DMF.

  • Dilute the sample with Mobile Phase A to a concentration suitable for injection (e.g., 10-20 mg/mL).

  • Ensure the sample is fully dissolved. If precipitation occurs, add a small amount of ACN.

  • Filter the sample through a 0.45 µm syringe filter.[1]

4. HPLC Method:

  • Column Equilibration: Equilibrate the column with the initial mobile phase conditions (e.g., 95% A, 5% B) for at least 3-5 column volumes.[12]

  • Injection: Inject the filtered sample onto the column.

  • Gradient: Run a linear gradient to elute the peptide. A typical scouting gradient is 5% to 65% Mobile Phase B over 60 minutes. For hydrophobic peptides, a starting point of 20-30% B may be more appropriate.

  • Detection: Monitor the elution profile at UV wavelengths of 220 nm (for the peptide backbone) and 280 nm (for the tyrosine residue).[6]

  • Fraction Collection: Collect fractions corresponding to the major peaks.

5. Analysis and Lyophilization:

  • Analyze the purity of the collected fractions using analytical RP-HPLC with a faster gradient.

  • Pool the fractions that meet the desired purity level (e.g., >95%).

  • Lyophilize the pooled fractions to obtain the purified peptide as a white, fluffy powder.[12]

Quantitative Data Summary

The following tables provide representative data for a hypothetical purification of a peptide containing this compound, illustrating the effect of different purification strategies.

Table 1: Single-Step RP-HPLC Purification

StepPurity (%)Yield (%)Key Observation
Crude Peptide45100Complex chromatogram with multiple peaks.
After RP-HPLC96.535Good purity achieved, but significant co-elution required discarding many fractions, lowering the yield.

Table 2: Orthogonal Purification (IEX followed by RP-HPLC)

StepPurity (%)Yield (%)Key Observation
Crude Peptide45100Complex chromatogram.
After IEX7585Removed many polar and charged impurities, simplifying the mixture.
After RP-HPLC99.260Higher final purity and overall yield compared to single-step RP-HPLC.[5]

Visualizations

Experimental Workflow for Peptide Purification

G cluster_0 Synthesis & Cleavage cluster_1 Purification cluster_2 Analysis & Isolation SPPS Boc-SPPS Cleavage HF or High TFA Cleavage SPPS->Cleavage Crude Crude Peptide Cleavage->Crude SamplePrep Sample Preparation (Dissolve & Filter) Crude->SamplePrep RPHPLC Preparative RP-HPLC SamplePrep->RPHPLC FracCollect Fraction Collection RPHPLC->FracCollect PurityCheck Analytical HPLC FracCollect->PurityCheck Pooling Pool Pure Fractions PurityCheck->Pooling Lyophilize Lyophilization Pooling->Lyophilize PurePeptide Purified Peptide Lyophilize->PurePeptide G cluster_causes Potential Causes cluster_solutions Solutions Start Problem: Broad or Tailing Peaks Aggregation Aggregation? Start->Aggregation SecondaryInt Secondary Interactions? Start->SecondaryInt Overload Column Overload? Start->Overload IncreaseTemp Increase Column Temp (40-60°C) Aggregation->IncreaseTemp If yes UseTFA Ensure 0.1% TFA in Mobile Phase SecondaryInt->UseTFA If yes ReduceLoad Reduce Sample Load Overload->ReduceLoad If yes

References

Identifying and minimizing byproducts in Boc-3-iodo-L-tyrosine reactions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on identifying and minimizing byproducts in reactions involving Boc-3-iodo-L-tyrosine.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts encountered during the synthesis of this compound?

A1: There are two primary stages where byproducts can form:

  • Boc Protection of L-Tyrosine: The most common byproduct is the di-protected species, N,O-bis(tert-butoxycarbonyl)-L-tyrosine (Boc-Tyr(Boc)-OH). This occurs when the Boc protecting group reacts with both the amino group and the phenolic hydroxyl group of tyrosine.[1]

  • Iodination of Boc-L-Tyrosine: The main byproduct is Boc-3,5-diiodo-L-tyrosine, which results from the addition of a second iodine atom to the phenolic ring. The formation of this di-iodinated species is a common issue in the iodination of tyrosine.

Q2: How can I detect the presence of these byproducts?

A2: The presence of byproducts can be detected and quantified using standard analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): A well-developed reverse-phase HPLC method can resolve this compound from its di-iodinated counterpart and the Boc-Tyr(Boc)-OH from the mono-protected Boc-L-tyrosine.[1][2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy can distinguish between the desired product and the byproducts. For instance, in Boc-Tyr(Boc)-OH, you would expect to see two distinct singlets for the tert-butyl protons.[1] The aromatic protons of the di-iodinated product will also show a different splitting pattern compared to the mono-iodinated product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is highly effective for confirming the identity of the products and byproducts by their mass-to-charge ratio.

Q3: What is the key to minimizing the formation of Boc-3,5-diiodo-L-tyrosine?

A3: The stoichiometry of the iodinating agent is the most critical factor. Using a molar ratio of the iodinating agent (like N-iodosuccinimide or iodine monochloride) close to 1:1 with respect to Boc-L-tyrosine will favor mono-iodination. Reducing the molar ratio of the iodinating agent to the peptide has been shown to improve yields for the mono-iodinated product.[3]

Q4: Is the Boc-Tyr(Boc)-OH byproduct a significant issue?

A4: While it is a common byproduct, its formation can be managed. In some synthetic routes, the crude product containing Boc-Tyr(Boc)-OH is used in the subsequent step, as the conditions for the next reaction can also convert the di-Boc species to the desired intermediate, thus improving the overall yield.[4][5]

Troubleshooting Guides

Issue 1: Low Yield of this compound and Significant Amount of Di-iodinated Byproduct
Possible Cause Suggested Solution
Excess Iodinating Agent: Using more than one equivalent of the iodinating agent (e.g., NIS, ICl) significantly increases the formation of Boc-3,5-diiodo-L-tyrosine.Carefully control the stoichiometry. Start with a 1:1 molar ratio of the iodinating agent to Boc-L-tyrosine. For sensitive substrates, consider using a slight excess of the tyrosine derivative.
Prolonged Reaction Time: Allowing the reaction to proceed for too long after the starting material is consumed can lead to further iodination of the desired mono-iodinated product.Monitor the reaction progress closely using TLC or HPLC. Quench the reaction as soon as the starting material is consumed or when the desired product concentration is maximized.
Reaction Temperature Too High: Higher temperatures can sometimes lead to decreased selectivity.Perform the reaction at room temperature or below, as specified in the protocol.
Issue 2: Presence of N,O-bis(Boc)-L-tyrosine in the Starting Material
Possible Cause Suggested Solution
Excess Di-tert-butyl dicarbonate ((Boc)₂O) during Protection: Using a large excess of (Boc)₂O favors the formation of the di-protected byproduct.[1]Use a stoichiometric amount or a slight excess of (Boc)₂O (e.g., 1.1 equivalents).
Prolonged Reaction Time for Boc Protection: Similar to the above, longer reaction times can lead to the formation of the di-Boc species.[1]Monitor the Boc protection reaction and work it up once the L-tyrosine is consumed.
Inefficient Purification of Boc-L-tyrosine: The polarity of Boc-L-tyrosine and Boc-Tyr(Boc)-OH can be similar, making separation by simple extraction challenging.If high purity is required before iodination, consider recrystallization or flash column chromatography to separate the mono- and di-protected species.[1]

Data Presentation

Table 1: Product Distribution in a Representative Tyrosine Iodination Reaction

This table is based on HPLC analysis of a non-radioactive iodine labeling reaction of tyrosine.

CompoundRetention Time (min)Percentage Peak Area (%)
Unreacted Sodium Iodide3.424.5
Unreacted Tyrosine6.420.8
Mono-iodinated Tyrosine14.234.5
Di-iodinated Tyrosine19.820.1
Data adapted from a study on a novel radioiodine labeling reagent. The calculated yield for the formation of iodinated tyrosine was ~72%.[6]

Table 2: Qualitative Effect of Iodinating Agent Stoichiometry on Product Selectivity

Molar Ratio of NIS to PeptideSelectivity for Mono-iodinationFormation of Di-iodinated Byproduct
1:1ModerateConsiderable conversion to di-iodinated species
0.5:1Significantly ImprovedRepressed formation of di-iodinated product
This qualitative data is based on a study optimizing the solution phase iodination of tyrosine residues in bioactive peptides.[3]

Experimental Protocols

Protocol 1: Synthesis of Boc-L-Tyrosine

This protocol is adapted from a general procedure for the Boc protection of L-tyrosine.

Materials:

  • L-Tyrosine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium hydroxide (NaOH) or potassium hydroxide (KOH)

  • Dioxane and water

  • Hydrochloric acid (HCl) for acidification

  • Ethyl acetate for extraction

Procedure:

  • Dissolve L-Tyrosine in an aqueous solution of NaOH or KOH to achieve a strongly basic pH.

  • Add a solution of (Boc)₂O (1.1 equivalents) in dioxane to the reaction mixture.

  • Stir the reaction at room temperature and monitor by TLC.

  • Once the reaction is complete, wash the aqueous phase with a nonpolar organic solvent like ether to remove any unreacted (Boc)₂O.

  • Carefully acidify the aqueous layer with cold 1 M HCl to a pH of approximately 3-4 to precipitate the product.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain Boc-L-Tyrosine. Further purification can be achieved by crystallization.

Protocol 2: Iodination of Boc-L-Tyrosine using N-Iodosuccinimide (NIS)

This protocol is a general method for the mono-iodination of Boc-L-tyrosine.

Materials:

  • Boc-L-Tyrosine

  • N-Iodosuccinimide (NIS)

  • Acetonitrile and water

  • Sodium thiosulfate solution for quenching

  • Ethyl acetate for extraction

Procedure:

  • Dissolve Boc-L-tyrosine in a 1:1 (v/v) mixture of acetonitrile and water.

  • Add NIS (1.0 equivalent) to the solution and stir at room temperature.

  • Monitor the reaction progress by HPLC.

  • Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate.

  • Extract the mixture with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Mandatory Visualization

Synthesis of this compound and Byproduct Formation A L-Tyrosine B Boc-L-Tyrosine (Desired Intermediate) A->B +(Boc)₂O, Base C Boc-Tyr(Boc)-OH (Di-Boc Byproduct) A->C Excess (Boc)₂O D This compound (Final Product) B->D +Iodinating Agent (e.g., NIS, ICl) E Boc-3,5-diiodo-L-tyrosine (Di-iodo Byproduct) D->E Excess Iodinating Agent

Caption: Reaction pathway for the synthesis of this compound showing the formation of key byproducts.

Troubleshooting Workflow for Iodination of Boc-L-Tyrosine start Crude Iodination Product hplc Analyze by HPLC/LC-MS start->hplc check_purity Is the ratio of mono- to di-iodinated product acceptable? hplc->check_purity pure Purify by Column Chromatography check_purity->pure Yes impure Optimize Reaction Conditions check_purity->impure No end Pure this compound pure->end adjust_stoichiometry Adjust stoichiometry of iodinating agent (closer to 1:1) impure->adjust_stoichiometry monitor_time Reduce reaction time and monitor closely impure->monitor_time

Caption: Decision workflow for troubleshooting the iodination of Boc-L-Tyrosine.

References

Technical Support Center: Solid-Phase Synthesis with Iodinated Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for solid-phase peptide synthesis (SPPS) involving iodinated amino acids. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for improving synthesis yields and purity. Here you will find frequently asked questions, detailed troubleshooting guides, comparative data, and step-by-step protocols to address common challenges.

Frequently Asked Questions (FAQs)

Q1: Why are yields often lower when incorporating iodinated amino acids like 3-iodotyrosine in SPPS?

Lower yields are typically due to two main factors. First, the bulky iodine atom causes significant steric hindrance, which can slow down the coupling reaction and lead to incomplete incorporation of the amino acid.[1] Second, some commercially available building blocks, like Fmoc-3-iodo-Tyr, may lack side-chain protection, which can lead to a variety of side products during synthesis and result in very poor yields.[2]

Q2: What are the most common side reactions encountered with iodinated amino acids?

The most common side reactions include:

  • Incomplete Coupling: Due to steric hindrance, leading to deletion sequences.[1]

  • Deiodination: Loss of the iodine atom from the aromatic ring, which can occur during the final cleavage step with strong acids.

  • Unwanted Iodination: If iodine is generated during the synthesis or cleavage process, it can react with other susceptible residues, such as unprotected tyrosine, leading to unintended modifications.[3]

  • Side-chain Acylation: If the hydroxyl group of iodotyrosine is not protected, it can be acylated during coupling steps.

Q3: Which coupling reagents are most effective for iodinated amino acids?

For sterically hindered amino acids like iodinated residues, highly reactive coupling reagents are recommended to achieve efficient acylation. Urionium-based reagents such as HBTU, HATU, and HCTU, or phosphonium-based reagents like PyBOP, are generally more effective than slower carbodiimide-based methods.[4][5][6] Increasing the concentration of the amino acid and coupling reagent can also improve reaction kinetics.[1]

Q4: How can I prevent deiodination during the final cleavage from the resin?

Preventing deiodination requires careful selection of scavengers in the trifluoroacetic acid (TFA) cleavage cocktail. Scavengers are nucleophilic species that trap reactive cationic species generated during deprotection, which could otherwise attack the C-I bond. Triisopropylsilane (TIS) is a highly effective scavenger for this purpose. Minimizing the cleavage time to the minimum required for complete deprotection (typically 2-3 hours) is also advisable.[7]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Problem Possible Cause Recommended Solution & Investigation
Low crude peptide yield after cleavage. 1. Incomplete Coupling: The iodinated amino acid or the subsequent residue failed to couple completely.Investigate: Perform a Kaiser test on a few resin beads after the coupling step. A blue color indicates free primary amines and incomplete reaction.[8] Solution: Increase coupling time or perform a "double coupling" for the hindered residue.[1][9]Increase the concentration of the amino acid and coupling reagents to 0.5 M.[1]Switch to a more powerful coupling reagent like HATU or HCTU (see Table 1).[4]Consider using a solvent like N-Methyl-2-pyrrolidone (NMP) which can improve solvation and reduce aggregation.[10]
2. Inefficient Cleavage: The peptide was not fully cleaved from the resin.Investigate: After cleavage, wash the resin with a small amount of TFA, collect it separately, and analyze by mass spectrometry to see if the product remains. Solution: Ensure you are using a sufficient volume of cleavage cocktail (e.g., 10 mL per gram of resin).Extend the cleavage time slightly (e.g., from 2 hours to 3 hours), but monitor for potential side reactions.[11]
Mass spectrometry shows a peak corresponding to the deiodinated peptide (Mass -127 Da). 1. Acid-Catalyzed Deiodination: The C-I bond was cleaved during the final TFA treatment.Solution: Ensure an effective scavenger like Triisopropylsilane (TIS) is present in your cleavage cocktail at a concentration of 2.5-5%.[7] TIS is critical for quenching carbocations that can attack the iodinated ring.Minimize cleavage time. Perform a time-course study (e.g., 1, 2, 3 hours) to find the optimal duration.
Mass spectrometry shows unexpected +126 Da peaks. 1. Unwanted Iodination: Free iodine, potentially from scavenger side reactions or impurities, has iodinated other residues like tyrosine.Solution: This is a known side reaction when free iodine is present.[3] Ensure high-purity reagents.If your protocol involves any oxidation steps, be aware that this can be a side reaction.[12]Use a cleavage cocktail designed to minimize side reactions on sensitive residues (see Table 2).
HPLC of crude product shows many deletion sequences. 1. Failed or Incomplete Couplings: One or more amino acids failed to couple efficiently throughout the synthesis.Solution: Implement a capping step after difficult couplings. Use acetic anhydride to permanently block any unreacted N-terminal amines, preventing them from reacting in subsequent cycles.[13][14]Rigorously monitor each coupling step with a qualitative test like the Kaiser test.[8]

Data Presentation

Table 1: Comparison of Common Coupling Reagents for Hindered Amino Acids
Coupling ReagentClassAdvantagesConsiderations
HATU UrioniumVery fast coupling rates, highly efficient for sterically hindered residues.[4]Higher cost, can cause racemization if the base is added before the reagent.
HBTU UrioniumRobust, efficient, and widely used. Good balance of cost and reactivity.[5]Slightly less reactive than HATU.
HCTU UrioniumSimilar reactivity to HATU but more stable and often more cost-effective.Can be less soluble in DMF than HATU.
PyBOP PhosphoniumExcellent for hindered couplings, less risk of racemization at the α-carbon.[6]Produces carcinogenic HMPA as a byproduct.
DIC/Oxyma CarbodiimideCost-effective, generates urea byproduct that is soluble in DMF.Slower reaction kinetics compared to urionium/phosphonium reagents.[4]
Table 2: Recommended Cleavage Cocktails for Iodinated Peptides
Cocktail CompositionKey ScavengersPrimary Use & Rationale
95% TFA / 2.5% H₂O / 2.5% TIS Triisopropylsilane (TIS)General Purpose: Excellent for most sequences. TIS is a powerful scavenger for trityl and other carbocations, which helps prevent re-attachment of protecting groups and reduces deiodination.[7]
94% TFA / 2.5% H₂O / 2.5% EDT / 1% TIS 1,2-Ethanedithiol (EDT), TISFor Cys-containing peptides: EDT is a soft nucleophile that scavenges acylation agents and helps keep cysteine residues in their reduced form.[15] TIS is still present to prevent deiodination.
88% TFA / 5% Phenol / 5% H₂O / 2% TIS Phenol, TISFor Trp-containing peptides: Phenol acts as a scavenger to protect the tryptophan indole ring from modification.

Experimental Protocols

Protocol 1: General Fmoc-SPPS Cycle for Incorporating an Iodinated Amino Acid

This protocol assumes a manual synthesis using standard Fmoc/tBu chemistry.

  • Resin Swelling: Swell the resin (e.g., Rink Amide or Wang) in dimethylformamide (DMF) for at least 30 minutes in the reaction vessel.[16]

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 5-7 minutes. Drain and repeat once.[6]

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Coupling of Iodinated Amino Acid:

    • In a separate vial, dissolve the Fmoc-protected iodinated amino acid (3 eq.), a coupling reagent (e.g., HCTU, 3 eq.), and a base (e.g., DIPEA, 6 eq.) in DMF. Note: Use a higher concentration, such as 0.5 M.[1]

    • Add the activation mixture to the deprotected resin.

    • Agitate for 1-2 hours. For particularly difficult couplings, this can be extended or repeated ("double coupling").[9]

  • Monitoring and Washing:

    • Take a small sample of resin beads and perform a Kaiser test.[8] If the test is negative (beads are yellow), the coupling is complete. If positive (blue), continue coupling or proceed to capping.

    • Once coupling is complete, drain the solution and wash the resin with DMF (3 times) and Dichloromethane (DCM) (3 times).

  • Capping (Optional but Recommended):

    • To block any unreacted amino groups, add a solution of 5% acetic anhydride and 6% 2,4,6-collidine in DMF to the resin.

    • Agitate for 10-15 minutes.

    • Drain and wash thoroughly with DMF and DCM.[13]

Protocol 2: Final Cleavage and Peptide Precipitation

Caution: Perform this procedure in a well-ventilated fume hood. TFA is highly corrosive.

  • Preparation: Wash the final peptide-resin with DCM (3 times) and dry it under a stream of nitrogen or in a vacuum desiccator.

  • Cleavage:

    • Prepare the cleavage cocktail fresh. For a general-purpose cocktail, use 95% TFA, 2.5% Water, and 2.5% Triisopropylsilane (TIS) .[7]

    • Add the cleavage cocktail to the dried resin (approx. 10 mL per 1 g of resin).

    • Agitate gently at room temperature for 2-3 hours.[7]

  • Peptide Precipitation:

    • Filter the resin and collect the TFA solution containing the cleaved peptide.

    • Wash the resin twice with a small volume of fresh TFA and combine the filtrates.

    • In a separate centrifuge tube, add cold methyl-tert-butyl ether (MTBE) or diethyl ether (approx. 10 times the volume of your TFA solution).[8]

    • Slowly add the TFA filtrate to the cold ether while vortexing. A white precipitate (the crude peptide) should form.

  • Isolation:

    • Centrifuge the mixture to pellet the peptide.

    • Carefully decant the ether.

    • Wash the pellet with more cold ether two more times to remove residual scavengers.

    • Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator. The crude peptide is now ready for purification by HPLC.

Visual Guides

Experimental Workflow Diagram

SPPS_Workflow cluster_prep Preparation cluster_cycle SPPS Cycle (Repeat n times) cluster_final Final Steps Resin Select & Swell Resin Deprotect Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotect AA_Prep Prepare Iodinated Amino Acid Solution Couple Couple Iodinated AA (e.g., HATU/DIPEA) AA_Prep->Couple Wash1 Wash (DMF) Deprotect->Wash1 Wash1->Couple Wash2 Wash (DMF/DCM) Couple->Wash2 Kaiser Kaiser Test Wash2->Kaiser Cap Capping (Optional) Kaiser->Cap Positive (Incomplete) Cleave Cleavage (TFA/TIS/H2O) Kaiser->Cleave Negative (Complete) Cap->Cleave Precipitate Precipitate (Cold Ether) Cleave->Precipitate Purify Purify & Analyze (HPLC/MS) Precipitate->Purify

Caption: Workflow for SPPS incorporating an iodinated amino acid.

Troubleshooting Decision Tree

Troubleshooting_Tree Start Low Yield or Purity Check_Coupling Analyze Coupling Efficiency Start->Check_Coupling Check_Cleavage Analyze Cleavage Product Start->Check_Cleavage Kaiser_Pos Kaiser Test Positive? Check_Coupling->Kaiser_Pos Aggregation Sequence Prone to Aggregation? Check_Coupling->Aggregation Mass_Incorrect Incorrect Mass by MS? Check_Cleavage->Mass_Incorrect Many_Peaks Multiple HPLC Peaks? Check_Cleavage->Many_Peaks Sol_Coupling Solution: - Double Couple - Increase Reagent Conc. - Use HATU/HCTU Kaiser_Pos->Sol_Coupling Yes Sol_Aggregation Solution: - Use NMP Solvent - Incorporate Pseudoproline Aggregation->Sol_Aggregation Yes Sol_Deiodination Mass is -127 Da (Deiodination) Solution: - Increase TIS to 5% - Reduce Cleavage Time Mass_Incorrect->Sol_Deiodination Yes Sol_Capping Deletion Sequences Present Solution: - Implement Capping Step - Monitor Each Coupling Many_Peaks->Sol_Capping Yes

Caption: Decision tree for troubleshooting low yield/purity issues.

References

Technical Support Center: Method Refinement for the Deprotection of Boc-Protected Iodotyrosine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the deprotection of Boc-protected iodotyrosine.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in deprotecting Boc-protected iodotyrosine?

A1: The main challenge is to efficiently remove the Boc (tert-butyloxycarbonyl) group without causing unwanted side reactions on the sensitive iodinated tyrosine residue. The key issues are preventing the modification of the electron-rich aromatic ring and avoiding the loss of the iodine substituent (de-iodination).

Q2: What are the most common side reactions during the acidic deprotection of Boc-iodotyrosine?

A2: The most prevalent side reaction is the alkylation of the tyrosine ring by the tert-butyl cation (t-Bu⁺), which is generated upon cleavage of the Boc group. This results in the formation of tert-butyl-iodotyrosine adducts, identifiable by a +56 Da mass shift in mass spectrometry analysis. Another significant concern is the potential for de-iodination under harsh acidic conditions.

Q3: How do scavengers help during the deprotection process?

A3: Scavengers are nucleophilic compounds added to the deprotection reaction to "trap" the reactive tert-butyl cations before they can react with the iodotyrosine residue. By reacting with the carbocation at a faster rate, scavengers prevent the formation of alkylated side products.

Q4: How can I monitor the progress of the deprotection reaction?

A4: Thin-Layer Chromatography (TLC) is a quick and effective method to monitor the reaction's progress. The deprotected product, being more polar, will have a lower Rf value than the Boc-protected starting material. Staining with ninhydrin can confirm the presence of the free amine. For more detailed analysis, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to quantify the conversion and identify any side products.

Troubleshooting Guides (Q&A Format)

Issue 1: Incomplete Deprotection

  • Question: My reaction is sluggish, and I observe a significant amount of starting material even after the recommended reaction time. What should I do?

  • Answer:

    • Insufficient Acid Strength: The concentration of the acid (e.g., Trifluoroacetic acid - TFA) may be too low. You can try increasing the concentration of TFA or using a stronger acid system like 4M HCl in dioxane.

    • Inadequate Reaction Time: Extend the reaction time and continue to monitor by TLC or LC-MS.

    • Poor Solubility: Ensure your Boc-protected iodotyrosine is fully dissolved in the reaction solvent.

    • Steric Hindrance: If the iodotyrosine is part of a larger, sterically hindered molecule, longer reaction times or slightly elevated temperatures may be necessary. However, be cautious as this can also increase side reactions.

Issue 2: Formation of Side Products (Alkylation)

  • Question: My LC-MS analysis shows a significant peak with a +56 Da mass increase compared to my expected product. How can I prevent this?

  • Answer: This indicates tert-butylation of your iodotyrosine.

    • Use of Scavengers: This is the most effective solution. Add a scavenger to your deprotection cocktail. Triisopropylsilane (TIS) is a highly effective carbocation scavenger. A standard cocktail is 95% TFA, 2.5% water, and 2.5% TIS.

    • Lower Temperature: Perform the deprotection at a lower temperature (e.g., 0 °C) to reduce the rate of the alkylation side reaction.

Issue 3: Potential De-iodination

  • Question: I suspect I am losing the iodine from my tyrosine residue during deprotection. How can I avoid this?

  • Answer: De-iodination can occur under harsh acidic conditions.

    • Milder Acidic Conditions: Reduce the concentration of TFA or shorten the exposure time to the strong acid.

    • Alternative Milder Methods: Consider using alternative, non-acidic, or milder acidic deprotection methods. These are particularly useful for sensitive substrates.

      • Lewis Acids: Reagents like zinc bromide (ZnBr₂) in a non-protic solvent can be effective.

      • Thermal Deprotection: In some cases, heating the Boc-protected compound in a suitable solvent like boiling water or 2,2,2-trifluoroethanol (TFE) can effect deprotection without any acid.

      • Iodine-Mediated Deprotection: A catalytic amount of iodine can achieve selective removal of the Boc group under neutral conditions.

Data Presentation

Table 1: Comparison of Common Boc Deprotection Methods for Aromatic Amines

Method/ReagentTypical ConditionsReaction TimeAdvantagesPotential Drawbacks for Iodotyrosine
TFA/DCM 20-50% TFA in Dichloromethane (DCM), Room Temp.30 min - 2 hFast, reliable, well-established.Risk of t-butylation and de-iodination.
HCl in Dioxane 4M HCl in 1,4-Dioxane, Room Temp.1 - 4 hPotent, can be faster than TFA for some substrates.Harshly acidic, potential for side reactions.
Zinc Bromide (ZnBr₂) ZnBr₂ in DCM, Room Temp.VariesMilder, non-protic Lewis acid conditions.May require optimization for specific substrates.
Thermal (Boiling Water) Reflux in water (100 °C)10 min - 2 h"Green" method, avoids organic solvents and acids.Substrate must be thermally stable and have some water solubility.
Iodine (catalytic) Catalytic I₂ in solvent or solvent-freeVariesNeutral conditions, high yields for diverse amines.Potential for undesired reactions with the iodotyrosine.

Table 2: Common Scavengers for Acidic Boc Deprotection

ScavengerFunctionRecommended forTypical Concentration
Triisopropylsilane (TIS) Carbocation scavengerGeneral purpose, highly effective for preventing t-butylation of tyrosine.2.5 - 5% (v/v)
Thioanisole Carbocation scavenger, suppresses oxidationMethionine-containing peptides, can also protect tyrosine.5% (v/v)
1,2-Ethanedithiol (EDT) Carbocation scavenger, prevents acid-catalyzed oxidationTryptophan-containing peptides.2.5% (v/v)
Water Hydrolyzes Boc group, can act as a mild scavengerGeneral purpose, often included in TFA cocktails.2.5% (v/v)

Experimental Protocols

Protocol 1: Standard Boc Deprotection with TFA and Scavengers

  • Dissolution: Dissolve the Boc-protected iodotyrosine substrate in dichloromethane (DCM).

  • Scavenger Addition: Add triisopropylsilane (TIS) to the solution (final concentration of 2.5-5% v/v).

  • Acid Addition: Cool the mixture to 0 °C in an ice bath. Slowly add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v).

  • Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30-90 minutes.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, remove the TFA and DCM under reduced pressure. Co-evaporation with toluene can help remove residual TFA. The crude product is often obtained as the TFA salt.

Protocol 2: Mild Boc Deprotection with Zinc Bromide

  • Dissolution: Dissolve the Boc-protected iodotyrosine substrate in dichloromethane (DCM).

  • Reagent Addition: Add zinc bromide (ZnBr₂) (approximately 4 equivalents) to the solution.

  • Reaction: Stir the mixture at room temperature.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Quench the reaction with a suitable aqueous solution (e.g., saturated sodium bicarbonate). Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

Protocol 3: Thermal Boc Deprotection in Water

  • Suspension: Suspend the Boc-protected iodotyrosine in deionized water in a round-bottomed flask.

  • Heating: Heat the mixture to reflux (100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC. The reaction is often complete within 15-60 minutes.

  • Work-up: Cool the reaction to room temperature. If the product is organic-soluble, extract with a suitable solvent like ethyl acetate. If the product is water-soluble, the aqueous solution may be used directly or lyophilized.

Mandatory Visualization

Deprotection_Workflow Experimental Workflow for Boc Deprotection of Iodotyrosine cluster_prep Preparation cluster_reaction Deprotection Reaction cluster_workup Work-up & Purification start Boc-Protected Iodotyrosine dissolve Dissolve in appropriate solvent (e.g., DCM) start->dissolve scavenger Add Scavenger (e.g., TIS) dissolve->scavenger deprotect_agent Add Deprotecting Agent (e.g., TFA at 0°C) scavenger->deprotect_agent reaction Stir at RT, Monitor by TLC/LC-MS deprotect_agent->reaction quench Reaction Quench / Solvent Removal reaction->quench extraction Aqueous Work-up / Extraction quench->extraction purify Purification (e.g., Chromatography) extraction->purify product Deprotected Iodotyrosine purify->product

Caption: General experimental workflow for the deprotection of Boc-protected iodotyrosine.

Troubleshooting_Tree Troubleshooting Guide for Iodotyrosine Deprotection start Analyze Crude Product (TLC, LC-MS) incomplete Incomplete Reaction? start->incomplete side_products Side Products Observed? incomplete->side_products No sol_incomplete Increase acid concentration Extend reaction time Check solubility incomplete->sol_incomplete Yes plus_56 +56 Da Adduct? side_products->plus_56 Yes success Successful Deprotection side_products->success No deiodination De-iodination? plus_56->deiodination No sol_plus_56 Add/Increase Scavenger (TIS) Lower reaction temperature plus_56->sol_plus_56 Yes sol_deiodination Use milder conditions: - Lower TFA concentration - Lewis Acid (ZnBr₂) - Thermal Deprotection deiodination->sol_deiodination Yes other_side_products Investigate other side reactions deiodination->other_side_products No

Addressing challenges in the purification of hydrophobic iodinated peptides.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals facing challenges in the purification of hydrophobic and iodinated peptides.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Poor Peptide Solubility

Q1: My hydrophobic iodinated peptide won't dissolve in standard aqueous buffers for RP-HPLC. What should I do?

A1: This is a very common challenge. Hydrophobic peptides, and the addition of iodine can exacerbate this, often have limited solubility in the aqueous mobile phases typically used for Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[1][2][3][4] Poor solubility can lead to inaccurate sample concentration, precipitation during injection, and low recovery.[4]

Troubleshooting Steps:

  • Solvent Scouting: Before injection, test the solubility of a small amount of your peptide in various organic solvents. Start with the solvent used for the final cleavage/deprotection step and then try others.

  • Strong Organic Solvents: Attempt to dissolve the peptide in a minimal amount of a strong organic solvent such as:

    • Dimethyl sulfoxide (DMSO)[5][6]

    • Trifluoroethanol (TFE)[7]

    • N-propanol or isopropanol[1]

    • Formic acid or acetic acid[1]

  • Dilution Strategy: Once dissolved in a strong organic solvent, cautiously dilute the sample with the initial mobile phase of your HPLC method.[1] Add the aqueous phase slowly while vortexing to avoid precipitation. The goal is to keep the peptide in solution while ensuring compatibility with the column and mobile phase.

  • Order of Solvent Addition: When preparing your sample, add the pure organic solvent first to "wet" the peptide. Then, add any concentrated buffer components, and finally, add the aqueous portion. This stepwise approach can significantly improve dissolution kinetics.[1]

Issue 2: Peptide Aggregation and Poor Recovery

Q2: I'm experiencing low recovery and broad, tailing peaks during the purification of my iodinated peptide. Could this be due to aggregation?

A2: Yes, aggregation is a primary suspect for both low recovery and poor peak shape.[2][5] Hydrophobic peptides have a natural tendency to self-associate and form aggregates.[8][9] Iodination can further promote aggregation by increasing hydrophobic interactions and potentially altering the peptide's secondary structure.[10][11] Aggregates can irreversibly bind to the column, leading to significant sample loss, or elute slowly, causing peak tailing.[5]

Troubleshooting Steps:

  • Optimize Mobile Phase Composition:

    • Organic Solvent: Consider using n-propanol or isopropanol in your mobile phase instead of or in addition to acetonitrile. These solvents can be more effective at disrupting peptide aggregates.[1]

    • Ion-Pairing Agent: Ensure the concentration of trifluoroacetic acid (TFA) is optimal (typically 0.1%). For very stubborn peptides, a more hydrophobic ion-pairing agent like heptafluorobutyric acid (HFBA) might improve resolution, but be aware it is not as easily removed.

  • Increase Column Temperature: Running the purification at an elevated temperature (e.g., 40-60°C) can significantly improve peptide solubility, reduce mobile phase viscosity, and minimize aggregation, often resulting in sharper peaks and better recovery.[6]

  • Change Stationary Phase: If your peptide binds too strongly to a standard C18 column, switch to a less hydrophobic stationary phase, such as a C8 or C4 column.[5]

  • Inject a Blank: After your sample run, inject a blank (e.g., DMSO) using the same gradient. The appearance of a peak corresponding to your peptide in the blank run is a strong indicator that your peptide is aggregating and slowly eluting from the column.[5]

Issue 3: Strong Retention and Poor Resolution

Q3: My hydrophobic iodinated peptide is sticking to the C18 column and eluting very late with a high concentration of organic solvent, resulting in poor separation from impurities. How can I improve this?

A3: The high hydrophobicity of your peptide leads to strong interactions with the C18 stationary phase, causing prolonged retention.[3] Eluting at very high organic concentrations can compromise the resolution between your target peptide and closely related impurities.

Troubleshooting Steps:

  • Adjust the Gradient Slope: A shallower gradient around the expected elution time of your peptide can significantly improve the separation of closely related species.[12]

  • Modify the Mobile Phase:

    • pH Adjustment: The retention of peptides can be influenced by pH. Altering the pH of the mobile phase can change the ionization state of acidic or basic residues, thereby affecting retention and potentially improving selectivity.[6]

    • Alternative Organic Modifiers: Experiment with different organic modifiers like methanol, ethanol, or n-propanol, as they can alter the selectivity of the separation compared to acetonitrile.[1]

  • Consider a Different Stationary Phase: As mentioned previously, a less retentive column, such as a C4 or phenyl-hexyl column, can be beneficial for highly hydrophobic peptides, leading to elution at lower organic concentrations and potentially better resolution.[5]

Quantitative Data Summary

The following table summarizes key parameters and their effects on the purification of hydrophobic peptides, based on common troubleshooting strategies.

ParameterModificationExpected OutcomePotential Drawbacks
Stationary Phase Switch from C18 to C8 or C4Decreased retention time, potentially sharper peaks.[5]May result in insufficient retention for less hydrophobic peptides.
Mobile Phase: Organic Use n-propanol or isopropanol instead of/with acetonitrileImproved solubility of hydrophobic peptides, reduced aggregation.[1]Higher viscosity, may require adjustments to flow rate and pressure.
Mobile Phase: Modifier Increase TFA concentration (e.g., to 0.15%)Improved peak shape for some peptides.Can suppress MS signal if fractions are analyzed by mass spectrometry.
Temperature Increase column temperature (e.g., to 40-60°C)Improved solubility, sharper peaks, reduced viscosity and backpressure.[6]Potential for peptide degradation at very high temperatures.
Flow Rate Decrease flow rateMay improve resolution.Increased run time.
pH Adjust mobile phase pHCan alter selectivity and improve separation of co-eluting impurities.[6]Requires careful consideration of column stability at pH extremes.

Experimental Protocols

Protocol 1: Sample Preparation for Insoluble Hydrophobic Peptides

This protocol outlines a systematic approach to solubilizing a difficult peptide for RP-HPLC analysis and purification.

Materials:

  • Lyophilized crude peptide

  • HPLC-grade organic solvents: DMSO, TFE, n-propanol, acetonitrile (ACN)

  • HPLC-grade water

  • 0.1% TFA in water (Mobile Phase A)

  • Microcentrifuge tubes

  • Vortex mixer

  • Syringe filters (0.22 µm, compatible with organic solvents)

Procedure:

  • Initial Solubility Test:

    • Place a very small, visible amount of lyophilized peptide into several microcentrifuge tubes.

    • To each tube, add 10-20 µL of a different test solvent (e.g., DMSO, TFE, 50:50 ACN:water with 0.1% TFA).

    • Vortex each tube vigorously for 1-2 minutes.

    • Visually inspect for dissolution.

  • Dissolution for Injection:

    • Based on the initial test, select the solvent that provided the best solubility.

    • Weigh the desired amount of crude peptide for injection into a clean tube.

    • Add the minimum volume of the chosen strong organic solvent (e.g., DMSO) to just dissolve the peptide. Vortex thoroughly.

    • Slowly add your initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B) to the dissolved peptide solution while vortexing. Dilute to your desired injection concentration.

    • If the peptide remains in solution, filter the sample through a 0.22 µm syringe filter before injection.

    • If precipitation occurs, try a lower final concentration or a different dilution scheme.

Protocol 2: General RP-HPLC Method for Hydrophobic Iodinated Peptides

This protocol provides a starting point for developing a purification method. It will likely require optimization based on the specific characteristics of your peptide.

System and Column:

  • HPLC System: A preparative or semi-preparative HPLC system equipped with a UV detector.

  • Column: A C4 or C8 reversed-phase column is recommended as a starting point. (e.g., 4.6 x 250 mm for methods development, larger for preparative scale).

Mobile Phases:

  • Mobile Phase A: 0.1% TFA in HPLC-grade water.

  • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.

Gradient Conditions:

  • Initial Scouting Gradient:

    • Flow Rate: 1 mL/min (for a 4.6 mm ID column).

    • Gradient: 5% to 95% B over 30 minutes.

    • Detection: 214 nm and 280 nm.

    • This initial run will determine the approximate percentage of Mobile Phase B at which your peptide elutes.

  • Optimized Gradient:

    • Based on the scouting run, design a shallower gradient around the elution point of your target peptide. For example, if the peptide eluted at 60% B in the scouting run, an optimized gradient might be:

      • 0-5 min: 35% B (isocratic)

      • 5-35 min: 35% to 65% B (linear gradient)

      • 35-40 min: 65% to 95% B (wash step)

      • 40-45 min: 95% to 35% B (re-equilibration)

    • Adjust the gradient slope and starting/ending percentages to maximize the resolution between your peptide and any impurities.

Visualizations

G cluster_start Start: Crude Peptide cluster_solubility Step 1: Solubilization cluster_hplc Step 2: RP-HPLC cluster_analysis Step 3: Analysis cluster_end End: Purified Peptide start Crude Hydrophobic Iodinated Peptide solubility_test Test Solubility in DMSO, TFE, n-Propanol start->solubility_test dissolve Dissolve in minimum strong organic solvent solubility_test->dissolve dilute Slowly dilute with initial mobile phase dissolve->dilute inject Inject onto C4 or C8 column dilute->inject gradient Run shallow gradient at elevated temperature (40-60°C) inject->gradient collect Collect Fractions gradient->collect analysis Analyze fractions by Analytical HPLC and MS collect->analysis pool Pool pure fractions analysis->pool end Lyophilize to obtain pure peptide pool->end

Caption: Workflow for the purification of hydrophobic iodinated peptides.

G problem Poor Purification of Hydrophobic Iodinated Peptides symptom1 Low Recovery problem->symptom1 symptom2 Broad/Tailing Peaks problem->symptom2 symptom3 Poor Resolution problem->symptom3 hydrophobicity High Hydrophobicity aggregation Peptide Aggregation hydrophobicity->aggregation strong_retention Strong Column Interaction hydrophobicity->strong_retention solubility Poor Aqueous Solubility hydrophobicity->solubility iodination Iodine Addition iodination->hydrophobicity increases iodination->aggregation can increase aggregation->problem strong_retention->problem solubility->problem symptom4 Column Precipitation solubility->symptom4

Caption: Factors contributing to challenges in peptide purification.

References

Technical Support Center: Optimization of Radiolabeling with Boc-3-iodo-L-tyrosine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of reaction conditions for radiolabeling peptides using Boc-3-iodo-L-tyrosine as a precursor.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound in radiolabeling?

A1: this compound serves as a key building block in solid-phase peptide synthesis (SPPS).[1][2] Its structure, featuring a tert-butyloxycarbonyl (Boc) protecting group, enhances its stability and usability in synthesizing peptides.[1] The iodine atom provides a site for subsequent radioiodination, making it invaluable for creating radiolabeled peptides for diagnostic imaging techniques like PET and SPECT, as well as for targeted therapies.[1][3][4]

Q2: What are the main advantages of using a pre-iodinated amino acid like this compound?

A2: Incorporating this compound directly into a peptide sequence offers precise control over the location of the radioiodine label. This site-specific labeling is crucial for maintaining the biological activity and pharmacokinetic properties of the peptide. It avoids the potential for multiple iodinations on different tyrosine or histidine residues that can occur with direct radioiodination of a native peptide.

Q3: What are the critical steps in a typical workflow using this compound for radiolabeling?

A3: The general workflow involves three main stages:

  • Solid-Phase Peptide Synthesis (SPPS): Incorporation of this compound into the desired peptide sequence on a solid support.

  • Cleavage and Deprotection: Removal of the peptide from the resin and cleavage of all protecting groups, including the Boc group from the N-terminus and side chains.

  • Radioiodination and Purification: Introduction of the radioactive iodine isotope onto the 3-iodo-L-tyrosine residue, followed by purification of the radiolabeled peptide, typically using high-performance liquid chromatography (HPLC).

Q4: Which oxidizing agents are commonly used for the radioiodination of peptides containing 3-iodo-L-tyrosine?

A4: Commonly used oxidizing agents for converting radioiodide (I⁻) to a more reactive electrophilic species (I⁺) include Chloramine-T and Iodogen.[4][5] While effective, these are potent oxidizing agents, and reaction conditions must be carefully optimized to prevent unwanted side reactions, such as the oxidation of other sensitive amino acid residues like cysteine and methionine.[4][6]

Q5: How are the Boc protecting groups removed after peptide synthesis?

A5: The Boc protecting groups are typically removed under acidic conditions. A common method is treatment with trifluoroacetic acid (TFA).[2] It is crucial to use scavengers in the cleavage cocktail to prevent side reactions.

Experimental Workflow and Methodologies

The following diagrams and protocols outline the key experimental processes.

Overall Experimental Workflow

G cluster_0 Peptide Synthesis cluster_1 Cleavage & Deprotection cluster_2 Radiolabeling & Purification Resin Start with Resin Incorporate Incorporate this compound (SPPS) Resin->Incorporate Elongate Elongate Peptide Chain Incorporate->Elongate Cleave Cleave from Resin Elongate->Cleave Completed Peptide-Resin Deprotect Global Deprotection (e.g., TFA) Cleave->Deprotect Radiolabel Radioiodination (e.g., [¹²⁵I]NaI, Oxidizing Agent) Deprotect->Radiolabel Crude Peptide Purify HPLC Purification Radiolabel->Purify QC Quality Control Purify->QC Final Final Product QC->Final Pure Radiolabeled Peptide G start Low Radiolabeling Yield check_reagents Are all reagents fresh and correctly prepared? start->check_reagents check_ph Is the reaction pH optimal (7.0-7.5)? check_reagents->check_ph Yes end_reagents Prepare fresh reagents check_reagents->end_reagents No check_oxidant Is the oxidizing agent active? check_ph->check_oxidant Yes end_ph Adjust buffer pH check_ph->end_ph No increase_time Increase reaction time slightly (e.g., to 15 min) check_oxidant->increase_time Yes end_oxidant Use fresh or new batch of oxidizing agent check_oxidant->end_oxidant No increase_oxidant Increase oxidizing agent concentration increase_time->increase_oxidant Still low yield success Problem Solved increase_time->success Yield Improved change_oxidant Consider a different oxidizing agent (e.g., Iodogen) increase_oxidant->change_oxidant Still low yield / Degradation observed increase_oxidant->success Yield Improved change_oxidant->success Yield Improved check_peptide Is the peptide concentration correct?

References

Validation & Comparative

A Comparative Guide to Boc-3-iodo-L-tyrosine and Boc-3-bromo-L-tyrosine in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of peptide synthesis, the incorporation of modified amino acids is a critical strategy for developing novel therapeutics, diagnostic agents, and research tools. Halogenated tyrosine derivatives, in particular, serve as versatile building blocks for introducing unique functionalities. This guide provides an in-depth comparison of two such derivatives: Boc-3-iodo-L-tyrosine and Boc-3-bromo-L-tyrosine, focusing on their performance and applications in solid-phase peptide synthesis (SPPS).

Introduction

This compound and Boc-3-bromo-L-tyrosine are Nα-tert-butyloxycarbonyl (Boc) protected amino acids that allow for the site-specific incorporation of iodine or bromine onto the tyrosine side chain. These halogens can significantly alter the properties of a peptide, enhancing its biological activity, or serve as a handle for further chemical modifications, such as radiolabeling or palladium-catalyzed cross-coupling reactions. The choice between the iodo- and bromo- derivative can have a significant impact on both the synthesis process and the subsequent applications of the peptide.

Physicochemical Properties

The fundamental differences in the atomic properties of iodine and bromine give rise to distinct physicochemical characteristics of the corresponding tyrosine derivatives. These differences can influence their behavior during peptide synthesis and the properties of the final peptide.

PropertyThis compoundBoc-3-bromo-L-tyrosine
Molecular Weight 493.28 g/mol 446.28 g/mol
Van der Waals Radius of Halogen Iodine: 1.98 ÅBromine: 1.85 Å
Carbon-Halogen Bond Energy Weaker C-I bondStronger C-Br bond
Polarizability of Halogen HigherLower

Performance in Peptide Synthesis

While direct, head-to-head quantitative comparisons of coupling efficiency in SPPS are not extensively documented in publicly available literature, a comparative analysis can be drawn from the known chemical properties and established principles of peptide synthesis.

Coupling Efficiency

The steric hindrance of the halogen atom can potentially influence the efficiency of the coupling reaction. The larger van der Waals radius of iodine in this compound might present a greater steric challenge compared to the bromine atom in Boc-3-bromo-L-tyrosine. However, for most standard coupling protocols, this difference is generally considered to be minor. To ensure high coupling yields for both derivatives, especially in sterically hindered sequences, the use of potent activating reagents is recommended.

Table of Recommended Coupling Reagents for Halogenated Tyrosines:

Coupling ReagentClassRelative EfficiencyTypical Coupling Time
HBTU/HATU Aminium/Uronium SaltExcellent15 - 60 min
PyBOP Phosphonium SaltVery Good30 - 60 min
DIC/HOBt CarbodiimideGood1 - 4 hours
Side Reactions

During Boc-SPPS, the repetitive use of trifluoroacetic acid (TFA) for Nα-Boc deprotection can lead to side reactions. For halogenated tyrosines, the primary concern is the stability of the carbon-halogen bond under these acidic conditions. Both the C-I and C-Br bonds are generally stable to the standard TFA deprotection cocktails. However, prolonged exposure or harsher acidic conditions could potentially lead to dehalogenation, although this is not a commonly reported issue under standard protocols.

Another potential side reaction is the alkylation of the electron-rich tyrosine ring by carbocations generated during the cleavage of other side-chain protecting groups. The presence of a halogen atom can influence the nucleophilicity of the aromatic ring, but with the use of appropriate scavengers in the final cleavage cocktail, this side reaction can be effectively minimized for both derivatives.

Post-Synthesis Modifications: A Key Differentiator

The most significant difference between this compound and Boc-3-bromo-L-tyrosine lies in the reactivity of the incorporated halogen, which is crucial for post-synthetic modifications.

Palladium-Catalyzed Cross-Coupling Reactions

Peptides containing halogenated tyrosines are valuable substrates for palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings. These reactions allow for the introduction of a wide range of functionalities, including aryl groups, alkynes, and alkenes, enabling the synthesis of complex peptide conjugates and peptidomimetics.

The reactivity of aryl halides in these reactions follows the order: I > Br > Cl .[1][2][3] This is primarily due to the lower bond dissociation energy of the carbon-iodine bond compared to the carbon-bromine bond, which facilitates the rate-determining oxidative addition step in the catalytic cycle.[1][2]

Performance Comparison in Suzuki Coupling:

FeatureThis compoundBoc-3-bromo-L-tyrosine
Reactivity HigherModerate
Reaction Conditions Milder (lower temperature, shorter time)More forcing conditions may be required
Catalyst Loading Potentially lowerTypically standard
Yields Generally higherModerate to high

This higher reactivity makes this compound the preferred choice for researchers who intend to perform cross-coupling reactions on their synthetic peptides, as it often leads to higher yields under milder conditions, which is beneficial for preserving the integrity of the peptide.

Radiosynthesis

The incorporation of a halogenated tyrosine provides a site for radiolabeling, which is essential for developing peptides for in vivo imaging (PET, SPECT) and targeted radiotherapy.[4] Both iodine and bromine have radioisotopes that are used in nuclear medicine. The choice between an iodinated or brominated precursor will depend on the desired radioisotope and the specific radiolabeling chemistry to be employed.

Experimental Protocols

Below are generalized protocols for the incorporation of this compound or Boc-3-bromo-L-tyrosine into a peptide sequence using manual Boc-SPPS.

General Boc-SPPS Cycle

Resin Resin-Bound Peptide (Free Amine) Deprotection Boc Deprotection (TFA in DCM) Resin->Deprotection 1. Wash1 Wash (DCM, DMF) Deprotection->Wash1 2. Neutralization Neutralization (e.g., DIEA in DCM) Coupling Coupling (Boc-3-X-L-Tyr, Activator) Neutralization->Coupling 4. Wash2 Wash (DCM, DMF) Coupling->Wash2 5. Wash1->Neutralization 3. Next_Cycle Ready for Next Cycle Wash2->Next_Cycle 6.

Caption: General workflow for a single coupling cycle in Boc-SPPS.

1. Resin Swelling:

  • Swell the appropriate resin (e.g., Merrifield or PAM resin) in dichloromethane (DCM) for 30-60 minutes.

2. Boc Deprotection:

  • Treat the resin with a solution of 25-50% trifluoroacetic acid (TFA) in DCM for 1-2 minutes.

  • Drain the solution and add a fresh portion of the TFA/DCM solution. Agitate for 20-30 minutes.

  • Drain the solution and wash the resin thoroughly with DCM.

3. Neutralization:

  • Wash the resin with a 5-10% solution of N,N-diisopropylethylamine (DIEA) in DCM (2 x 2 minutes).

  • Wash the resin with DCM and then with N,N-dimethylformamide (DMF).

4. Coupling:

  • In a separate vessel, pre-activate this compound or Boc-3-bromo-L-tyrosine (3 equivalents relative to resin loading) with a coupling reagent such as HBTU (2.9 equivalents) and DIEA (6 equivalents) in DMF for 5-10 minutes.

  • Add the activated amino acid solution to the resin.

  • Agitate the reaction vessel for 1-2 hours at room temperature.

  • Monitor the coupling completion using a qualitative method like the Kaiser test.

5. Washing:

  • Once the coupling is complete, wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.

6. Repeat:

  • Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

Final Cleavage and Deprotection

Peptidyl_Resin Fully Assembled Peptidyl-Resin Cleavage Cleavage Cocktail (e.g., HF or TFMSA with scavengers) Peptidyl_Resin->Cleavage 1. Treat with Precipitation Precipitation in cold ether Cleavage->Precipitation 2. Isolate by Purification Purification (e.g., RP-HPLC) Precipitation->Purification 3. Purify by Final_Peptide Pure Peptide Purification->Final_Peptide 4. Obtain

Caption: Workflow for the final cleavage and purification of the synthetic peptide.

  • After the final coupling and deprotection cycle, wash the peptidyl-resin with DCM and dry it under vacuum.

  • Treat the dried resin with a strong acid cleavage cocktail, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), in the presence of appropriate scavengers (e.g., anisole, thioanisole, or triisopropylsilane) to remove the side-chain protecting groups and cleave the peptide from the resin.

  • The reaction is typically carried out at 0°C for 1-2 hours.

  • After cleavage, the strong acid is removed, and the crude peptide is precipitated with cold diethyl ether.

  • The precipitated peptide is then collected, washed with cold ether, and dried.

  • The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

Logical Decision Workflow

Start Start: Need to incorporate a halogenated tyrosine Post_Synthesis_Mod Will the peptide undergo post-synthesis modification? Start->Post_Synthesis_Mod Cross_Coupling Is the modification a Pd-catalyzed cross-coupling? Post_Synthesis_Mod->Cross_Coupling Yes No_Mod No further modification planned Post_Synthesis_Mod->No_Mod No Use_Iodo Use this compound for higher reactivity Cross_Coupling->Use_Iodo Yes Radiolabeling Is the modification radiolabeling? Cross_Coupling->Radiolabeling No Use_Bromo Use Boc-3-bromo-L-tyrosine (consider for cost or specific reactivity needs) Radiolabeling->Use_Bromo No Choose_Based_on_Isotope Choose based on the desired radioisotope and labeling chemistry Radiolabeling->Choose_Based_on_Isotope Yes Either_Ok Either derivative is suitable. Consider cost and availability. No_Mod->Either_Ok

Caption: Decision workflow for selecting between this compound and Boc-3-bromo-L-tyrosine.

Conclusion

Both this compound and Boc-3-bromo-L-tyrosine are valuable reagents for introducing halogenated tyrosine residues into synthetic peptides. The choice between them should be guided primarily by the intended downstream application of the peptide.

  • For peptides that will undergo palladium-catalyzed cross-coupling reactions, this compound is the superior choice due to its higher reactivity, which generally leads to better reaction outcomes under milder conditions.

  • For applications where the halogen is primarily for structural purposes or for radiolabeling , both derivatives are viable, and the decision may be influenced by the specific radioisotope required, cost, and availability.

In terms of the peptide synthesis process itself, both amino acid derivatives can be effectively incorporated into peptide chains using standard Boc-SPPS protocols with potent coupling reagents. Careful control of reaction conditions and the use of appropriate scavengers during cleavage are essential to ensure the synthesis of high-quality peptides.

References

A Comparative Guide to Mass Spectrometric Analysis for Confirming Boc-3-iodo-L-tyrosine Incorporation

Author: BenchChem Technical Support Team. Date: December 2025

The successful incorporation of non-natural amino acids, such as Boc-3-iodo-L-tyrosine, into proteins is a critical step in the development of novel therapeutics, radiolabeled imaging agents, and engineered proteins with unique functionalities.[1][2][3][4][5][6] Verifying the precise location and efficiency of this incorporation is paramount. This guide provides a comparative overview of mass spectrometry-based approaches for this validation, with a focus on liquid chromatography-tandem mass spectrometry (LC-MS/MS), and contrasts it with the classic Edman degradation method.

Primary Analytical Method: Mass Spectrometry

Mass spectrometry is the gold standard for identifying proteins and characterizing their post-translational or synthetic modifications.[7] For analyzing the incorporation of this compound, a "bottom-up" proteomics strategy using LC-MS/MS is the most common and informative approach.[7][8]

Theoretical Mass Shift Calculation

The key to mass spectrometric detection is the mass difference between the natural amino acid (Tyrosine) and the incorporated non-natural amino acid (this compound).

Amino AcidMolecular FormulaAverage Molecular Weight (Da)
L-Tyrosine (Tyr)C₉H₁₁NO₃181.19
This compoundC₁₄H₁₈INO₅407.21[9]
Mass Shift (Intact) +226.02

This significant mass increase is readily detectable in the initial mass scan (MS1) of a peptide containing the modification. During tandem mass spectrometry (MS/MS), the fragmentation pattern will further confirm the identity and location of the incorporated amino acid.

Experimental Workflow & Data Analysis

The general workflow for confirming incorporation involves protein digestion, chromatographic separation of the resulting peptides, and mass spectrometric analysis.

Prot Protein with potential This compound Digest Enzymatic Digestion (e.g., Trypsin) Prot->Digest LC Peptide Separation (Liquid Chromatography) Digest->LC MS1 MS1 Scan (Detect Peptide Mass) LC->MS1 MS2 MS2 Fragmentation (Sequence Peptide) MS1->MS2 DB Database Search & Spectral Matching MS2->DB Confirm Confirmation of Incorporation Site DB->Confirm cluster_ms1 MS1: Precursor Scan cluster_ms2 MS2: Fragmentation & Sequencing cluster_confirm Confirmation Logic P_Normal Unmodified Peptide Mass = X P_Mod Modified Peptide Mass = X + 226.02 Da Frag Isolate & Fragment Modified Peptide P_Mod->Frag b_ions b-ion series Frag->b_ions y_ions y-ion series Frag->y_ions Mass_Shift Mass shift in fragment ions reveals modification site b_ions->Mass_Shift y_ions->Mass_Shift Result Site of Incorporation Confirmed Mass_Shift->Result

References

A Comparative Guide to the Structural Analysis of Peptides with Iodinated Tyrosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of iodine into tyrosine residues within peptides is a critical modification in pharmaceutical and biochemical research. This alteration is employed for various purposes, including radio-labeling for in vivo imaging, enhancing biological activity, and as a heavy-atom probe for structural studies. Understanding the precise three-dimensional structure of these iodinated peptides is paramount for elucidating their mechanism of action and for rational drug design. This guide provides a comparative analysis of Nuclear Magnetic Resonance (NMR) spectroscopy and other key analytical techniques for the structural characterization of peptides containing iodinated tyrosine.

NMR Spectroscopy: The Gold Standard for Solution-State Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier, high-resolution method for determining the structure and dynamics of peptides in a solution environment, which closely mimics physiological conditions.[1] It provides atom-level structural information, making it exceptionally well-suited for characterizing iodinated peptides.

The presence of an iodine atom on the tyrosine ring introduces distinct electronic and steric effects that are readily detectable. These effects help confirm the site of iodination and reveal its conformational consequences. The electron-withdrawing nature of iodine causes a downfield shift in the NMR signals of adjacent aromatic protons.

Quantitative Data: NMR Chemical Shifts

The introduction of iodine significantly alters the chemical shifts of the tyrosine residue. The following table summarizes the typical ¹H and ¹³C chemical shifts for L-Tyrosine and its iodinated derivatives within a peptide context.

Atom L-Tyrosine ¹H δ (ppm)3-Iodo-L-Tyrosine ¹H δ (ppm)3,5-Diiodo-L-Tyrosine ¹H δ (ppm)
~4.0 - 4.5~3.91~3.37
~2.8 - 3.2~3.0 - 3.2~2.8 - 3.0
H-2,6 (δ) ~7.19H-6: ~7.17H-2,6: ~7.61
H-3,5 (ε) ~6.90H-5: ~6.91; H-2: ~7.69-

Note: Data compiled from multiple sources.[2][3][4] Actual values will vary depending on the peptide sequence, pH, and solution conditions.

Atom L-Tyrosine ¹³C δ (ppm)3-Iodo-L-Tyrosine ¹³C δ (ppm)3,5-Diiodo-L-Tyrosine ¹³C δ (ppm)
~58.8~55.0 - 58.0~55.1
~38.3~35.0 - 38.0~34.5
C-1 (γ) ~129.5~128.0 - 130.0~130.0 - 132.0
C-2,6 (δ) ~133.5C-2: ~138.0; C-6: ~130.0~139.8
C-3,5 (ε) ~118.6C-3: ~85.0; C-5: ~115.0~85.0 - 87.0
C-4 (ζ) ~157.7~155.0 - 157.0~155.0 - 157.0

Note: Data compiled from multiple sources.[3][4] Actual values will vary depending on the peptide sequence and solution conditions.

Experimental Protocol: 2D NMR for Peptide Structure

A suite of 2D NMR experiments is essential for assigning all proton resonances and determining the 3D structure.

  • Sample Preparation : Dissolve 1-5 mg of the iodinated peptide in 0.5 mL of a deuterated solvent (e.g., 90% H₂O/10% D₂O or DMSO-d₆) to a final concentration of 0.5-3 mM.[5] Adjust pH as needed for stability and to mimic physiological conditions.

  • Data Acquisition : Perform experiments on a high-field NMR spectrometer (≥600 MHz).

    • TOCSY (Total Correlation Spectroscopy) : Identifies all protons within an amino acid's spin system. A mixing time of 60-80 ms is typically used.[6]

    • COSY (Correlation Spectroscopy) : Identifies protons that are coupled through 2-3 chemical bonds, crucial for assigning sidechain protons.[7]

    • NOESY (Nuclear Overhauser Effect Spectroscopy) : Detects protons that are close in space (< 5 Å), providing the distance restraints necessary for 3D structure calculation. A mixing time of 150-400 ms is common for peptides.[6]

  • Data Analysis :

    • Process spectra using appropriate software (e.g., TopSpin, NMRPipe).

    • Use TOCSY and COSY spectra to perform sequential resonance assignment, linking the spin systems of adjacent amino acids.

    • Identify and quantify cross-peaks in the NOESY spectrum to generate a list of interproton distance restraints.

    • Use computational software (e.g., CYANA, XPLOR-NIH) to calculate a family of 3D structures consistent with the experimental restraints.

Workflow Visualization

NMR_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition (≥600 MHz) cluster_analysis Data Analysis & Structure Calculation Sample Iodinated Peptide (1-5 mg) Solvent Deuterated Solvent (e.g., 90% H2O/10% D2O) Sample->Solvent NMR_Tube NMR Sample (0.5-3 mM) Solvent->NMR_Tube TOCSY TOCSY NMR_Tube->TOCSY Through-bond correlations COSY COSY NMR_Tube->COSY NOESY NOESY NMR_Tube->NOESY Through-space correlations Assignment Resonance Assignment TOCSY->Assignment COSY->Assignment Restraints NOE Distance Restraints NOESY->Restraints Assignment->Restraints Calculation 3D Structure Calculation Restraints->Calculation Structure Ensemble of Structures Calculation->Structure

NMR Experimental Workflow for Peptide Structure Determination.

Alternative Methods for Structural Analysis

While NMR is powerful, a multi-faceted approach using other techniques provides a more complete structural picture.

X-Ray Crystallography

This technique provides a high-resolution, static 3D structure of a molecule in its crystalline state.[8] For iodinated peptides, the iodine atom serves as a valuable "heavy atom." Its strong scattering of X-rays helps to solve the phase problem, which is a major bottleneck in determining the crystal structure of novel molecules.[8][9]

  • Experimental Protocol Outline :

    • Crystallization : Screen various conditions (precipitants, pH, temperature) to grow high-quality single crystals of the iodinated peptide.

    • Data Collection : Mount a crystal and expose it to a focused beam of X-rays, recording the resulting diffraction pattern.[8]

    • Structure Solution : Use the diffraction data, leveraging the anomalous signal from the iodine atom for phasing, to calculate an electron density map.[9]

    • Model Building and Refinement : Build an atomic model of the peptide into the electron density map and refine it to best fit the experimental data.

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for confirming the successful synthesis and purity of iodinated peptides.[10] It provides a precise mass measurement, allowing for the verification of iodine incorporation (mass increase of ~126 Da per iodine atom). Tandem MS (MS/MS) can be used to fragment the peptide and determine its amino acid sequence, confirming the location of the iodinated tyrosine residue.[11][12]

  • Experimental Protocol Outline :

    • Sample Preparation : Dissolve a small amount of the peptide in a suitable solvent for ionization.

    • Ionization : Use a soft ionization technique like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

    • Mass Analysis : Measure the mass-to-charge ratio (m/z) of the intact peptide ion to confirm its molecular weight.

    • Tandem MS (Optional) : Select the parent peptide ion, fragment it via collision-induced dissociation (CID), and analyze the m/z of the fragments to deduce the sequence.[12]

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid and sensitive technique used to analyze the secondary structure (e.g., α-helix, β-sheet, random coil) of peptides in solution.[13] While it does not provide atomic-level detail, it is excellent for assessing the overall conformation and monitoring structural changes upon iodination, ligand binding, or changes in environmental conditions.[14][15] The characteristic far-UV spectrum (190-250 nm) provides a fingerprint of the peptide's secondary structure content.[13]

  • Experimental Protocol Outline :

    • Sample Preparation : Dissolve the peptide in a suitable buffer (e.g., phosphate buffer) to a concentration of 0.1-0.5 mg/mL.[13][16]

    • Data Acquisition : Record the CD spectrum in the far-UV range (e.g., 190-260 nm) using a spectropolarimeter.

    • Data Analysis : Analyze the resulting spectrum to estimate the percentage of α-helix, β-sheet, and random coil conformations using deconvolution software.

Comparative Analysis of Techniques

The choice of analytical method depends on the specific structural question being asked. The following table and diagram provide a direct comparison.

Feature NMR Spectroscopy X-Ray Crystallography Mass Spectrometry Circular Dichroism (CD)
Structural Information High-resolution 3D structure & dynamics in solutionHigh-resolution 3D static structure in solid stateMolecular weight, sequence, modification siteSecondary structure content (α-helix, β-sheet) in solution
Sample State SolutionSingle CrystalGas Phase (from solution/solid)Solution
Key Advantage for Iodinated Peptides Directly observes conformational changes in solution due to iodination.Iodine acts as a heavy atom, aiding in phase determination.[8]Confirms mass and location of iodine with high accuracy.[10]Quickly assesses overall changes in secondary structure.[15]
Limitations Requires larger sample amounts; size limitations (~30 kDa).[5]Crystal growth can be a major bottleneck; structure may not reflect solution state.Provides limited 3D conformational information.Low resolution; does not give atomic-level detail.
Typical Sample Amount 1-5 mg< 1 mg (for screening)< 1 µg10-50 µg

Logical Relationship Diagram

Comparison cluster_main Structural Analysis of Iodinated Peptides cluster_highres High-Resolution 3D Structure cluster_lowres Primary & Secondary Structure Start Iodinated Peptide Sample MS Mass Spectrometry (Mass & Sequence) Start->MS Confirm Mass & Purity CD CD Spectroscopy (Secondary Structure) Start->CD Initial Conformation Screening NMR NMR Spectroscopy (Solution Structure & Dynamics) XRAY X-Ray Crystallography (Solid-State Structure) NMR->XRAY Complementary Data MS->NMR Inform Sample for NMR MS->XRAY Inform Sample for Crystallography CD->NMR Guide NMR Conditions

Workflow and relationship between structural analysis techniques.

References

A Comparative Analysis of the Biological Activity of Peptides with Iodinated vs. Non-iodinated Tyrosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of an iodine atom onto the tyrosine residue of a peptide is a common modification in biochemical and pharmacological research, primarily for the purpose of radiolabeling for use in receptor binding assays and in vivo imaging. However, this modification has the potential to alter the peptide's intrinsic biological activity. This guide provides an objective comparison of the performance of peptides with iodinated versus non-iodinated tyrosine, supported by experimental data and detailed protocols.

Data Presentation: Quantitative Comparison of Biological Activity

The impact of tyrosine iodination on a peptide's biological activity is highly dependent on the specific peptide and its corresponding receptor. In some instances, iodination has a negligible effect on binding affinity and potency, while in others, it can significantly enhance or diminish these properties. Below are tables summarizing quantitative data from studies on Neuropeptide Y (NPY) and Somatostatin analogs.

Neuropeptide Y (NPY) Receptor Binding Affinity

The following table presents the binding affinities (Ki in nM) of human NPY and its fragments for the human Y1 and Y2 receptors. The data illustrates how iodination can influence receptor selectivity.

LigandY1 Receptor (SK-N-MC cells) Ki (nM)Y2 Receptor (SMS-KAN cells) Ki (nM)
Neuropeptide Y (1-36) (non-iodinated)0.58 ± 0.110.35 ± 0.05
[¹²⁵I]NPY (iodinated)Data not consistently reported in direct comparisonHigh affinity, used as radioligand
Neuropeptide Y (13-36) (non-iodinated)180 ± 301.4 ± 0.2
[¹²⁵I]PYY (iodinated Peptide YY, a related peptide)High affinityHigh affinity

Data compiled from various sources, including BenchChem's guide on Human Neuropeptide Y (13-36). It is important to note that direct side-by-side Ki values for iodinated and non-iodinated full-length NPY are not always published, as the iodinated version is typically used as the tracer in binding assays.

Somatostatin Receptor (SSTR) Binding Affinity of Octreotide Analogs

The following table provides a comparative overview of the binding affinities (IC50 in nM) of the somatostatin analog octreotide and its iodinated form to human somatostatin receptor subtypes.

Ligandsstr1 (IC50 nM)sstr2 (IC50 nM)sstr3 (IC50 nM)sstr4 (IC50 nM)sstr5 (IC50 nM)
Octreotide (non-iodinated)>10000.67.1>10001.3
[¹²⁵I-Tyr³]Octreotide (iodinated)>10000.821>10002.5

This table is a representative compilation from multiple sources studying somatostatin receptor binding affinities. The data indicates that for octreotide, iodination of the Tyr3 residue results in a slight decrease in affinity for sstr2, sstr3, and sstr5, but the overall receptor subtype selectivity profile is maintained.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the accurate assessment of the biological activity of iodinated and non-iodinated peptides.

Radioligand Receptor Binding Assay (Competition)

This protocol is used to determine the binding affinity (Ki) of a non-labeled peptide by measuring its ability to compete with a radiolabeled peptide for binding to a receptor.

Materials:

  • Cell membranes or whole cells expressing the receptor of interest.

  • Radiolabeled peptide (e.g., [¹²⁵I]-peptide).

  • Unlabeled non-iodinated peptide and iodinated peptide (as competitor).

  • Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EGTA, 0.1% BSA, pH 7.4).

  • Wash Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • 96-well filter plates with glass fiber filters.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Plate Preparation: Pre-treat the filter plates with a blocking agent like polyethyleneimine (PEI) to reduce non-specific binding.

  • Assay Setup: In each well of the 96-well plate, add the following in order:

    • Binding Buffer.

    • A fixed concentration of the radiolabeled peptide (typically at or below its Kd).

    • Increasing concentrations of the unlabeled competitor peptide (either the iodinated or non-iodinated version).

    • Cell membrane preparation (the amount of protein should be optimized to ensure that less than 10% of the radioligand is bound).

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold. This separates the receptor-bound radioligand from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold Wash Buffer to remove any unbound radioligand.

  • Counting: After drying the filters, add scintillation fluid to each well and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: cAMP Accumulation

This protocol measures the ability of a peptide to stimulate or inhibit the production of cyclic AMP (cAMP), a common second messenger for G-protein coupled receptors (GPCRs).

Materials:

  • Cells expressing the GPCR of interest.

  • Cell culture medium.

  • Stimulation buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Forskolin (an adenylyl cyclase activator, used for studying Gi-coupled receptors).

  • Iodinated and non-iodinated peptides.

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • Plate reader compatible with the chosen assay kit.

Procedure:

  • Cell Seeding: Seed the cells into a 96- or 384-well plate and culture overnight.

  • Compound Preparation: Prepare serial dilutions of the iodinated and non-iodinated peptides in stimulation buffer containing a PDE inhibitor.

  • Cell Stimulation:

    • For Gs-coupled receptors (which stimulate cAMP production): Add the peptide dilutions to the cells and incubate for a specified time (e.g., 30 minutes) at 37°C.

    • For Gi-coupled receptors (which inhibit cAMP production): Add the peptide dilutions along with a fixed concentration of forskolin to the cells and incubate.

  • Cell Lysis: Lyse the cells according to the cAMP assay kit manufacturer's instructions to release the intracellular cAMP.

  • cAMP Detection: Perform the cAMP detection assay following the kit's protocol. This typically involves the addition of a labeled cAMP conjugate and a specific antibody.

  • Data Acquisition: Measure the signal (e.g., fluorescence, luminescence, or absorbance) using a plate reader.

  • Data Analysis:

    • Generate a cAMP standard curve.

    • Calculate the cAMP concentration in each sample based on the standard curve.

    • Plot the cAMP concentration against the logarithm of the peptide concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 (for agonists) or IC50 (for antagonists/inverse agonists) and the maximum response (Emax).

In Vitro Peptide Stability Assay in Human Serum

This protocol assesses the stability of peptides in the presence of proteases found in human serum.

Materials:

  • Iodinated and non-iodinated peptides.

  • Human serum.

  • Incubator at 37°C.

  • Quenching solution (e.g., acetonitrile with 1% trifluoroacetic acid).

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column.

  • Mass spectrometer (optional, for identification of degradation products).

Procedure:

  • Peptide Incubation:

    • Prepare a stock solution of each peptide.

    • Add a known amount of the peptide to human serum to a final desired concentration.

    • Incubate the mixture at 37°C.

  • Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), take an aliquot of the reaction mixture.

  • Enzyme Quenching: Immediately mix the aliquot with the quenching solution to stop all enzymatic activity.

  • Protein Precipitation: Centrifuge the quenched samples to pellet the precipitated serum proteins.

  • Analysis:

    • Analyze the supernatant by reverse-phase HPLC.

    • Monitor the disappearance of the peak corresponding to the intact peptide over time.

  • Data Analysis:

    • Quantify the peak area of the intact peptide at each time point.

    • Plot the percentage of the remaining intact peptide against time.

    • Calculate the half-life (t₁/₂) of the peptide in serum.

Mandatory Visualization

Signaling Pathways

The following diagrams illustrate the signaling pathways for the secretin and somatostatin receptors, which are common targets for peptides containing tyrosine residues.

Gs_Signaling_Pathway cluster_membrane Plasma Membrane Receptor Secretin Receptor (GPCR) G_Protein Gs Protein (α, β, γ) Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Stimulates cAMP cAMP AC->cAMP Converts Peptide Secretin Peptide (Ligand) Peptide->Receptor Binds ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., Bicarbonate Secretion) PKA->Response Phosphorylates Targets

Caption: Gs-coupled GPCR signaling pathway for the Secretin Receptor.

Gi_Signaling_Pathway cluster_membrane Plasma Membrane Receptor Somatostatin Receptor (GPCR) G_Protein Gi Protein (α, β, γ) Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Converts Peptide Somatostatin Peptide (Ligand) Peptide->Receptor Binds ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., Inhibition of Hormone Secretion) PKA->Response Phosphorylates Targets

Caption: Gi-coupled GPCR signaling pathway for the Somatostatin Receptor.

Experimental Workflow

The following diagram outlines a typical experimental workflow for comparing the biological activity of iodinated and non-iodinated peptides.

Experimental_Workflow cluster_synthesis Peptide Preparation cluster_assays Biological Assays cluster_analysis Data Analysis & Comparison Synthesis Peptide Synthesis Iodination Iodination of Tyrosine Synthesis->Iodination Purification HPLC Purification & QC Iodination->Purification Binding_Assay Receptor Binding Assay (Ki determination) Purification->Binding_Assay Functional_Assay Functional Assay (EC50/IC50 determination) Purification->Functional_Assay Stability_Assay Serum Stability Assay (t½ determination) Purification->Stability_Assay Data_Analysis Data Analysis Binding_Assay->Data_Analysis Functional_Assay->Data_Analysis Stability_Assay->Data_Analysis Comparison Comparative Report Data_Analysis->Comparison

Caption: Workflow for comparing iodinated and non-iodinated peptides.

Validating Peptide Sequences Containing 3-iodo-L-tyrosine: A Comparative Guide to Edman Degradation and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise validation of peptide sequences, especially those incorporating unnatural amino acids like 3-iodo-L-tyrosine, is a critical step in ensuring the integrity and function of novel therapeutics and research tools. This guide provides an objective comparison of Edman degradation and mass spectrometry for this purpose, supported by experimental protocols and data considerations.

The introduction of 3-iodo-L-tyrosine into a peptide sequence can significantly alter its biological properties. Consequently, robust analytical methods are required to confirm its successful incorporation and exact position within the peptide chain. While Edman degradation has long been a gold standard for N-terminal sequencing, modern mass spectrometry techniques offer powerful alternatives. This guide will delve into the principles, advantages, and limitations of each approach for the specific challenge of validating peptides containing 3-iodo-L-tyrosine.

Method Comparison: Edman Degradation vs. Mass Spectrometry

The choice between Edman degradation and mass spectrometry for validating a peptide containing 3-iodo-L-tyrosine depends on several factors, including the length of the peptide, the position of the modified amino acid, the required level of confirmation, and the availability of instrumentation.

FeatureEdman DegradationMass Spectrometry (MS/MS)
Principle Sequential chemical degradation of amino acids from the N-terminus.Fragmentation of the peptide and analysis of the resulting fragment ions to determine the sequence.
Identification of 3-iodo-L-tyrosine Indirect, based on the HPLC retention time of its PTH derivative compared to a standard.Direct, based on the mass-to-charge ratio of the amino acid residue and its fragments.
Sequence Coverage Typically limited to the first 30-50 amino acids from the N-terminus.[1]Can provide full sequence coverage.
Sample Requirement Requires a relatively pure peptide sample with an unblocked N-terminus.[1]More tolerant of complex mixtures and can analyze N-terminally blocked peptides.
Throughput Low throughput, as each cycle is performed sequentially.High throughput, capable of analyzing multiple samples rapidly.
De Novo Sequencing Inherently a de novo sequencing method for the N-terminal region.Can perform de novo sequencing, but often relies on database searching for known sequences.
Confirmation of Modification Requires a synthetic standard of PTH-3-iodo-L-tyrosine for unambiguous identification.Can confirm the presence and location of the modification by a characteristic mass shift.

Experimental Protocols

A detailed understanding of the experimental workflows is crucial for selecting and implementing the appropriate validation method.

Edman Degradation Workflow

The validation of a 3-iodo-L-tyrosine-containing peptide by Edman degradation follows a well-established, cyclical process.

Edman_Degradation_Workflow cluster_peptide Peptide with 3-iodo-L-tyrosine cluster_cycle Edman Degradation Cycle cluster_analysis Analysis Peptide N-term...-Tyr(I)-...-C-term Coupling 1. Coupling: Phenylisothiocyanate (PITC) (Alkaline conditions) Peptide->Coupling Cleavage 2. Cleavage: Trifluoroacetic Acid (TFA) (Anhydrous acid) Coupling->Cleavage PTC-Peptide Conversion 3. Conversion: Aqueous Acid Cleavage->Conversion ATZ-amino acid Shortened_Peptide Shortened Peptide Cleavage->Shortened_Peptide PTH_Tyr_I PTH-3-iodo-Tyr Conversion->PTH_Tyr_I HPLC 4. HPLC Analysis Chromatogram Chromatogram HPLC->Chromatogram Standard PTH-3-iodo-Tyr Standard Standard->HPLC PTH_Tyr_I->HPLC

Figure 1. Workflow for Edman Degradation of a peptide containing 3-iodo-L-tyrosine.

Detailed Protocol for Edman Degradation:

  • Sample Preparation: The purified peptide sample is loaded onto a protein sequencer's reaction cartridge.

  • Coupling Reaction: The N-terminal amino group of the peptide reacts with phenylisothiocyanate (PITC) under alkaline conditions to form a phenylthiocarbamoyl (PTC)-peptide.[2]

  • Cleavage Reaction: The PTC-peptide is treated with anhydrous trifluoroacetic acid (TFA) to cleave the N-terminal amino acid as an anilinothiazolinone (ATZ) derivative, leaving the rest of the peptide intact.[2]

  • Conversion: The unstable ATZ-amino acid is converted to a more stable phenylthiohydantoin (PTH)-amino acid derivative by treatment with aqueous acid.

  • Extraction and Identification: The PTH-amino acid is extracted and injected into a reverse-phase high-performance liquid chromatography (RP-HPLC) system.[3]

  • Data Analysis: The retention time of the eluted PTH-amino acid is compared to a standard chromatogram of known PTH-amino acids. For the validation of 3-iodo-L-tyrosine, a synthetic PTH-3-iodo-L-tyrosine standard is required for unambiguous identification.[4] The cycle is then repeated to identify the subsequent amino acid in the sequence.

Mass Spectrometry Workflow

Tandem mass spectrometry (MS/MS) provides a powerful method for de novo sequencing and confirming modifications.

Mass_Spectrometry_Workflow cluster_sample Peptide with 3-iodo-L-tyrosine cluster_ms Tandem Mass Spectrometry (MS/MS) cluster_analysis Data Analysis Peptide N-term...-Tyr(I)-...-C-term Ionization 1. Ionization (e.g., ESI) Peptide->Ionization MS1 2. MS1 Analysis: Select Precursor Ion Ionization->MS1 Gaseous Ions Precursor_Ion [M+nH]n+ MS1->Precursor_Ion Fragmentation 3. Fragmentation (e.g., CID) MS2 4. MS2 Analysis: Detect Fragment Ions Fragmentation->MS2 Fragment Ions Fragment_Ions b- and y-ions MS2->Fragment_Ions Spectrum MS/MS Spectrum Sequencing De Novo Sequencing or Database Search Spectrum->Sequencing Sequence_Result Validated Sequence Sequencing->Sequence_Result Precursor_Ion->Fragmentation Fragment_Ions->Spectrum

Figure 2. Workflow for Mass Spectrometry-based peptide sequence validation.

Detailed Protocol for Mass Spectrometry (MS/MS):

  • Sample Introduction and Ionization: The peptide sample is introduced into the mass spectrometer and ionized, typically using electrospray ionization (ESI).

  • MS1 Scan: The mass spectrometer performs a full scan (MS1) to determine the mass-to-charge ratio (m/z) of the intact peptide (precursor ion). The presence of 3-iodo-L-tyrosine will result in a predictable mass shift compared to the unmodified peptide.

  • Precursor Ion Selection and Fragmentation: The precursor ion corresponding to the peptide of interest is isolated and subjected to fragmentation, commonly through collision-induced dissociation (CID).

  • MS2 Scan: The resulting fragment ions (b- and y-ions) are analyzed in a second mass scan (MS2).

  • Data Analysis: The masses of the fragment ions are used to reconstruct the peptide sequence. The mass difference between adjacent fragment ions corresponds to a specific amino acid residue. The presence of a 125.9 amu mass shift in a fragment ion series confirms the location of the 3-iodo-L-tyrosine residue.

Data Presentation: Identifying 3-iodo-L-tyrosine

Edman Degradation Data:

In Edman degradation, the identification of 3-iodo-L-tyrosine relies on comparing the retention time of the unknown PTH derivative to a synthetic standard.

PTH-Amino AcidExpected Retention Time (min)Observed Retention Time (min)
PTH-Alanine5.25.2
PTH-Glycine6.16.1
.........
PTH-3-iodo-L-tyrosine (Determined by Standard) X.X
.........

Note: The exact retention time will vary depending on the specific HPLC column, gradient, and mobile phase used.

Mass Spectrometry Data:

Mass spectrometry provides direct mass evidence for the incorporation of 3-iodo-L-tyrosine.

Peptide FragmentExpected m/z (unmodified)Observed m/z (modified)Mass Difference (Da)
b2-ion200.1200.10
b3-ion (containing Tyr)363.2489.1+125.9
y4-ion (containing Tyr)450.2576.1+125.9
y5-ion563.3689.2+125.9

Note: The mass of iodine is approximately 126.9 Da. The observed mass difference reflects the substitution of a hydrogen atom with an iodine atom on the tyrosine side chain.

Conclusion and Recommendations

Both Edman degradation and mass spectrometry are valuable techniques for validating peptide sequences containing 3-iodo-L-tyrosine.

  • Edman degradation is a robust and reliable method for confirming the N-terminal sequence of a peptide.[5] Its primary limitation for modified amino acids is the requirement for a synthetic standard of the corresponding PTH derivative for unambiguous identification.

  • Mass spectrometry offers a more versatile and high-throughput approach, providing direct mass evidence for the incorporation and location of 3-iodo-L-tyrosine without the need for a specific standard. It is the preferred method for de novo sequencing of longer peptides and for analyzing complex mixtures.

For comprehensive and unambiguous validation of a peptide containing 3-iodo-L-tyrosine, a combination of both techniques can be highly effective. Edman degradation can provide definitive N-terminal sequence information, while mass spectrometry can confirm the overall sequence and the precise location of the modification. The choice of the primary method will depend on the specific research question, available resources, and the desired level of analytical detail.

References

A Comparative Guide to HPLC Methods for Separating Peptides with Halogenated Tyrosines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of High-Performance Liquid Chromatography (HPLC) methods for the separation of peptides containing iodinated, brominated, and chlorinated tyrosine residues. This guide provides supporting experimental data, detailed protocols, and visual workflows to aid in method selection and development.

The incorporation of halogenated tyrosine residues into peptides is a critical strategy in drug discovery and biomedical research to enhance therapeutic properties such as binding affinity, metabolic stability, and in vivo imaging capabilities. The successful purification and analysis of these modified peptides are paramount. High-Performance Liquid Chromatography (HPLC) stands as the primary tool for this purpose, offering various separation modes tailored to the physicochemical properties of the peptides. This guide provides a comprehensive comparison of Reversed-Phase HPLC (RP-HPLC), Hydrophilic Interaction Liquid Chromatography (HILIC), and Chiral HPLC for the separation of peptides containing iodinated, brominated, and chlorinated tyrosines.

Comparison of HPLC Methods

The choice of HPLC method is dictated by the specific separation challenge, including the nature of the halogen, the degree of halogenation, and the overall properties of the peptide.

FeatureReversed-Phase HPLC (RP-HPLC)Hydrophilic Interaction Liquid Chromatography (HILIC)Chiral HPLC
Primary Separation Principle HydrophobicityHydrophilicityEnantioselectivity
Stationary Phase Non-polar (e.g., C18, C8)Polar (e.g., bare silica, amide, diol, zwitterionic)Chiral Selector (e.g., macrocyclic glycopeptides, Cinchona alkaloids)
Mobile Phase Polar (e.g., water/acetonitrile with TFA)Non-polar organic solvent with a small amount of aqueous bufferVaries (polar organic, normal-phase, or reversed-phase modifiers)
Elution Order Least hydrophobic to most hydrophobicMost hydrophobic to most hydrophilicBased on enantiomeric interaction with the chiral stationary phase
Best Suited For Separating peptides based on differences in hydrophobicity imparted by halogenation. Resolving mono- and di-halogenated species.Separating highly polar or hydrophilic peptides that are poorly retained in RP-HPLC.Separating stereoisomers (D/L) of peptides containing halogenated tyrosines.

Quantitative Data Presentation

Reversed-Phase HPLC (RP-HPLC)

RP-HPLC is the most common method for peptide separation. The hydrophobicity of the halogen atom (I > Br > Cl) and the number of halogen substitutions significantly impact retention time.

Table 1: Relative Retention of Halogenated Tyrosine-Containing Peptides in RP-HPLC

Halogenated TyrosineDegree of HalogenationExpected Increase in Retention Time (Relative to non-halogenated peptide)
3-ChlorotyrosineMono-Moderate
3,5-DichlorotyrosineDi-Significant[1]
3-BromotyrosineMono-Significant
3,5-DibromotyrosineDi-Very Significant
3-IodotyrosineMono-Very Significant
3,5-DiiodotyrosineDi-Most Significant

Note: Actual retention times will vary based on the peptide sequence, column chemistry, and specific gradient conditions.

Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC provides an alternative selectivity to RP-HPLC and is particularly useful for polar peptides. Halogenation generally decreases the hydrophilicity of a peptide, leading to earlier elution in HILIC.

Table 2: Expected Elution Behavior of Halogenated Tyrosine-Containing Peptides in HILIC

Halogenated TyrosineDegree of HalogenationExpected Decrease in Retention Time (Relative to non-halogenated peptide)
3-ChlorotyrosineMono-Moderate
3,5-DichlorotyrosineDi-Significant
3-BromotyrosineMono-Significant
3,5-DibromotyrosineDi-Very Significant
3-IodotyrosineMono-Very Significant
3,5-DiiodotyrosineDi-Most Significant
Chiral HPLC

Chiral HPLC is essential for separating enantiomers of peptides containing halogenated tyrosines. The choice of the chiral stationary phase (CSP) is critical for achieving separation.

Table 3: Chiral Stationary Phases for Halogenated Tyrosine Peptide Enantiomers

Chiral Stationary Phase TypeExamplesApplicable To
Macrocyclic GlycopeptideCHIROBIOTIC T, V, R[2]Underivatized and N-blocked halogenated amino acids and small peptides.[2]
Cinchona Alkaloid-Derived ZwitterionicCHIRALPAK ZWIX(+) and ZWIX(-)[3]Free amino acids and small peptides, offering complementary selectivity and reversal of elution order.[3]

Experimental Protocols

Protocol 1: RP-HPLC Separation of a Peptide Containing 3-Chlorotyrosine and 3,5-Dichlorotyrosine

This protocol is adapted from a method for the analysis of chlorinated tyrosine adducts in biological samples.[1]

  • Column: Porous graphitic carbon column (e.g., Hypercarb, 3 µm, 2.1 x 30 mm).[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[1]

  • Gradient:

    • Initial: 2% B.[1]

    • Linear gradient to 98% B over 3 minutes.[1]

    • Hold at 98% B for 1 minute.[1]

    • Return to initial conditions.[1]

  • Flow Rate: 250 µL/min.[1]

  • Column Temperature: 60 °C.[1]

  • Detection: UV at 214 nm and 280 nm, or Mass Spectrometry (MS).

Protocol 2: HILIC Separation of a Hydrophilic Peptide Containing 3-Bromotyrosine
  • Column: Amide-based HILIC column (e.g., TSKgel Amide-80, 5 µm, 4.6 x 250 mm).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile/Water (95:5).

  • Mobile Phase B: 0.1% TFA in Acetonitrile/Water (50:50).

  • Gradient:

    • Start with a high percentage of Mobile Phase A.

    • Run a linear gradient to increase the percentage of Mobile Phase B to elute the peptides.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Ambient.

  • Detection: UV at 214 nm and 280 nm.

Protocol 3: Chiral HPLC Separation of a Dipeptide Containing D/L-Iodotyrosine
  • Column: Cinchona alkaloid-derived zwitterionic CSP (e.g., CHIRALPAK ZWIX(+)).[3]

  • Mobile Phase: Methanol-based, potentially with a small percentage of water and acidic/basic additives to optimize ionization and interaction with the stationary phase.[3]

  • Elution Mode: Isocratic.

  • Flow Rate: Typically 0.5 - 1.0 mL/min.

  • Column Temperature: Ambient.

  • Detection: UV at 214 nm and 280 nm, or MS.

Mandatory Visualization

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_system HPLC System cluster_data_analysis Data Analysis CrudePeptide Crude Halogenated Peptide Dissolution Dissolve in Mobile Phase A CrudePeptide->Dissolution Filtration Filter Sample (0.22 µm) Dissolution->Filtration Injector Autosampler/Injector Filtration->Injector Column HPLC Column (RP, HILIC, or Chiral) Injector->Column Pump HPLC Pump Pump->Column Detector UV/Vis or MS Detector Column->Detector Chromatogram Chromatogram Generation Detector->Chromatogram PeakIntegration Peak Integration & Quantification Chromatogram->PeakIntegration Purification Fraction Collection (for preparative HPLC) PeakIntegration->Purification

Caption: General experimental workflow for the HPLC analysis and purification of peptides containing halogenated tyrosines.

HPLC_Comparison cluster_properties Peptide Properties cluster_methods Recommended HPLC Method Title Selection of HPLC Method for Halogenated Peptides Hydrophobicity Hydrophobicity Difference RP_HPLC Reversed-Phase HPLC (RP-HPLC) Hydrophobicity->RP_HPLC Primary factor Hydrophilicity High Polarity/ Hydrophilicity HILIC Hydrophilic Interaction Liquid Chromatography (HILIC) Hydrophilicity->HILIC Primary factor Chirality Stereoisomers Present Chiral_HPLC Chiral HPLC Chirality->Chiral_HPLC Primary factor RP_HPLC->HILIC Orthogonal Selectivity HILIC->RP_HPLC

Caption: Logical relationship diagram for selecting an appropriate HPLC method based on the properties of the halogenated peptide.

References

Assessing the Impact of Iodination on Peptide-Protein Interactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of iodine into peptides and proteins is a widely used technique for radiolabeling, enabling sensitive tracking and quantification in various biological assays. However, the covalent modification of a biomolecule with iodine, a relatively large and electronegative atom, can potentially alter its physicochemical properties and, consequently, its interaction with binding partners. This guide provides an objective comparison of the performance of native versus iodinated molecules in peptide-protein interactions, supported by experimental data and detailed methodologies.

The Influence of Iodination on Binding Affinity: A Quantitative Look

The impact of iodination on the binding affinity between a peptide or protein and its receptor is a critical consideration, particularly in the development of radiolabeled tracers for binding assays where the labeled molecule is assumed to behave identically to the native one. Experimental evidence suggests that iodination can indeed alter binding kinetics.

A key study by Kuehn et al. (2002) investigated the interaction between human transferrin (Tf) and the human transferrin receptor (TfR). Using an enzyme-linked assay, they determined the equilibrium dissociation constant (Kd) for the unmodified interaction and compared it to interactions where either the ligand (Tf) or the receptor (TfR) was labeled with Iodine-125.

The results, summarized in the table below, demonstrate a notable decrease in binding affinity upon iodination of either component.

Interacting MoleculesModificationDissociation Constant (Kd)Fold Change in Affinity
Transferrin (Tf) + Transferrin Receptor (TfR)None (Native)0.22 nM-
¹²⁵I-TfR + TfIodinated Receptor0.66 nM3.0x decrease
TfR + ¹²⁵I-TfIodinated Ligand1.01 nM4.6x decrease

Data sourced from Kuehn et al., 2002[1]

The study further delved into the kinetics of the interaction, revealing that the decrease in affinity for iodinated transferrin was primarily due to an effect on the dissociation rate rather than the association rate.[1] This suggests that while the initial binding may not be significantly hindered, the stability of the complex is compromised by the presence of iodine.

In a separate study on ovine prolactin, it was observed that while the total receptor binding capacity of the native and fully iodinated forms was indistinguishable, there were significant differences in their receptor binding behavior, reinforcing the idea that iodination can subtly alter interaction dynamics.[2]

Experimental Protocols

To quantitatively assess the impact of iodination on peptide-protein interactions, a series of well-established experimental procedures are required. These include the iodination process itself and the subsequent binding analysis.

Protocol 1: Radioiodination of Peptides/Proteins (Chloramine-T Method)

This protocol describes a common method for labeling tyrosine residues in peptides and proteins with radioiodine.

Materials:

  • Peptide or protein of interest

  • Sodium Iodide ([¹²⁵I]NaI or [¹³¹I]NaI)

  • Chloramine-T solution (e.g., 1 mg/mL in phosphate buffer)

  • Sodium metabisulfite solution (e.g., 2 mg/mL in phosphate buffer)

  • Phosphate buffer (e.g., 0.5 M, pH 7.5)

  • Purification column (e.g., Sephadex G-25)

  • Bovine Serum Albumin (BSA) solution (e.g., 1% in phosphate buffer)

Procedure:

  • In a reaction vial, combine the peptide/protein solution with the phosphate buffer.

  • Add the radioactive sodium iodide solution to the vial.

  • Initiate the reaction by adding the Chloramine-T solution. The amount of Chloramine-T may need to be optimized to achieve efficient iodination without causing significant oxidative damage to the peptide/protein.

  • Allow the reaction to proceed for a short duration (typically 30-60 seconds) at room temperature.

  • Quench the reaction by adding the sodium metabisulfite solution.

  • Add the BSA solution to prevent non-specific adsorption of the labeled peptide/protein.

  • Purify the labeled peptide/protein from unreacted iodine and other reagents using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with an appropriate buffer.

  • Collect fractions and determine the radioactivity in each fraction to identify the peak corresponding to the labeled peptide/protein.

Protocol 2: Surface Plasmon Resonance (SPR) for Binding Kinetics Analysis

SPR is a label-free technique that allows for the real-time monitoring of biomolecular interactions, providing data on association (k_on) and dissociation (k_off) rates, from which the equilibrium dissociation constant (K_d) can be calculated (K_d = k_off / k_on).

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5 chip)

  • Ligand (the protein to be immobilized)

  • Analyte (the native or iodinated peptide in solution)

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)

  • Running buffer (e.g., HBS-EP+)

  • Amine coupling kit (EDC, NHS, ethanolamine)

Procedure:

  • Ligand Immobilization:

    • Equilibrate the sensor chip with running buffer.

    • Activate the carboxymethylated dextran surface of the sensor chip by injecting a mixture of EDC and NHS.

    • Inject the ligand solution in the immobilization buffer. The protein will covalently bind to the activated surface.

    • Deactivate any remaining active esters by injecting ethanolamine.

  • Analyte Interaction:

    • Inject a series of concentrations of the analyte (both native and iodinated peptides in separate experiments) over the immobilized ligand surface.

    • Monitor the change in the SPR signal (measured in Response Units, RU) in real-time. The association phase is observed during analyte injection, and the dissociation phase is observed during the subsequent flow of running buffer.

  • Data Analysis:

    • The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to extract the kinetic rate constants (k_on and k_off).

    • The equilibrium dissociation constant (K_d) is then calculated.

Protocol 3: Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur upon binding of two molecules, providing a complete thermodynamic profile of the interaction, including the binding affinity (K_d), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.

Materials:

  • Isothermal titration calorimeter

  • Macromolecule (protein) solution in the sample cell

  • Ligand (native or iodinated peptide) solution in the syringe

  • Dialysis buffer

Procedure:

  • Sample Preparation:

    • Thoroughly dialyze both the protein and peptide solutions against the same buffer to minimize heat of dilution effects.

    • Accurately determine the concentrations of both solutions.

  • ITC Experiment:

    • Load the protein solution into the sample cell and the peptide solution into the injection syringe.

    • Perform a series of small, sequential injections of the peptide solution into the protein solution.

    • The instrument measures the heat released or absorbed after each injection.

  • Data Analysis:

    • The raw data of heat per injection is integrated and plotted against the molar ratio of ligand to macromolecule.

    • This binding isotherm is then fitted to a binding model to determine the thermodynamic parameters (K_d, n, ΔH, and ΔS).

Visualizing the Workflow and Impact

To better understand the processes and concepts discussed, the following diagrams illustrate the experimental workflow for assessing the impact of iodination and the conceptual effect of this modification on peptide-protein interactions.

Experimental_Workflow cluster_Peptide Peptide Preparation cluster_Protein Protein Preparation cluster_Interaction Interaction Analysis cluster_Results Data Comparison Native_Peptide Native Peptide Iodination Iodination Reaction (e.g., Chloramine-T) Native_Peptide->Iodination Binding_Assay Binding Affinity Assay (e.g., SPR, ITC) Native_Peptide->Binding_Assay Interaction 1 Iodinated_Peptide Iodinated Peptide Iodinated_Peptide->Binding_Assay Interaction 2 Protein Protein Partner Protein->Binding_Assay Comparison Compare Kd, kon, koff Binding_Assay->Comparison

Caption: Workflow for comparing native and iodinated peptide-protein interactions.

Iodination_Impact cluster_Native Native Interaction cluster_Iodinated Iodinated Interaction P_native Peptide R_native Protein Receptor P_native->R_native High Affinity (Low Kd) P_iodinated Iodinated Peptide Iodine I P_iodinated->Iodine R_iodinated Protein Receptor P_iodinated->R_iodinated Potentially Lower Affinity (Higher Kd)

Caption: Conceptual diagram of iodination's potential impact on binding affinity.

References

A Comparative Guide to Cross-Validation of Analytical Methods in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical and biotechnological advancement, the integrity of experimental data is paramount. For researchers, scientists, and drug development professionals, ensuring that analytical results are accurate and reproducible is a cornerstone of regulatory compliance and the successful progression of a therapeutic candidate.[1] The use of orthogonal methods—distinct analytical techniques that measure the same attribute through different physical or chemical principles—provides a robust framework for cross-validating experimental findings.[2] This approach mitigates the inherent biases of any single technique, thereby enhancing confidence in the data.[2]

This guide presents a comparative analysis of two widely used analytical platforms for protein quantification: the Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS). The comparison is framed around the quantification of a hypothetical protein, "Biomarker-X," a critical component in a therapeutic signaling pathway. Regulatory bodies like the FDA and EMA encourage the use of orthogonal methods to strengthen analytical data packages.[3]

Comparative Overview of Analytical Techniques

ELISA is a well-established immunoassay that relies on antibody-antigen interactions for detection and is a gold standard for confirmatory studies in biomarker validation.[4] LC-MS/MS, on the other hand, separates peptides by chromatography and identifies them based on their mass-to-charge ratio, offering high specificity.[5][6] While ELISA is often praised for its high throughput and cost-effectiveness, LC-MS/MS provides superior specificity, reducing the risk of cross-reactivity that can affect immunoassays.[6][7]

The following sections provide detailed experimental protocols for each technique and a summary of their performance characteristics when used to quantify Biomarker-X.

Experimental Protocols

1. Quantification of Biomarker-X by Sandwich ELISA

This protocol outlines a standard sandwich ELISA procedure for the quantitative measurement of Biomarker-X in human plasma.

  • Materials:

    • 96-well microplate coated with a capture antibody specific for Biomarker-X.

    • Recombinant Human Biomarker-X standard.

    • Biotinylated detection antibody specific for Biomarker-X.

    • Streptavidin-Horseradish Peroxidase (HRP) conjugate.

    • Substrate solution (e.g., TMB).

    • Stop solution (e.g., 2N H₂SO₄).

    • Wash Buffer (e.g., PBS with 0.05% Tween 20).

    • Assay Diluent (e.g., PBS with 1% BSA).

    • Microplate reader capable of measuring absorbance at 450 nm.

  • Methodology:

    • Preparation: Bring all reagents and samples to room temperature. Prepare serial dilutions of the Recombinant Human Biomarker-X standard in Assay Diluent to create a standard curve (e.g., ranging from 10 ng/mL to 15.6 pg/mL). Dilute plasma samples as required in Assay Diluent.

    • Binding: Add 100 µL of standard or sample to each well. Seal the plate and incubate for 2 hours at room temperature.

    • Washing: Aspirate each well and wash three times with 300 µL of Wash Buffer.

    • Detection: Add 100 µL of the biotinylated detection antibody to each well. Seal the plate and incubate for 2 hours at room temperature.

    • Washing: Repeat the wash step as described in step 3.

    • Signal Amplification: Add 100 µL of Streptavidin-HRP conjugate to each well. Seal the plate, protect from light, and incubate for 20 minutes at room temperature.

    • Washing: Repeat the wash step as described in step 3.

    • Development: Add 100 µL of Substrate Solution to each well. Incubate for 20 minutes at room temperature, protected from light.

    • Stopping Reaction: Add 50 µL of Stop Solution to each well. The color in the wells should change from blue to yellow.

    • Data Acquisition: Read the optical density of each well at 450 nm within 30 minutes.

    • Analysis: Generate a standard curve by plotting the mean absorbance for each standard concentration versus the known concentration. Use a four-parameter logistic (4-PL) curve-fit. Calculate the concentration of Biomarker-X in the samples by interpolating their absorbance values from the standard curve.

2. Quantification of Biomarker-X by LC-MS/MS

This protocol describes a targeted mass spectrometry approach for the absolute quantification of Biomarker-X using a signature peptide.

  • Materials:

    • Liquid chromatography system coupled to a triple quadrupole mass spectrometer.

    • C18 analytical column.

    • Stable isotope-labeled (SIL) peptide standard corresponding to a unique tryptic peptide of Biomarker-X (Internal Standard).

    • Trypsin, DTT, Iodoacetamide.

    • Digestion Buffer (e.g., 50 mM Ammonium Bicarbonate).

    • Formic Acid, Acetonitrile.

    • Solid-phase extraction (SPE) cartridges.

  • Methodology:

    • Sample Preparation:

      • To 50 µL of plasma, add the SIL internal standard.

      • Denature the proteins by adding a chaotropic agent and reduce disulfide bonds with DTT at 60°C for 30 minutes.

      • Alkylate cysteine residues with iodoacetamide in the dark at room temperature for 30 minutes.

      • Digest the proteins by adding trypsin and incubating overnight at 37°C.

    • Peptide Cleanup:

      • Acidify the digest with formic acid.

      • Clean up the peptide mixture using SPE cartridges to remove salts and other interferences.

      • Elute the peptides and dry them under vacuum.

      • Reconstitute the dried peptides in a mobile phase A (e.g., 0.1% formic acid in water).

    • LC Separation:

      • Inject the reconstituted sample onto the C18 column.

      • Separate the peptides using a gradient of mobile phase B (e.g., 0.1% formic acid in acetonitrile) over a specified time (e.g., 20 minutes) at a constant flow rate.

    • MS/MS Detection:

      • Perform mass spectrometric analysis in Multiple Reaction Monitoring (MRM) mode.

      • Monitor for specific precursor-to-product ion transitions for both the native signature peptide from Biomarker-X and the corresponding SIL internal standard.

    • Data Analysis:

      • Integrate the peak areas for the MRM transitions of the native and SIL peptides.

      • Calculate the peak area ratio (native/SIL).

      • Quantify Biomarker-X concentration by plotting the peak area ratio against the concentration of a standard curve prepared with known amounts of recombinant Biomarker-X.

Data Presentation: Method Validation Summary

The following table summarizes the key validation parameters for the two analytical methods, established according to regulatory guidelines.[8]

Parameter ELISA LC-MS/MS Acceptance Criteria
Linearity (r²) 0.998> 0.999≥ 0.99
Range 0.1 - 10 ng/mL0.05 - 50 ng/mLCovers expected concentrations
Limit of Quantification (LOQ) 0.1 ng/mL0.05 ng/mLAppropriate for intended use
Accuracy (% Recovery) 92 - 108%95 - 105%80 - 120%
Precision (%RSD)
- Intra-assay< 8%< 5%< 15%
- Inter-assay< 12%< 10%< 15%
Specificity/Selectivity High (Antibody dependent)Very High (Mass-based)No significant interference

Cross-Validation Results: Sample Analysis

Plasma samples from a patient cohort (n=5) were analyzed using both validated methods to compare their quantitative results.

Sample ID ELISA Result (ng/mL) LC-MS/MS Result (ng/mL) % Difference
PT-0014.524.392.96%
PT-0028.117.952.01%
PT-0030.250.2119.05%
PT-0041.341.293.88%
PT-0059.879.553.35%

The results show a strong correlation between the two methods, particularly at higher concentrations. The greater percentage difference observed for sample PT-003, which is near the LOQ of the ELISA, highlights a common challenge where immunoassays may show higher variability at lower concentrations compared to mass spectrometry.[6]

Visualizations

The following diagrams illustrate the cross-validation workflow and a hypothetical signaling pathway involving Biomarker-X.

G cluster_dev Method Development & Validation cluster_crossval Cross-Validation cluster_analysis Data Analysis & Comparison ELISA_Dev ELISA Development ELISA_Val ELISA Validation ELISA_Dev->ELISA_Val LCMS_Dev LC-MS/MS Development LCMS_Val LC-MS/MS Validation LCMS_Dev->LCMS_Val Samples Select Patient Samples (n > 20) Analyze_E Analyze with ELISA Samples->Analyze_E Analyze_L Analyze with LC-MS/MS Samples->Analyze_L Compare Compare Results (Bland-Altman, Regression) Analyze_E->Compare Analyze_L->Compare Report Final Report Compare->Report

Caption: Workflow for cross-validation of two analytical techniques.

G cluster_pathway Therapeutic Signaling Pathway Drug Therapeutic Drug Receptor Cell Surface Receptor Drug->Receptor binds Kinase1 Kinase A Receptor->Kinase1 activates Kinase2 Kinase B Kinase1->Kinase2 activates BiomarkerX Biomarker-X (Phosphorylated) Kinase2->BiomarkerX phosphorylates Response Cellular Response (e.g., Apoptosis) BiomarkerX->Response triggers

Caption: A simplified signaling pathway where Biomarker-X is a key node.

Conclusion

References

The Gold Standard vs. A Novel Alternative: A Comparative Guide to Internal Standards for Quantitative Mass Spectrometry of Tyrosine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking the highest accuracy and precision in quantitative mass spectrometry, the choice of an internal standard is a critical decision. This guide provides an objective comparison of using a novel, structurally analogous internal standard, Boc-3-iodo-L-tyrosine, against the widely accepted "gold standard" of stable isotope-labeled (SIL) internal standards for the quantification of L-tyrosine.

Internal standards are essential in quantitative mass spectrometry to correct for variability that can be introduced during sample preparation, injection, and ionization.[1][2] An ideal internal standard should mimic the chemical and physical properties of the analyte as closely as possible to ensure it is affected by experimental variations in the same way.[3] This guide will delve into the performance of this compound as a potential internal standard, comparing it with established alternatives like deuterated L-tyrosine (Tyrosine-d4) and Carbon-13 labeled L-tyrosine (Tyrosine-¹³C₆).

Principle of Internal Standardization in Mass Spectrometry

The fundamental role of an internal standard is to normalize the analytical signal of a target analyte.[3] A known concentration of the internal standard is added to all samples, calibrators, and quality controls at the beginning of the sample preparation process.[4] The quantification is then based on the ratio of the analyte's signal to the internal standard's signal, which effectively cancels out variations that affect both compounds equally.[1]

cluster_workflow Quantitative Analysis Workflow cluster_principle Principle of Normalization Sample Sample Add_IS Add_IS Sample->Add_IS Spike with Internal Standard Sample_Prep Sample_Prep Add_IS->Sample_Prep e.g., Protein Precipitation LC_Separation LC_Separation Sample_Prep->LC_Separation Inject MS_Detection MS_Detection LC_Separation->MS_Detection Ionize & Detect Data_Analysis Data_Analysis MS_Detection->Data_Analysis Calculate Peak Area Ratios Analyte_Signal Analyte Signal Ratio Analyte / IS Ratio Analyte_Signal->Ratio IS_Signal IS Signal IS_Signal->Ratio

Figure 1: General workflow and principle of internal standardization in LC-MS.

Comparison of Internal Standards for L-Tyrosine Analysis

The choice of internal standard significantly impacts the quality of quantitative data. The following tables compare this compound with stable isotope-labeled standards for L-tyrosine.

Table 1: General Characteristics of Internal Standards

FeatureThis compoundDeuterated L-tyrosine (e.g., Tyrosine-d4)¹³C-labeled L-tyrosine (e.g., Tyrosine-¹³C₆)
Type Structural AnalogStable Isotope-Labeled (SIL)Stable Isotope-Labeled (SIL)
Chemical Similarity to L-Tyrosine ModerateHigh (minor differences in lipophilicity)[5]Very High (virtually identical)[3]
Mass Difference (from L-Tyrosine) High (due to I and Boc group)Moderate (e.g., +4 Da)Moderate (e.g., +6 Da)[6]
Co-elution with L-Tyrosine Unlikely without modificationNearly identical, slight shifts possible[5]Identical
Ionization Efficiency Similarity Potentially differentNearly identicalIdentical
Commercial Availability Readily available[7]Readily availableReadily available
Relative Cost ModerateHighHigh

Table 2: Performance Characteristics in Quantitative Mass Spectrometry

Performance MetricThis compound (Anticipated)Deuterated L-tyrosine¹³C-labeled L-tyrosine
Correction for Matrix Effects Partial to GoodGood to ExcellentExcellent[3]
Correction for Sample Loss GoodExcellentExcellent
Accuracy Potentially compromised by differing ionizationHighVery High
Precision (%RSD) Good< 10% (Typically)[8]< 5% (Typically)
Risk of Isotopic Crosstalk NoneLow (with sufficient mass shift)None
Risk of H/D Exchange NonePossible under certain conditionsNone

In-depth Analysis of this compound as an Internal Standard

While not a conventional choice, this compound presents some theoretical advantages and significant disadvantages.

Potential Advantages:

  • High Mass Difference: The large mass difference from native L-tyrosine completely eliminates the risk of isotopic crosstalk in the mass spectrometer.

  • Distinct Retention Time: The Boc group and iodine atom will significantly alter its chromatographic behavior, ensuring it does not co-elute with and interfere with the detection of native L-tyrosine.

Significant Disadvantages:

  • Structural and Chemical Differences: As a structural analog, this compound does not perfectly mimic the analyte.[9][10] The bulky, non-polar Boc group and the electronegative iodine atom can lead to differences in extraction recovery, chromatographic behavior, and, most importantly, ionization efficiency compared to L-tyrosine.[9] These differences can result in incomplete correction for matrix effects and introduce bias into the quantification.[9]

  • Requirement for a Calibration Curve: Unlike SIL internal standards which can sometimes be used for single-point calibration, a structural analog necessitates a full calibration curve to ensure accuracy.

Stable isotope-labeled internal standards are considered the gold standard because their chemical and physical properties are nearly identical to the analyte.[3][4] This ensures they experience the same effects during sample processing and analysis, leading to more accurate and precise results.[3]

Experimental Protocols

The following is a generalized experimental protocol for the quantitative analysis of L-tyrosine in human plasma using an internal standard with LC-MS/MS.

1. Materials and Reagents

  • L-Tyrosine reference standard

  • Internal Standard (this compound, Tyrosine-d4, or Tyrosine-¹³C₆)

  • Human plasma (blank)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

2. Preparation of Solutions

  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of L-tyrosine and the internal standard in methanol.

  • Working Standard Solutions: Serially dilute the L-tyrosine stock solution with 50:50 methanol:water to prepare a series of calibration standards.

  • Internal Standard Spiking Solution: Prepare a working solution of the internal standard at a fixed concentration (e.g., 100 ng/mL) in methanol.

3. Sample Preparation (Protein Precipitation)

  • To 50 µL of plasma sample, calibrator, or quality control, add 10 µL of the internal standard spiking solution.

  • Vortex briefly.

  • Add 200 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.[4]

  • Vortex for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

Plasma_Sample 50 µL Plasma Sample Add_IS Add 10 µL Internal Standard Plasma_Sample->Add_IS Protein_Precipitation Add 200 µL Cold Acetonitrile (0.1% Formic Acid) Add_IS->Protein_Precipitation Vortex Vortex 1 min Protein_Precipitation->Vortex Centrifuge Centrifuge 14,000 x g, 10 min, 4°C Vortex->Centrifuge Supernatant_Transfer Transfer Supernatant to Analysis Vial Centrifuge->Supernatant_Transfer

Figure 2: Sample preparation workflow using protein precipitation.

4. LC-MS/MS Conditions

  • LC System: UPLC or HPLC system

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: A suitable gradient to separate L-tyrosine from other matrix components.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Analysis Mode: Multiple Reaction Monitoring (MRM)

Table 3: Example MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)
L-Tyrosine182.1136.1[11]
Tyrosine-d4186.1140.1
Tyrosine-¹³C₆188.1142.1
This compound408.0(To be determined empirically)

5. Data Analysis

  • Integrate the peak areas for the MRM transitions of L-tyrosine and the internal standard.

  • Calculate the peak area ratio (L-tyrosine / Internal Standard).

  • Construct a calibration curve by plotting the peak area ratios of the calibration standards against their concentrations.

  • Determine the concentration of L-tyrosine in the unknown samples by interpolation from the calibration curve.

Conclusion

For the quantitative analysis of L-tyrosine by mass spectrometry, stable isotope-labeled internal standards, particularly ¹³C-labeled L-tyrosine, remain the superior choice.[3][4] They provide the highest level of accuracy and precision by co-eluting with the analyte and having virtually identical ionization efficiencies, thus offering the most effective correction for matrix effects and other sources of analytical variability.[3]

This compound, as a structural analog, is a theoretically viable but less ideal alternative. Its significant structural differences from L-tyrosine mean it is unlikely to provide the same level of robust correction as a SIL internal standard, potentially compromising data quality.[9][10] While it may be a more cost-effective option, its use would require extensive method validation to demonstrate its fitness for purpose. Therefore, for applications demanding the highest data integrity, such as in clinical diagnostics and regulated drug development, the investment in a stable isotope-labeled internal standard is strongly recommended.

References

A Comparative Analysis of Boc vs. Fmoc Protection for 3-iodo-L-tyrosine in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of peptides containing modified amino acids, the strategic selection of protecting groups is paramount to achieving high yield and purity. The incorporation of 3-iodo-L-tyrosine, a critical residue for introducing radioisotopes for imaging and therapeutic applications, presents unique challenges due to steric hindrance and potential side reactions. This guide provides an objective, data-driven comparison of the two most prevalent solid-phase peptide synthesis (SPPS) strategies—tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc)—for the effective incorporation of 3-iodo-L-tyrosine.

The fundamental difference between these two approaches lies in their orthogonal protection schemes. The Boc strategy employs an acid-labile Nα-protecting group, removed by acids like trifluoroacetic acid (TFA), while side-chain protecting groups are typically benzyl-based and require a strong acid like hydrofluoric acid (HF) for cleavage.[1] Conversely, the Fmoc strategy utilizes a base-labile Nα-protecting group, removed by piperidine, with acid-labile side-chain protection (e.g., tert-butyl), making it a milder overall process.[][]

Quantitative Performance Comparison

ParameterBoc Strategy (Boc-D-Tyr(Me)-OH)Fmoc Strategy (Fmoc-D-Tyr(OMe)-OH)Notes
Crude Peptide Yield ~65%~80%Higher yields are often observed with the Fmoc strategy for modified peptides due to milder deprotection conditions.[4]
Crude Peptide Purity (by HPLC) ~55%~75%The milder conditions of Fmoc-SPPS typically result in fewer side reactions and a cleaner crude product.[4]
Final Purified Peptide Yield ~25%~40%Higher crude purity simplifies purification, leading to better recovery of the final product.[4]
Final Peptide Purity (by HPLC) >98%>98%Both strategies are capable of yielding high-purity peptides after purification.[4]

Key Considerations for 3-iodo-L-tyrosine

Steric Hindrance: The bulky iodine atom at the 3-position of the tyrosine ring can significantly impede coupling efficiency.[5] To overcome this, the use of more potent coupling reagents such as HATU, HBTU, or HCTU is recommended for both Boc and Fmoc strategies.[5]

Side-Chain Protection: The phenolic hydroxyl group of 3-iodo-L-tyrosine is susceptible to side reactions, particularly O-acylation, if left unprotected.[5][6] While commercially available Fmoc-3-iodo-L-tyrosine is often unprotected, this can lead to the formation of side products and reduced yields.[7] For critical applications, the use of a side-chain protected derivative is strongly advised.

  • Fmoc Strategy: The standard protecting group for the tyrosine hydroxyl function is the tert-butyl (tBu) group (i.e., Fmoc-3-iodo-L-Tyr(tBu)-OH ). This group is stable to the basic conditions used for Fmoc removal and is cleaved simultaneously with the peptide from the resin using TFA.[6]

  • Boc Strategy: The benzyl (Bzl) ether is a common protecting group for the tyrosine side chain (i.e., Boc-3-iodo-L-Tyr(Bzl)-OH ).[6] Another option is to use a Boc group for side-chain protection (Boc-3-iodo-L-Tyr(Boc)-OH ), which can reduce side reactions as the released tert-butyl cation is less reactive than the benzyl cation.[1]

Experimental Workflows

The following diagrams illustrate the logical workflows for incorporating 3-iodo-L-tyrosine into a peptide sequence using both Boc and Fmoc strategies.

Boc_SPPS_Workflow cluster_resin Resin Preparation cluster_cycle Boc Synthesis Cycle (Repeat n times) cluster_iodo Incorporation of 3-iodo-L-tyrosine cluster_cleavage Final Cleavage Resin Start with Resin (e.g., Merrifield) Swell Swell Resin (DCM) Resin->Swell Iodo_Deprotection Boc Deprotection (50% TFA in DCM) Swell->Iodo_Deprotection Deprotection Boc Deprotection (50% TFA in DCM) Neutralization Neutralization (e.g., 10% DIEA in DCM) Deprotection->Neutralization Coupling Couple next Boc-AA-OH Neutralization->Coupling Wash Wash (DCM, IPA) Coupling->Wash Wash->Deprotection Final_Wash Final Wash & Dry Wash->Final_Wash Iodo_Neutralization Neutralization (10% DIEA in DCM) Iodo_Deprotection->Iodo_Neutralization Iodo_Coupling Couple Boc-3-iodo-L-Tyr(Bzl)-OH (with HBTU/DIEA) Iodo_Neutralization->Iodo_Coupling Iodo_Wash Wash (DCM, IPA) Iodo_Coupling->Iodo_Wash Iodo_Wash->Deprotection Cleavage HF Cleavage (with scavengers like anisole) Final_Wash->Cleavage Precipitate Precipitate & Purify (Cold Ether, RP-HPLC) Cleavage->Precipitate

Caption: Boc-SPPS workflow for synthesizing a peptide with 3-iodo-L-tyrosine.

Fmoc_SPPS_Workflow cluster_resin Resin Preparation cluster_cycle Fmoc Synthesis Cycle (Repeat n times) cluster_iodo Incorporation of 3-iodo-L-tyrosine cluster_cleavage Final Cleavage & Deprotection Resin Start with Resin (e.g., Wang, Rink Amide) Swell Swell Resin (DMF) Resin->Swell Iodo_Deprotection Fmoc Deprotection (20% Piperidine in DMF) Swell->Iodo_Deprotection Deprotection Fmoc Deprotection (20% Piperidine in DMF) Coupling Couple next Fmoc-AA-OH Deprotection->Coupling Wash Wash (DMF) Coupling->Wash Wash->Deprotection Final_Wash Final Wash & Dry Wash->Final_Wash Iodo_Coupling Couple Fmoc-3-iodo-L-Tyr(tBu)-OH (with HATU/DIEA) Iodo_Deprotection->Iodo_Coupling Iodo_Wash Wash (DMF) Iodo_Coupling->Iodo_Wash Iodo_Wash->Deprotection Cleavage TFA Cleavage Cocktail (e.g., Reagent K: TFA/Phenol/H₂O/Thioanisole/EDT) Final_Wash->Cleavage Precipitate Precipitate & Purify (Cold Ether, RP-HPLC) Cleavage->Precipitate

Caption: Fmoc-SPPS workflow for synthesizing a peptide with 3-iodo-L-tyrosine.

Experimental Protocols

The following are generalized protocols for the manual solid-phase synthesis of a peptide containing 3-iodo-L-tyrosine using both Boc and Fmoc strategies.

Protocol 1: Boc-SPPS Cycle for 3-iodo-L-tyrosine Incorporation

This protocol assumes synthesis on a Merrifield resin pre-loaded with the C-terminal amino acid.

  • Resin Swelling: Swell the peptide-resin in dichloromethane (DCM) for 30 minutes.

  • Boc Deprotection:

    • Drain the DCM.

    • Add deprotection solution (50% TFA in DCM) and agitate for 1-2 minutes.[8]

    • Drain and add fresh deprotection solution, then agitate for 20-30 minutes.[8][9]

    • Wash the resin thoroughly with DCM (5-7 times).

  • Neutralization:

    • Add neutralization solution (10% v/v DIEA in DCM) and agitate for 2 minutes. Repeat this step.[8]

    • Wash the resin thoroughly with DCM (5-7 times) to remove excess base.

  • Amino Acid Coupling (Boc-3-iodo-L-Tyr(Bzl)-OH):

    • In a separate vessel, dissolve Boc-3-iodo-L-Tyr(Bzl)-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.

    • Add DIEA (6 eq.) to the activation mixture.

    • Immediately add the activated amino acid solution to the resin.

    • Agitate for 1-2 hours. Monitor coupling completion with a Kaiser test.

    • Drain the coupling solution and wash the resin with DMF (3 times) and DCM (3 times).

  • Final Cleavage and Deprotection:

    • Wash the final peptide-resin with DCM and dry under vacuum.

    • Carefully add HF to the resin in a specialized apparatus at 0°C, including scavengers like anisole (10%).

    • Allow the reaction to proceed for 1 hour at 0°C.

    • Evaporate the HF under vacuum.

    • Precipitate the crude peptide by triturating the residue with cold diethyl ether.

    • Collect the peptide by centrifugation, wash with cold ether, and dry under vacuum.

  • Purification:

    • Purify the crude peptide by reversed-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.[10]

Protocol 2: Fmoc-SPPS Cycle for 3-iodo-L-tyrosine Incorporation

This protocol assumes synthesis on a Wang or Rink Amide resin.

  • Resin Swelling: Swell the resin in N,N-Dimethylformamide (DMF) for 1 hour.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add deprotection solution (20% piperidine in DMF) and agitate for 3 minutes.

    • Drain and add fresh deprotection solution, then agitate for 10-15 minutes.

    • Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Coupling (Fmoc-3-iodo-L-Tyr(tBu)-OH):

    • In a separate vessel, dissolve Fmoc-3-iodo-L-Tyr(tBu)-OH (3 eq.), HATU (2.9 eq.) in DMF.

    • Add DIEA (6 eq.) to the activation mixture and allow to pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate for 1-2 hours. Monitor coupling completion with a Kaiser test.

    • Drain the coupling solution and wash the resin with DMF (5 times).

  • Final Cleavage and Deprotection:

    • Wash the final peptide-resin with DCM and dry under vacuum.

    • Prepare a fresh cleavage cocktail. For a peptide containing tyrosine, Reagent K (TFA/water/phenol/thioanisole/1,2-ethanedithiol; 82.5:5:5:5:2.5) is a suitable choice.[11]

    • Add the cleavage cocktail to the dry resin (approx. 10 mL per gram of resin).[8]

    • Agitate the mixture at room temperature for 2-4 hours.[8]

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

    • Collect the peptide by centrifugation, wash with cold ether, and dry under vacuum.

  • Purification:

    • Purify the crude peptide by RP-HPLC using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.[10]

Conclusion

The choice between Boc and Fmoc strategies for synthesizing peptides with 3-iodo-L-tyrosine is a critical decision that depends on the specific peptide sequence, laboratory capabilities, and desired scale.

The Fmoc strategy is now more widely adopted due to its milder deprotection conditions, which generally lead to higher crude peptide purity and yield, especially for complex or sensitive sequences.[4][12] The availability of automated synthesizers is also heavily skewed towards Fmoc chemistry.

The Boc strategy , while requiring harsher cleavage conditions (HF), remains a robust and effective method. It can be advantageous for certain "difficult" sequences prone to aggregation, as the protonated N-terminus after each TFA deprotection step can help to disrupt secondary structures.[12]

For the successful incorporation of 3-iodo-L-tyrosine, regardless of the chosen strategy, the use of a side-chain protected amino acid derivative and a potent coupling reagent is highly recommended to mitigate side reactions and overcome steric hindrance, thereby maximizing the yield and purity of the final iodinated peptide.

References

Safety Operating Guide

Proper Disposal of Boc-3-iodo-L-tyrosine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is a critical component of laboratory operations. This guide provides essential, step-by-step procedures for the proper disposal of Boc-3-iodo-L-tyrosine, a key reagent in peptide synthesis and pharmaceutical research.

The following protocols are designed to provide clear, actionable guidance to minimize environmental impact and ensure personnel safety. Adherence to these procedures is paramount for maintaining a safe and regulatory-compliant research environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate care. Based on data for closely related compounds such as 3-iodo-L-tyrosine, this substance should be treated as potentially hazardous.

Personal Protective Equipment (PPE): Always wear the following PPE when handling this compound and its waste:

PPE CategorySpecification
Eye Protection Tightly fitting safety goggles.
Hand Protection Chemically resistant gloves (e.g., nitrile).
Body Protection Laboratory coat.

Step-by-Step Disposal Procedure

The disposal of this compound must be conducted in accordance with local, state, and federal regulations. The following is a general procedural guide.

Step 1: Waste Identification and Segregation

All materials contaminated with this compound must be classified as hazardous waste. This includes:

  • Pure, unreacted this compound.

  • Contaminated labware (e.g., glassware, pipette tips, filter paper).

  • Solutions containing the compound.

It is critical to segregate this waste stream from others to prevent dangerous chemical reactions. Do not mix this compound waste with incompatible substances.

Step 2: Waste Collection and Containerization

  • Select a Compatible Container: Choose a waste container that is chemically compatible with iodinated organic compounds. A high-density polyethylene (HDPE) or glass container is generally suitable.

  • Proper Labeling: The container must be clearly and securely labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.

  • Secure Storage: Keep the waste container tightly sealed when not in use and store it in a designated, well-ventilated satellite accumulation area away from general laboratory traffic.

Step 3: Arrange for Professional Disposal

Do not dispose of this compound down the drain or in the regular trash.[1] Arrangements must be made for the collection and disposal of the hazardous waste by a certified hazardous waste vendor. Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup.

Experimental Workflow for Disposal

The following diagram illustrates the procedural flow for the proper disposal of this compound waste.

cluster_lab In-Lab Procedures cluster_disposal Final Disposal A Identify this compound Waste B Wear Appropriate PPE A->B Safety First C Segregate from Other Waste B->C D Collect in Labeled Hazardous Waste Container C->D E Store in Designated Satellite Accumulation Area D->E F Arrange for Pickup by Certified Hazardous Waste Vendor E->F G High-Temperature Incineration F->G

Workflow for the proper disposal of this compound.

Logical Relationship of Safety Measures

Understanding the relationship between the chemical's properties and the required safety measures is crucial for safe handling and disposal.

A This compound (Halogenated Organic Compound) B Potential for Skin and Eye Irritation A->B C Environmental Hazard if Improperly Disposed A->C D Wear Safety Goggles and Gloves B->D E Segregate as Hazardous Waste C->E F Do Not Dispose in Sink or Trash C->F

Relationship between chemical properties and safety protocols.

Disclaimer: The information provided in this guide is based on general safety protocols for halogenated organic compounds and related substances. It is imperative to consult your institution's specific hazardous waste management protocols and the Safety Data Sheet (SDS) provided by the supplier of this compound for the most accurate and comprehensive guidance.

References

Essential Safety and Operational Guide for Handling Boc-3-iodo-L-tyrosine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with Boc-3-iodo-L-tyrosine. The following procedures are designed to ensure a safe laboratory environment and operational efficiency.

Hazard Identification and Personal Protective Equipment (PPE)

While specific hazard data can vary, it is crucial to handle this compound with care, assuming it may cause skin, eye, and respiratory irritation. The recommended personal protective equipment is mandatory to minimize exposure.

Summary of Recommended Personal Protective Equipment [1]

Protection TypeEquipmentSpecifications & Remarks
Eye Protection Safety glasses with side shields or chemical safety goggles.Must be worn at all times in the laboratory. Use chemical safety goggles when there is a risk of splashing.[1]
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber).Inspect gloves before use. Dispose of contaminated gloves after use in accordance with good laboratory practices.[1][2]
Skin and Body Protection Standard laboratory coat.For larger quantities or when there is a risk of significant spillage, consider additional protective clothing.[1]
Respiratory Protection NIOSH-approved respirator with a particulate filter (e.g., N95).Necessary when engineering controls like a fume hood are insufficient to control exposure to dust or aerosols.[1]

Operational Plan: Safe Handling Procedures

Adherence to a strict operational plan is essential for the safe handling of this compound.

Step-by-Step Handling Protocol:

  • Preparation:

    • Ensure a well-ventilated work area, preferably a chemical fume hood, to minimize inhalation of dust.[3]

    • Assemble all necessary PPE and have it readily available.

    • Keep an eyewash station and safety shower accessible.[4]

  • Handling:

    • Avoid the formation of dust and aerosols.[3]

    • Use non-sparking tools and keep the compound away from sources of ignition.[3][5]

    • When weighing or transferring the powder, do so carefully to prevent it from becoming airborne.

  • Storage:

    • Store in a tightly closed container in a cool, dry, and well-ventilated place.[3][4][5]

    • The recommended storage temperature is often between 0-8°C.[6]

First Aid Measures

In the event of exposure, take the following immediate actions:

Exposure RouteFirst Aid Instructions
Inhalation Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3][4]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[3]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[3][4]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][5]

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination.

Waste Disposal Protocol:

  • Segregation: Do not mix with non-hazardous waste.[3]

  • Containment:

    • Collect solid waste in a clearly labeled, sealed, and designated hazardous waste container.[3]

    • Collect liquid waste from reactions in a separate, compatible, and labeled container.[3]

  • Disposal: Arrange for disposal by a licensed hazardous waste disposal company. Follow all local, state, and federal regulations.

Experimental Workflow and Safety Diagram

The following diagram illustrates the key steps for the safe handling and disposal of this compound.

Workflow for Safe Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_workspace Prepare Well-Ventilated Workspace prep_ppe->prep_workspace handle_weigh Weigh/Transfer Compound prep_workspace->handle_weigh handle_reaction Perform Experiment handle_weigh->handle_reaction cleanup_decontaminate Decontaminate Work Area handle_reaction->cleanup_decontaminate dispose_solid Segregate Solid Waste handle_reaction->dispose_solid dispose_liquid Segregate Liquid Waste handle_reaction->dispose_liquid storage Store in Cool, Dry Place cleanup_decontaminate->storage dispose_final Dispose via Licensed Contractor dispose_solid->dispose_final dispose_liquid->dispose_final

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Boc-3-iodo-L-tyrosine
Reactant of Route 2
Reactant of Route 2
Boc-3-iodo-L-tyrosine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.